molecular formula C7H6ClNO3 B1448784 Methyl 2-chloro-5-hydroxypyridine-3-carboxylate CAS No. 1256834-59-9

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate

Cat. No.: B1448784
CAS No.: 1256834-59-9
M. Wt: 187.58 g/mol
InChI Key: ZBTMUCZLAPHKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-chloro-5-hydroxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(10)3-9-6(5)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTMUCZLAPHKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401185075
Record name 3-Pyridinecarboxylic acid, 2-chloro-5-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256834-59-9
Record name 3-Pyridinecarboxylic acid, 2-chloro-5-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256834-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-chloro-5-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Methyl 2-chloro-5-hydroxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-chloro-5-hydroxypyridine-3-carboxylate: A Strategic Building Block for Complex Molecule Synthesis

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic arrangement of reactive sites—a nucleophilic hydroxyl group, an electrophilic chlorinated pyridine core, and a modifiable ester—renders it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, reactivity profile, and applications, with a focus on its utility as a key intermediate in drug discovery and development. We will explore the mechanistic rationale behind its synthesis and derivatization, present detailed experimental protocols, and provide a framework for its analytical characterization and safe handling.

Introduction: The Strategic Value of the Pyridine Nucleus

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. Its nitrogen atom acts as a hydrogen bond acceptor, improving solubility and target engagement, while the aromatic system provides a rigid framework for orienting functional groups. The introduction of specific substituents, such as chloro, hydroxyl, and carboxylate groups, transforms the simple pyridine core into a powerful synthetic intermediate. This compound exemplifies this, offering multiple, orthogonally reactive handles for constructing diverse chemical libraries and accessing novel chemical space.

Molecular Profile and Physicochemical Properties

The fundamental identity and properties of this compound are crucial for its effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1256834-59-9
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Synonyms Methyl 2-chloro-5-hydroxynicotinate[1]
Physical Form Solid[1]
SMILES COC(=O)C1=C(N=CC(=C1)O)Cl
InChI Key ZBTMUCZLAPHKSS-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The conversion of a 2-hydroxypyridine (which exists in tautomeric equilibrium with its 2-pyridone form) to a 2-chloropyridine is a cornerstone transformation in heterocyclic chemistry. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standardly employed for this purpose.

G start 2,5-Dihydroxypyridine-3-carboxylic Acid ester Methyl 2,5-dihydroxypyridine-3-carboxylate start->ester 1. SOCl₂ (cat.) 2. Methanol (Fischer Esterification) product This compound ester->product POCl₃ or SOCl₂ (Selective Chlorination) G center This compound Ester Group 5-Hydroxyl Group 2-Chloro Group ester_derivatives Amides / Hydrazides center:ester->ester_derivatives Aminolysis / Hydrazinolysis hydroxyl_derivatives Ethers / Esters (O-Alkylation/Acylation) center:hydroxyl->hydroxyl_derivatives Williamson Ether Synthesis / Acylation chloro_derivatives Amines / Thioethers (Nucleophilic Aromatic Substitution) center:chloro->chloro_derivatives SNAr with N, S, O Nucleophiles

References

An In-depth Technical Guide to Methyl 2-chloro-5-hydroxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate (CAS No. 1256834-59-9) is a highly functionalized pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery.[1][2] Its unique arrangement of a chloro substituent, a hydroxyl group, and a methyl ester on the pyridine core provides multiple reaction sites for diversification, making it an attractive scaffold for the synthesis of novel therapeutic agents.[1][3] This guide provides a comprehensive overview of its chemical properties, a proposed synthesis pathway based on analogous compounds, predicted spectroscopic characteristics for its identification, and a discussion of its potential applications in the development of new pharmaceuticals, particularly for neurological disorders.[1][4]

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a ubiquitous feature in a vast number of FDA-approved drugs and biologically active compounds.[5] Its presence is associated with a wide range of therapeutic applications, including treatments for cancer, hypertension, malaria, and neurological disorders.[5] The strategic functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.

This compound is a prime example of a pyridine-based intermediate designed for synthetic versatility. The electron-withdrawing nature of the chlorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, while the hydroxyl group at the 5-position and the methyl carboxylate at the 3-position offer additional handles for a variety of chemical transformations, including ester hydrolysis, etherification, and coupling reactions.[3][6][7] This multi-functional nature makes it a valuable precursor for creating diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[8]

Physicochemical and Spectroscopic Profile

Physicochemical Properties
PropertyValueSource
CAS Number 1256834-59-9
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Appearance Predicted to be a white to light yellow solidInferred from similar compounds[1]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMFInferred from structural properties
Predicted Spectroscopic Data

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methyl ester protons, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. Based on data for similar hydroxypyridines, the hydroxyl proton may appear as a broad singlet.[9][10]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Characteristic signals would include those for the carbonyl carbon of the ester, the carbons of the pyridine ring (with those attached to the electronegative chlorine and oxygen atoms shifted downfield), and the methyl carbon of the ester.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and the C-Cl stretch.[11][12]

  • Mass Spectrometry (MS): In mass spectrometry, particularly with electrospray ionization (ESI), the molecule is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 188.[13][14] The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). Common fragmentation pathways for pyridine carboxylic acid esters include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[13]

Proposed Synthesis and Reaction Mechanisms

A definitive, published synthesis for this compound is not currently available. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the preparation of functionalized pyridine derivatives.[15][16]

The proposed synthesis begins with the commercially available 2-hydroxy-5-nitronicotinic acid. This multi-step process involves esterification, reduction of the nitro group, diazotization followed by chlorination, and finally conversion of the hydroxyl group to a chloro group.

Proposed Synthetic Pathway

Synthesis_Pathway start 2-hydroxy-5-nitronicotinic acid step1 Methyl 2-hydroxy-5-nitronicotinate start->step1 1. Esterification (MeOH, H₂SO₄) step2 Methyl 5-amino-2-hydroxynicotinate step1->step2 2. Reduction (e.g., Fe/HCl or H₂/Pd-C) step3 Methyl 2-chloro-5-hydroxynicotinate step2->step3 3. Sandmeyer Reaction (NaNO₂, HCl then CuCl)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of 2-hydroxy-5-nitronicotinic acid

  • To a solution of 2-hydroxy-5-nitronicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-hydroxy-5-nitronicotinate.

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step 2: Reduction of the Nitro Group

  • Dissolve Methyl 2-hydroxy-5-nitronicotinate in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

  • Heat the reaction mixture or stir at room temperature until the reduction is complete.

  • Filter the reaction mixture to remove the catalyst or iron salts.

  • Concentrate the filtrate to obtain Methyl 5-amino-2-hydroxynicotinate.

Causality: The nitro group is readily reduced to an amino group under these conditions, which is a necessary precursor for the subsequent Sandmeyer reaction.

Step 3: Sandmeyer Reaction

  • Dissolve Methyl 5-amino-2-hydroxynicotinate in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water while maintaining the low temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product, Methyl 2-chloro-5-hydroxynicotinate, with an organic solvent.

  • Purify the crude product by column chromatography.

Causality: The Sandmeyer reaction is a reliable method for converting an aromatic amino group into a variety of substituents, in this case, a chlorine atom, via a diazonium salt intermediate.

Reactivity and Applications in Drug Development

The chemical architecture of this compound offers multiple avenues for synthetic elaboration, making it a valuable scaffold in drug discovery.

Key Reaction Sites

Caption: Key reactive sites on this compound.

  • C2-Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of diverse side chains that can interact with biological targets.[6][7]

  • C3-Methyl Ester: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This is a common strategy for modulating solubility and introducing new points of interaction.

  • C5-Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, providing another avenue for structural modification and the exploration of structure-activity relationships (SAR).

Potential Therapeutic Applications

Derivatives of 2-chloropyridine and hydroxypyridine are known to be key intermediates in the synthesis of a range of pharmaceuticals.[1][3][4] Given the prevalence of this scaffold in compounds targeting the central nervous system, it is plausible that derivatives of this compound could be explored for the development of agents for neurological disorders.[1][4] The ability to systematically modify the molecule at its three reactive sites makes it an ideal candidate for generating focused libraries to screen for activity against various receptors, enzymes, and ion channels.

Conclusion

This compound is a strategically designed chemical intermediate with considerable potential for applications in drug discovery and medicinal chemistry. While direct literature on this specific compound is sparse, a comprehensive understanding of its properties, synthesis, and reactivity can be confidently inferred from the extensive knowledge base of related pyridine derivatives. Its multi-functional nature provides a robust platform for the synthesis of novel and diverse molecular entities, paving the way for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to Methyl 2-chloro-5-hydroxynicotinate: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of Methyl 2-chloro-5-hydroxynicotinate (CAS No. 1256834-59-9), a key heterocyclic building block for professionals in pharmaceutical research and drug development. The document delineates the molecule's core physical and chemical properties, offers a detailed analysis of its expected spectroscopic signatures, and presents robust, field-proven protocols for its characterization. Emphasizing the causality behind experimental choices, this guide serves as a practical resource for scientists leveraging this versatile scaffold in the synthesis of novel chemical entities. While specific experimental data for this compound is not extensively reported in public literature, this guide synthesizes information from established chemical principles and data from closely related analogues to provide a reliable predictive profile.

Core Compound Identification and Nomenclature

The foundational step in any research endeavor is the unambiguous identification of the material. Methyl 2-chloro-5-hydroxynicotinate is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry.

IdentifierValueSource(s)
Chemical Name Methyl 2-chloro-5-hydroxynicotinate[1]
Synonym(s) Methyl 2-chloro-5-hydroxypyridine-3-carboxylate
CAS Number 1256834-59-9[1][2][3]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
SMILES O=C(OC)C1=C(Cl)N=CC(O)=C1[2][3]
InChI Key ZBTMUCZLAPHKSS-UHFFFAOYSA-N[2]

Physicochemical Properties: A Predictive Analysis

Direct experimental data for this specific molecule is limited. The properties presented below are based on vendor-supplied information and predictive analysis derived from its structural analogues and functional group characteristics.

PropertyPredicted Value / DescriptionRationale & Comparative Insights
Physical Form Solid[2]. This is consistent with related substituted nicotinates, such as Methyl 2-chloro-5-methylnicotinate, which is also a solid.
Melting Point Not experimentally determined. Likely >100 °C.The presence of the hydroxyl group allows for intermolecular hydrogen bonding, which typically results in a higher melting point compared to non-hydroxylated analogues. For instance, the related 2-chloro-5-methylnicotinic acid has a melting point of 180-180.5°C.[4]
Boiling Point Not determined; likely to decompose upon heating at atmospheric pressure.High melting point solids with polar functional groups often have high boiling points and may decompose before boiling. The related liquid, Methyl 2-chloronicotinate, boils at 70 °C under vacuum (0.1 mmHg).[5]
Solubility Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).The polar hydroxyl and ester groups confer some aqueous solubility, but the chlorinated pyridine ring is hydrophobic. Solubility in organic solvents is expected to be good, facilitating its use in synthesis.
pKa Not experimentally determined. Expected pKa for the phenolic hydroxyl group is ~8-9. The pyridine nitrogen is weakly basic due to electron-withdrawing groups.The pKa of phenol is ~10. The electron-withdrawing nature of the pyridine ring and the chloro- and ester groups would be expected to increase the acidity (lower the pKa) of the 5-hydroxy group.
logP Not experimentally determined. Predicted values for similar structures like Methyl 2-chloronicotinate are around 1.5-1.7.[6][7]The octanol-water partition coefficient (logP) is a critical parameter in drug design, influencing a molecule's ADME properties.[8] A value in this range suggests moderate lipophilicity, often favorable for cell membrane permeability.
Storage Store at 2-8°C under an inert atmosphere.[2][3]. The compound is likely sensitive to oxidation and moisture. Proper storage is crucial to maintain its purity and integrity for reproducible experimental results.

Chemical Profile and Reactivity

The reactivity of Methyl 2-chloro-5-hydroxynicotinate is governed by its three primary functional groups: the 2-chloro-substituted pyridine ring, the phenolic hydroxyl group, and the methyl ester. This trifunctional nature makes it a highly versatile synthetic intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic displacement. This is the most significant reactive site for molecular elaboration. The electron-deficient nature of the pyridine ring, further enhanced by the adjacent nitrogen and the ester group, facilitates attack by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This reaction is a cornerstone for building molecular diversity in drug discovery programs.[5]

  • Phenolic Hydroxyl Group Reactivity: The hydroxyl group can undergo typical phenol reactions. It can be O-alkylated (e.g., Williamson ether synthesis) or O-acylated to introduce different functionalities. Its acidity allows for deprotonation to form a phenoxide, which can enhance its nucleophilicity or be used in metal-catalyzed cross-coupling reactions.

  • Ester Group Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[4] This carboxylic acid provides a handle for further modifications, such as amide bond formation, which is a critical transformation in medicinal chemistry.

The interplay of these reactive sites allows for a controlled, stepwise synthesis to build complex molecular architectures. For instance, the chloro group can be displaced first under specific conditions, followed by modification of the hydroxyl or ester group in a subsequent step.

Spectroscopic Characterization Workflow

Unambiguous structural confirmation is paramount. A combination of spectroscopic methods is required to validate the identity and purity of Methyl 2-chloro-5-hydroxynicotinate.[9]

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesized Product (Methyl 2-chloro-5-hydroxynicotinate) ms Mass Spectrometry (MS) Confirms Molecular Weight synthesis->ms ir Infrared (IR) Spectroscopy Identifies Functional Groups synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C) Elucidates Connectivity synthesis->nmr mw_check Check for [M+H]⁺ at m/z 188.0 and Chlorine Isotope Pattern ms->mw_check fg_check Verify Key Stretches: O-H, C=O, C=C, C-Cl ir->fg_check struct_check Assign ¹H and ¹³C Signals Confirm Substitution Pattern nmr->struct_check final Structure Confirmed mw_check->final Match fg_check->final Match struct_check->final Match

Caption: Workflow for the structural validation of Methyl 2-chloro-5-hydroxynicotinate.

Predicted Spectroscopic Data
  • 1H NMR (400 MHz, DMSO-d6):

    • Rationale: DMSO-d6 is chosen as the solvent due to the compound's expected solubility and to allow for the observation of the exchangeable phenolic proton.

    • ~10.0-11.0 ppm (s, 1H): Phenolic -OH proton. The broadness and chemical shift are characteristic.

    • ~8.1 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C6. It is coupled to the proton at C4.

    • ~7.5 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C4. It is coupled to the proton at C6.

    • ~3.9 ppm (s, 3H): Methyl ester (-OCH₃) protons.

  • 13C NMR (100 MHz, DMSO-d6):

    • ~165 ppm: Ester carbonyl carbon (C=O).

    • ~155-160 ppm: Carbon bearing the hydroxyl group (C5).

    • ~140-150 ppm: Aromatic carbons C2 and C6.

    • ~120-130 ppm: Aromatic carbons C3 and C4.

    • ~53 ppm: Methyl ester carbon (-OCH₃).

  • Infrared (IR) Spectroscopy (ATR):

    • ~3200-3400 cm-1 (broad): O-H stretching vibration from the phenolic group.

    • ~1720-1740 cm-1 (strong): C=O stretching from the methyl ester.

    • ~1550-1600 cm-1: C=C and C=N stretching vibrations of the pyridine ring.

    • ~1200-1300 cm-1: C-O stretching of the ester and phenol.

    • ~700-800 cm-1: C-Cl stretching vibration.

  • Mass Spectrometry (MS-ESI):

    • Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, minimizing fragmentation and clearly showing the molecular ion.

    • Expected [M+H]+: m/z = 188.0

    • Isotope Pattern: A characteristic isotopic peak for the presence of one chlorine atom should be observed at [M+2+H]+ (m/z = 190.0) with an intensity approximately one-third of the [M+H]+ peak. This is a critical validation point.

Standard Operating Protocols for Characterization

The following are detailed, self-validating methodologies for acquiring the necessary spectroscopic data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the covalent framework and confirm the substitution pattern of the pyridine ring.

  • Methodology:

    • Sample Preparation: Accurately weigh 10-15 mg of Methyl 2-chloro-5-hydroxynicotinate and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of solvent is critical; DMSO ensures solubility and allows for the observation of the labile hydroxyl proton.

    • 1H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a standard pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration, particularly for the aromatic protons.

    • 13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.

    • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

  • Trustworthiness Check: The integration of the proton signals should correspond to the number of protons in the structure (1:1:1:3 ratio). The presence of only two signals in the aromatic region with doublet splitting confirms the 2,3,5-trisubstitution pattern.

Protocol 2: Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and elemental composition (specifically the presence of chlorine).

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

    • Data Acquisition: Infuse the sample into an ESI-MS system. Acquire data in positive ion mode.

    • Data Analysis: Look for the protonated molecular ion [M+H]+ at the calculated m/z of 188.0. Critically, verify the presence of the A+2 isotope peak at m/z 190.0 with a relative intensity of ~32% of the A peak.

  • Trustworthiness Check: The observation of the correct mass and the characteristic 3:1 isotope ratio for chlorine provides extremely high confidence in the elemental formula.

Applications and Significance in Drug Development

Methyl 2-chloro-5-hydroxynicotinate is not just a chemical curiosity; it is a valuable scaffold in medicinal chemistry. Substituted nicotinic acids and their esters are privileged structures found in numerous biologically active compounds.

  • Versatile Intermediate: Its multiple, orthogonally reactive functional groups allow it to serve as a versatile starting point for the synthesis of complex molecules.[5]

  • Scaffold for Bioactive Molecules: The 2-chloropyridine moiety is a common feature in kinase inhibitors and other targeted therapies. The 5-hydroxy group can act as a key hydrogen bond donor or a point for further derivatization to modulate pharmacokinetic properties.

Safety and Handling

Based on safety data for the compound and its close analogues, Methyl 2-chloro-5-hydroxynicotinate should be handled with care.[2][10]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate: A Linchpin Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, my focus is on bridging the gap between molecular potential and tangible application. In the intricate world of chemical synthesis, certain molecules stand out not as final products, but as critical launchpads for complex molecular architectures. Methyl 2-chloro-5-hydroxypyridine-3-carboxylate is one such molecule. Its strategic arrangement of functional groups on a pyridine core makes it a highly versatile and valuable intermediate, particularly in the realms of pharmaceutical and agrochemical development.

This guide moves beyond a simple datasheet to provide a deeper understanding of the causality behind its utility. We will explore the molecule's inherent reactivity, dissect its role in key synthetic transformations, and provide actionable protocols grounded in established chemical principles.

Molecular Profile and Physicochemical Properties

This compound is a polysubstituted pyridine derivative. The strategic placement of a chloro group, a hydroxyl group, and a methyl carboxylate group provides three distinct points for chemical modification, making it an ideal scaffold for building molecular diversity.[1][2]

PropertyDataSource(s)
Molecular Formula C₇H₆ClNO₃[1][2]
Molecular Weight 187.58 g/mol [1]
CAS Number 1256834-59-9[1]
Appearance Solid[1]
Typical Purity ≥95% - 98%[1][3]
Synonyms Methyl 2-chloro-5-hydroxynicotinate[1][2]
InChI Key ZBTMUCZLAPHKSS-UHFFFAOYSA-N[1]

The Nexus of Reactivity: A Trifecta of Functional Groups

The power of this intermediate lies in the distinct and predictable reactivity of its three primary functional groups. Understanding these unlocks its full synthetic potential.

  • The 2-Chloro Group : Positioned on an electron-deficient pyridine ring, this chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This is arguably the most powerful feature of the molecule, allowing for the direct and regioselective introduction of a vast array of nucleophiles (amines, thiols, alkoxides), forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This is a cornerstone reaction for building the core of many biologically active compounds.[4][5]

  • The 5-Hydroxyl Group : As a phenolic hydroxyl group, it is weakly acidic and can be readily deprotonated to form a nucleophilic phenoxide. This site is ideal for O-alkylation (Williamson ether synthesis) or O-acylation to introduce diverse side chains. Furthermore, its electron-donating nature can influence the regioselectivity of any potential electrophilic aromatic substitution, although the ring is generally deactivated.

  • The 3-Methyl Carboxylate Group : This ester group offers a wealth of synthetic options. It can be:

    • Hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation (e.g., via EDC/HOBt coupling), a critical step in synthesizing many drug candidates.

    • Reduced to a primary alcohol, providing another point for functionalization.

    • Transformed into other functional groups, expanding the synthetic possibilities.

This multi-functionality allows for a modular and sequential approach to synthesis, where each site can be addressed under specific conditions, often without the need for complex protecting group strategies.

Caption: Key reactive sites and corresponding synthetic transformations.

Core Applications in Complex Molecule Synthesis

While a direct, publicly documented synthesis of a blockbuster drug like Varenicline or Etoricoxib from this specific starting material is not readily found, its structural motifs are highly relevant to their synthesis.[6][7][8][9] The true value of this compound is as a sophisticated building block for creating libraries of novel compounds for high-throughput screening and as a key intermediate for patent-protected, next-generation pharmaceuticals and agrochemicals.[4][10]

Its utility is best demonstrated by analogy to similar pyridine intermediates used in major synthetic campaigns:

  • Pharmaceutical Scaffolding : The substituted pyridine core is a well-established pharmacophore. For instance, the synthesis of the COX-2 inhibitor Etoricoxib involves the coupling of substituted pyridine rings.[6][7] Our intermediate provides a more functionalized starting point, potentially shortening synthetic routes to novel analogues by already having the hydroxyl and carboxylate handles in place.

  • Agrochemical Development : Compounds like 2-chloro-5-methylpyridine are vital for producing advanced herbicides and fungicides.[4][11] The additional functional groups on our title compound allow for the creation of agrochemicals with modified solubility, binding affinity, and metabolic profiles.

The logical workflow for utilizing this intermediate is outlined below.

G Generalized Synthetic Workflow A Methyl 2-chloro-5- hydroxypyridine-3-carboxylate B Key Transformation (e.g., SₙAr at C2 with R-NH2) A->B C Intermediate A (2-Amino-5-hydroxy-Pyridine Derivative) B->C D Second Functionalization (e.g., O-Alkylation at C5) C->D E Intermediate B (2-Amino-5-alkoxy-Pyridine Derivative) D->E F Final Modification (e.g., Ester Hydrolysis/Amidation at C3) E->F G Final Target Molecule F->G

References

The Versatile Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine ring, a six-membered aromatic heterocycle, is a quintessential structural motif in medicinal chemistry, rightfully earning the title of a "privileged scaffold."[1][2] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical properties that make it exceptionally suitable for drug design. The ring's nitrogen atom imparts a distinct electronic character, creating a π-deficient system that differentiates it from its carbocyclic analog, benzene.[3][4] This feature, along with its capacity for hydrogen bonding, dipole interactions, and metabolic stability, allows for the fine-tuning of a drug candidate's potency, selectivity, solubility, and pharmacokinetic profile.[5][6] This guide provides a detailed exploration of the pyridine scaffold, from its fundamental electronic properties and strategic applications in bioisosterism to modern synthetic methodologies and its role in several landmark FDA-approved therapeutics.

The Privileged Nature of the Pyridine Ring: Physicochemical Properties

Pyridine (C₅H₅N) is an isostere of benzene, where one C-H group is replaced by a nitrogen atom.[5] This substitution has profound consequences for the molecule's properties and its utility in drug design.

  • Electronic Profile: The nitrogen atom is more electronegative than carbon, resulting in a net dipole moment and an uneven distribution of electron density across the ring.[4] This makes the pyridine ring "π-deficient," influencing its ability to engage in crucial π-π stacking and cation-π interactions with biological targets, often differently than a simple phenyl ring.[2]

  • Hydrogen Bonding: The lone pair of electrons on the sp²-hybridized nitrogen atom is not part of the aromatic system and acts as a potent hydrogen bond acceptor.[6] This capability is critical for anchoring a drug molecule into the active site of a protein and significantly enhances aqueous solubility, a vital property for drug formulation and bioavailability.[7][8]

  • Basicity and Solubility: Pyridine is a weak base with a pKa of approximately 5.2.[4] This allows for salt formation, which can be strategically employed to improve a drug's solubility and dissolution rate. The ability to modulate a compound's ionization state is a key tool for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

Strategic Applications in Drug Design

The unique properties of the pyridine scaffold are leveraged in several key drug design strategies.

Bioisosterism: The "Phenyl-to-Pyridyl" Switch

One of the most powerful applications of the pyridine ring is as a bioisostere for a phenyl group.[3][6] This "phenyl-to-pyridyl switch" is a common tactic in lead optimization for several reasons:

  • Improved Potency: Introducing a nitrogen atom as a hydrogen bond acceptor can create a new, favorable interaction with the target protein, boosting binding affinity.[3]

  • Enhanced Solubility: The polarity and hydrogen bonding capacity of the pyridine nitrogen can significantly improve the aqueous solubility of a drug candidate compared to its benzene counterpart.[9]

  • Metabolic Stability: Replacing a C-H bond with a nitrogen atom can block a potential site of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and duration of action.[10]

  • Reduced Off-Target Effects: Altering the electronic and steric profile by switching to a pyridine ring can decrease binding to unintended targets, improving the drug's safety profile.

A Versatile Pharmacophore

The pyridine ring is a core component in a vast number of pharmacophores across diverse therapeutic areas.[5] From anticancer agents to antivirals and cardiovascular drugs, its ability to be readily functionalized at multiple positions allows chemists to build complex molecules with precisely oriented functional groups for optimal target engagement.[2][11] In particular, the 2-aminopyridine moiety is a well-established "hinge-binder" in many kinase inhibitors, forming critical hydrogen bonds with the protein's backbone in the ATP-binding site.[12][13]

Synthesis and Functionalization: The Suzuki-Miyaura Cross-Coupling

The construction and elaboration of pyridine-containing molecules are central to their use in drug discovery. While classical methods like the Hantzsch synthesis exist, modern palladium-catalyzed cross-coupling reactions are indispensable for their efficiency and functional group tolerance.[7] The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron species and a halide, is a workhorse reaction for creating biaryl and hetero-biaryl structures.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol describes a representative Suzuki-Miyaura reaction to synthesize 3-phenylpyridine.

Objective: To couple 3-bromopyridine with phenylboronic acid using a palladium catalyst.

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (degassed, 4 mL)

  • Water (degassed, 1 mL)

  • Schlenk flask or microwave vial

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridine, phenylboronic acid, and potassium phosphate.[9]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.[8] Then, add the degassed 1,4-dioxane and water via syringe.[9]

  • Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring.[9]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-phenylpyridine product.[7]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Base (3-Bromopyridine, Phenylboronic Acid, K3PO4) B 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Add Catalyst & Solvents (Pd(PPh3)4, Dioxane/Water) B->C D 4. Heat to 90-95 °C (12-18 hours) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench (Add Ethyl Acetate & Water) E->F G 7. Extract & Combine Organic Layers F->G H 8. Wash, Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure 3-Phenylpyridine I->J G cluster_pathway Bcr-Abl Signaling Pathway cluster_downstream Downstream Effectors cluster_outcome Cellular Outcomes BcrAbl Bcr-Abl (Active Kinase) RAS RAS/MAPK Pathway BcrAbl->RAS STAT JAK/STAT Pathway BcrAbl->STAT PI3K PI3K/AKT Pathway BcrAbl->PI3K Proliferation Uncontrolled Proliferation RAS->Proliferation STAT->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis Imatinib Imatinib Imatinib->BcrAbl Inhibits

References

The Architect's Guide to Functionalized Hydroxypyridines: From Strategic Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of the Hydroxypyridine Scaffold

The hydroxypyridine motif is a cornerstone of modern medicinal chemistry and materials science. Its inherent structural features—a hydrophilic hydroxyl group and a basic nitrogen atom within an aromatic ring—confer a unique combination of properties that make it a "privileged" scaffold in drug design.[1][2] These derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials, acting as key intermediates in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[3][4] From the chelation therapy prowess of hydroxypyridinones to their role as metalloenzyme inhibitors, the versatility of this scaffold is undeniable.[5][6] This guide, intended for the discerning researcher, delves into the core synthetic strategies for crafting functionalized hydroxypyridines, emphasizing not just the "how" but the critical "why" behind methodological choices.

I. Constructing the Core: De Novo Synthesis of the Hydroxypyridine Ring

The foundational approach to accessing functionalized hydroxypyridines often involves building the heterocyclic ring from acyclic precursors. This bottom-up strategy offers significant control over the final substitution pattern.

A. Condensation Reactions: The Classical Approach

Historically, the synthesis of pyridines has relied heavily on condensation reactions involving carbonyl compounds and ammonia or its surrogates.[7] These methods, while foundational, often require specific substitution patterns in the starting materials to achieve the desired hydroxypyridine isomer.

A notable example is the Bohlmann-Rahtz pyridine synthesis , a two-step process that yields 2,3,6-trisubstituted pyridines.[8][9] The reaction commences with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate.[10][11] Subsequent heat-induced E/Z isomerization and cyclodehydration afford the final pyridine product.[8][12]

  • Causality in Action: The initial Michael addition is regioselective, driven by the electronics of the enamine and the ethynylketone.[12] The high temperatures traditionally required for the cyclodehydration step represented a significant drawback. However, modern iterations of this reaction employ acid catalysis (both Brønsted and Lewis acids) to facilitate the cyclization at significantly lower temperatures, thereby broadening the substrate scope and improving the overall efficiency.[8][12] For enamines that are difficult to prepare, they can be generated in situ from ammonium acetate.[10]

B. Cycloaddition Strategies: Elegance in Ring Formation

Cycloaddition reactions offer a powerful and often more convergent route to the pyridine core.[7][13] Inverse electron demand aza-Diels-Alder reactions, in particular, have emerged as a sophisticated method for constructing highly substituted pyridines.[14]

One modern approach involves the reaction of 1,2,4-triazines with alkynes. While traditional methods required harsh conditions and suffered from low yields and poor regioselectivity, recent advancements have introduced a directed cycloaddition concept.[14] By using alkynyltrifluoroborate salts in the presence of a Lewis acid, and a triazine equipped with a Lewis basic directing group, the reaction proceeds rapidly at mild temperatures with complete regiocontrol.[14]

C. Furan Rearrangement: A Bio-Based Gateway to 3-Hydroxypyridines

An environmentally conscious and efficient strategy for the synthesis of 3-hydroxypyridines involves the rearrangement of furan derivatives. This method is particularly attractive as it can utilize bio-based feedstocks like furfural.[15][16] The reaction of 2-acylfurans with ammonia at elevated temperatures and pressures facilitates a ring-opening and subsequent recyclization to afford the corresponding 3-hydroxypyridine.[16] This transformation is known to proceed in high yields and is amenable to large-scale production.[16]

II. Functionalizing the Pre-formed Ring: The Art of C-H Activation

Direct functionalization of the hydroxypyridine core via C-H activation has become an increasingly powerful tool, offering atom economy and step efficiency.[17][18] However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present unique challenges.[18][19]

A. Transition-Metal Catalysis: A Workhorse for Regioselective Functionalization

Transition-metal catalysis has revolutionized the field of C-H functionalization, enabling the introduction of a wide array of substituents at specific positions on the pyridine ring.[17][20][21]

  • Ortho-Functionalization: The proximity of the nitrogen atom (or the oxygen in the corresponding N-oxide) can act as a directing group, facilitating ortho-C-H activation.[22] Ruthenium(II) catalysts, in the presence of 2-hydroxypyridine-based ligands, have shown enhanced activity for the ortho-C-H arylation of 2-phenylpyridine.[23]

  • Distal Functionalization (Meta and Para): Achieving regioselective functionalization at positions distal to the nitrogen atom (C3 and C4) is more challenging but has seen significant progress.[22] Iridium-catalyzed C4-selective borylation of pyridines, followed by oxidation, provides a route to 4-hydroxypyridines.[22]

B. Photochemical Approaches: A Light-Driven Strategy for C3-Hydroxylation

A novel and elegant approach to C3-hydroxylation involves the photochemical valence isomerization of pyridine N-oxides. This method allows for the direct installation of a hydroxyl group at the C3 position, a transformation that is often difficult to achieve through traditional methods.[24] This strategy has proven effective for the late-stage functionalization of complex, medicinally relevant molecules containing a pyridine moiety.[24]

III. Interconversion of Hydroxypyridine Isomers and Further Derivatization

Once a hydroxypyridine scaffold is obtained, further modifications can be carried out to fine-tune its properties.

A. Synthesis of Specific Isomers
  • 2-Hydroxypyridines: These can be prepared through various methods, including the hydrolysis of 2-chloropyridine, although this often requires harsh conditions.[25] A more efficient one-stage process involves the reaction of 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol.[25] They can also be synthesized by reacting a pyridine-based compound with elemental fluorine in water.[26] 2-Hydroxypyridine is also a valuable bifunctional catalyst in its own right, particularly in acylation reactions and peptide synthesis.[27]

  • 3-Hydroxypyridines: As mentioned, the rearrangement of furans is a key route.[15][16] Another method involves the reaction of furfurylamine with hydrogen peroxide in the presence of hydrochloric acid.[28]

  • 4-Hydroxypyridines: A practical approach involves a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids to form β-methoxy-β-ketoenamides, which are then cyclized.[13] Another method involves the copper-catalyzed hydroxylation of pyridine-4-boronic acid.[29][30]

B. Derivatization of the Hydroxyl Group

The hydroxyl group of hydroxypyridines can be readily converted into other functional groups, significantly expanding the synthetic utility of these scaffolds. For example, conversion to a triflate allows for subsequent cross-coupling reactions to introduce a variety of substituents.[31]

IV. Experimental Protocols: A Practical Guide

A. General Procedure for Bohlmann-Rahtz Pyridine Synthesis (Acid-Catalyzed, One-Pot)
  • To a solution of the enamine (1.0 equiv) and the ethynyl ketone (1.0 equiv) in a suitable solvent (e.g., toluene), add a catalytic amount of a Brønsted acid (e.g., acetic acid, 0.2 equiv) or a Lewis acid (e.g., ZnBr₂).[8][12]

  • Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).[12]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyridine.

B. Synthesis of 4-Hydroxypyridine via Copper-Catalyzed Hydroxylation
  • In a reaction vessel, combine pyridine-4-boronic acid (1.0 equiv), CuSO₄·5H₂O (0.1 equiv), and ellagic acid (catalytic amount) in methanol.[29][30]

  • Heat the reaction mixture to 60 °C with continuous stirring under an air atmosphere.[29]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and wash with hot ethyl acetate to remove unreacted starting materials.[29][30]

  • Remove the ethyl acetate by evaporation.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield 4-hydroxypyridine.[29][30]

V. Visualizing the Synthesis: Reaction Workflows

Bohlmann_Rahtz_Synthesis enamine Enamine aminodiene Aminodiene Intermediate enamine->aminodiene Michael Addition ethynyl_ketone Ethynyl Ketone ethynyl_ketone->aminodiene pyridine Substituted Pyridine aminodiene->pyridine Heat/Acid Catalysis (E/Z Isomerization & Cyclodehydration) CH_Functionalization_Workflow start Hydroxypyridine Core tm_catalysis Transition-Metal Catalysis start->tm_catalysis photochemistry Photochemical Reaction start->photochemistry via N-Oxide ortho_product Ortho-Functionalized Hydroxypyridine tm_catalysis->ortho_product Directing Group distal_product Distal-Functionalized Hydroxypyridine tm_catalysis->distal_product Specific Catalysts c3_hydroxy_product C3-Hydroxypyridine (from N-Oxide) photochemistry->c3_hydroxy_product

References

An In-Depth Technical Guide to Methyl 2-chloro-5-hydroxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pyridine Scaffold

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and organic synthesis. The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to engage in hydrogen bonding and its bioisosteric relationship with benzene.[1][2] The specific arrangement of chloro, hydroxyl, and methyl carboxylate functional groups on this particular scaffold offers multiple reaction sites for further chemical modifications, making it an attractive starting point for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and prospective applications in the field of drug discovery.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₆ClNO₃--INVALID-LINK--
Molecular Weight 187.58 g/mol --INVALID-LINK--
CAS Number 1256834-59-9--INVALID-LINK--
Canonical SMILES COC(=O)C1=C(N=CC(=C1)O)Cl--INVALID-LINK--
Appearance Solid (predicted)-
Solubility Expected to be soluble in polar organic solventsGeneral chemical principles
Structural Representation

The two-dimensional structure of this compound, generated from its SMILES notation, is presented below.

Caption: 2D Structure of this compound.

Synthesis and Reactivity

While a specific, peer-reviewed synthesis protocol for this compound is not prominently documented, its structure suggests plausible synthetic strategies based on established pyridine chemistry. The functionalization of pyridine scaffolds is a well-explored area in organic chemistry, with numerous methods for introducing substituents onto the pyridine ring.[1][3]

Hypothetical Synthetic Pathway

A potential route to this compound could commence from a suitably substituted pyridine precursor. The following diagram illustrates a conceptual synthetic workflow. It is important to note that this is a theoretical pathway and would require experimental validation.

G start 2,5-Dihydroxypyridine intermediate1 Methyl 5-hydroxypyridine-2-carboxylate start->intermediate1 Introduce ester group step1 Esterification (e.g., MeOH, H+) product This compound intermediate1->product Introduce chloro group step2 Chlorination (e.g., POCl3 or SOCl2)

Caption: A plausible, yet hypothetical, synthetic route.

Experimental Protocol (Conceptual)

  • Esterification: 2,5-Dihydroxypyridine could be esterified at the 3-position carboxylic acid (if starting from the corresponding acid) or through a more complex series of reactions to introduce the methyl carboxylate group.

  • Chlorination: The resulting intermediate, a hydroxypyridine carboxylate, would then undergo chlorination. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used for the conversion of hydroxypyridines to their chloro-derivatives.[4]

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

  • 2-Chloro Group: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, providing a key handle for molecular diversification.[4]

  • 5-Hydroxy Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, or be used in coupling reactions. Its acidity can also be exploited in various base-mediated reactions.

  • 3-Methyl Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other carboxylic acid derivatives. It can also be reduced to a primary alcohol.

Applications in Drug Discovery and Development

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[2] Its prevalence stems from its ability to improve the physicochemical properties of a molecule, such as solubility and basicity, and its capacity to form crucial hydrogen bonds with biological targets.[1]

While specific applications of this compound are not yet detailed in scientific literature, its structure makes it a promising starting material for the synthesis of novel therapeutic agents. The presence of multiple functional groups allows for the systematic exploration of the chemical space around the pyridine core, a key strategy in lead optimization.

The general workflow for utilizing such a scaffold in a drug discovery program is depicted below.

G scaffold Methyl 2-chloro-5- hydroxypyridine-3-carboxylate diversification Chemical Diversification (Parallel Synthesis) scaffold->diversification Starting Material library Compound Library diversification->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Role of a chemical scaffold in a drug discovery pipeline.

The 2-chloropyridine-3-carboxylic acid moiety, a core feature of the title compound, is recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as agrochemicals like herbicides and fungicides.[5]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it should be handled with the utmost care, assuming it may be hazardous. General precautions for handling chlorinated pyridine derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

For more detailed safety information, it is advisable to consult the SDS of structurally related compounds such as 2-chloropyridine.[4]

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its multifunctional pyridine core provides a versatile platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. While detailed experimental data and specific applications are yet to be published, this guide provides a foundational understanding of its properties and potential, encouraging further investigation by the scientific community.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 2-chloro-5-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust two-step laboratory protocol for the synthesis of Methyl 2-chloro-5-hydroxynicotinate, a valuable substituted pyridine derivative for pharmaceutical and agrochemical research. The synthesis commences with the selective chlorination of commercially available 5-hydroxynicotinic acid to yield 2-chloro-5-hydroxynicotinic acid. This intermediate is subsequently esterified to afford the target compound. This document provides a thorough examination of the reaction mechanisms, detailed procedural steps, safety precautions, and methods for purification and characterization, designed to ensure both high yield and purity.

Introduction

Substituted nicotinic acid derivatives are pivotal building blocks in the development of novel therapeutic agents and agrochemicals. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's biological activity. Methyl 2-chloro-5-hydroxynicotinate, with its chloro, hydroxyl, and methyl ester functionalities, presents a versatile scaffold for further chemical elaboration. The 2-chloro position is particularly susceptible to nucleophilic substitution, while the hydroxyl and ester groups offer additional sites for modification. This protocol outlines a reliable and reproducible method for the preparation of this important intermediate.

Reaction Scheme

The overall synthetic pathway is depicted below:

Synthesis_Workflow Start 5-Hydroxynicotinic Acid Intermediate 2-Chloro-5-hydroxynicotinic Acid Start->Intermediate  Step 1: Chlorination (POCl3, PCl5) Product Methyl 2-chloro-5-hydroxynicotinate Intermediate->Product  Step 2: Esterification (Methanol, H2SO4)

Figure 1: Overall workflow for the synthesis of Methyl 2-chloro-5-hydroxynicotinate.

Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberSupplierNotes
5-Hydroxynicotinic acidC₆H₅NO₃139.1127828-71-3Sigma-AldrichStarting material
Phosphorus oxychloridePOCl₃153.3310025-87-3Acros OrganicsCorrosive, toxic [1][2]
Phosphorus pentachloridePCl₅208.2410026-13-8Fisher ScientificCorrosive, water-reactive [3]
MethanolCH₃OH32.0467-56-1Fisher ScientificAnhydrous
Sulfuric acidH₂SO₄98.087664-93-9Sigma-AldrichConcentrated (98%)
DichloromethaneCH₂Cl₂84.9375-09-2Fisher ScientificAnhydrous
Ethyl acetateC₄H₈O₂88.11141-78-6Fisher ScientificFor extraction and chromatography
HexaneC₆H₁₄86.18110-54-3Fisher ScientificFor chromatography
Sodium bicarbonateNaHCO₃84.01144-55-8Fisher ScientificSaturated aqueous solution
Sodium sulfateNa₂SO₄142.047757-82-6Fisher ScientificAnhydrous
Deionized waterH₂O18.027732-18-5N/AFor work-up

Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-hydroxynicotinic acid

Expert Insight: This step employs a potent chlorinating mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). 5-Hydroxynicotinic acid exists in tautomeric equilibrium with its pyridone form. The chlorinating agent reacts with the hydroxyl group of the pyridone tautomer to introduce the chloro substituent at the 2-position. The use of both POCl₃ and PCl₅ ensures a highly effective chlorination environment.[4][5]

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5-hydroxynicotinic acid (10.0 g, 71.9 mmol). The entire apparatus should be thoroughly dried and purged with nitrogen.

  • Addition of Reagents: Under a steady stream of nitrogen, carefully add phosphorus oxychloride (30 mL, 323 mmol). Stir the resulting suspension at room temperature for 15 minutes.

  • To the stirred suspension, add phosphorus pentachloride (16.5 g, 79.2 mmol) portion-wise over 30 minutes. The addition is exothermic and may cause the mixture to reflux. Maintain a gentle stir throughout the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1 with a few drops of acetic acid).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (200 g) in a large beaker with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step that will release HCl gas.

  • The resulting precipitate is the crude 2-chloro-5-hydroxynicotinic acid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the collected solid under vacuum to a constant weight. The crude product can be used in the next step without further purification.

Step 2: Synthesis of Methyl 2-chloro-5-hydroxynicotinate

Expert Insight: This step is a classic Fischer-Speier esterification.[6][7][8][9][10] The carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, in this case, sulfuric acid. The excess methanol serves to shift the equilibrium towards the formation of the ester product.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add the crude 2-chloro-5-hydroxynicotinic acid (from Step 1, assuming quantitative yield, ~12.5 g, 71.9 mmol) and anhydrous methanol (150 mL).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2.0 mL) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:2).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) until effervescence ceases. Wash the organic layer with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification:

The crude Methyl 2-chloro-5-hydroxynicotinate can be purified by column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is typically effective.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the chosen solvent system and collect the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

Characterization:

The identity and purity of the synthesized Methyl 2-chloro-5-hydroxynicotinate should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the methyl ester protons (around 3.9 ppm), and two doublets in the aromatic region for the pyridine ring protons. The hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include the methyl ester carbon, the carbonyl carbon, and the carbons of the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₇H₆ClNO₃, M.W. 187.58 g/mol ).

Safety Precautions

This protocol involves the use of highly corrosive and toxic chemicals. All procedures must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water, releasing toxic fumes. Handle with extreme care under anhydrous conditions.[1][2][11][12]

  • Phosphorus pentachloride (PCl₅): Corrosive and reacts violently with water. Causes severe burns to skin and eyes.[3][13][14][15][16]

  • Thionyl chloride (SOCl₂): Corrosive and toxic. Reacts with water to produce toxic gases.[17][18][19][20][21]

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe burns. Add slowly and carefully to other liquids.

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. An emergency shower and eyewash station should be readily accessible.

Conclusion

This detailed protocol provides a reliable and efficient method for the laboratory-scale synthesis of Methyl 2-chloro-5-hydroxynicotinate. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for their synthetic endeavors in drug discovery and development. The provided insights into the reaction mechanisms and characterization techniques further support the successful execution of this synthesis.

References

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of Methyl 2-chloro-5-hydroxypyridine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and drug development, pyridine and its derivatives are among the most prevalent structural units, forming the core of numerous pharmaceuticals.[1] Their importance is underscored by the vast number of publications dedicated to their synthesis and application.[1] Within this class, this compound (CAS No: 1256834-59-9) emerges as a highly versatile and strategically functionalized building block.[2][3] Its unique arrangement of reactive sites—a nucleophilic substitution-ready chloride, a palladium-coupling-susceptible C-Cl bond, a modifiable hydroxyl group, and a versatile ester—offers medicinal chemists a powerful tool for constructing complex molecular architectures.

This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will move beyond a simple catalog of reactions to explain the underlying principles and causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Profile:

PropertyValueReference
CAS Number 1256834-59-9[2]
Molecular Formula C₇H₆ClNO₃[2]
Molecular Weight 187.58 g/mol [2][3]
Purity Min. 95%[3]
Appearance Pale yellow to light yellow solid[4]

Chapter 1: The Strategic Importance of Trifunctionality

The synthetic power of this compound lies in the orthogonal reactivity of its three primary functional groups. This allows for sequential, selective modifications, building molecular complexity in a controlled manner.

G main Methyl 2-chloro-5- hydroxypyridine-3-carboxylate c2 C2-Chloride (Electrophilic Site) main->c2 Site c5 C5-Hydroxyl (Nucleophilic Site / O-Coupling) main->c5 Site c3 C3-Ester (Carboxylic Acid Precursor) main->c3 Site reac1 Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) c2->reac1 reac2 Nucleophilic Aromatic Substitution (SNAr) c2->reac2 reac3 O-Alkylation / O-Arylation c5->reac3 reac4 Ester Hydrolysis -> Amide Coupling c3->reac4

  • The C2-Chloride : As an aryl chloride on an electron-deficient pyridine ring, this position is the primary hub for carbon-carbon and carbon-nitrogen bond formation.[5] It is an excellent electrophile for two of modern chemistry's most powerful reaction classes: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SₙAr).

  • The C5-Hydroxyl : This group offers a nucleophilic handle for introducing a wide array of functionalities through O-alkylation or O-arylation (e.g., Williamson ether synthesis). Furthermore, it can be converted into a triflate, transforming it into an additional electrophilic site for cross-coupling reactions.

  • The C3-Methyl Ester : The ester can be readily hydrolyzed to the corresponding carboxylic acid.[6] This opens the door to a vast range of chemistries, most notably amide bond formation, a cornerstone of pharmaceutical synthesis.

Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond is a prime substrate for palladium-catalyzed reactions, which have revolutionized the synthesis of complex molecules, particularly in the pharmaceutical industry.[7][8]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines.[7][9] This reaction is indispensable for synthesizing the aryl amine moieties ubiquitous in drug candidates.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[9][10] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are known to stabilize the palladium catalyst and facilitate the key oxidative addition and reductive elimination steps, leading to higher efficiency and broader substrate scope.[11]

G pd0 L₂Pd(0) pd2_complex L₂Pd(II)(Ar)(Cl) pd0->pd2_complex Oxidative Addition (+ Ar-Cl) pd2_amine [L₂Pd(II)(Ar)(R₂NH)]⁺Cl⁻ pd2_complex->pd2_amine Amine Coordination (+ R₂NH) pd2_amido L₂Pd(II)(Ar)(NR₂) pd2_amine->pd2_amido Deprotonation (- Base-H⁺Cl⁻) pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product

Exemplary Protocol: Synthesis of a Secondary Arylamine

This protocol describes the coupling of this compound with a generic secondary amine, such as morpholine.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 187.6 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and a suitable phosphine ligand like XPhos (0.04 mmol, 19.1 mg).

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg). Evacuate and backfill the tube with argon three times.

  • Solvent and Nucleophile: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL) via syringe.

  • Reaction Conditions: Seal the tube and heat the mixture at 100 °C with vigorous stirring for 12-24 hours. The progress should be monitored by TLC or LC-MS.

    • Rationale: NaOtBu is a strong, non-nucleophilic base required for the deprotonation step.[10] Toluene is a common high-boiling, inert solvent for this transformation.[7]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired product.

Suzuki-Miyaura Coupling: Architecting C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex.[12][13] It is a cornerstone for the synthesis of biaryl and heteroaryl-aryl structures.[14][15]

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the 2-chloropyridine to the Pd(0) catalyst.[12] This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the organoboron species. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[13]

G pd0 L₂Pd(0) pd2_complex L₂Pd(II)(Ar)(Cl) pd0->pd2_complex Oxidative Addition (+ Ar-Cl) pd2_boronate L₂Pd(II)(Ar)(Ar') pd2_complex->pd2_boronate Transmetalation (+ Ar'-B(OH)₂ + Base) pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product

Exemplary Protocol: Synthesis of a 2-Arylpyridine Derivative

This protocol details the coupling of the title compound with phenylboronic acid.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 187.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 mmol, 40.8 mg).[15]

  • Base and Solvent: Add potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg). Add a solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

    • Rationale: The aqueous base is crucial for the transmetalation step.[14] Dioxane is a common solvent that effectively solubilizes both organic and inorganic reagents.[15]

  • Reaction Conditions: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 90 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water (20 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Chapter 3: Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridine ring activates the C2 position for attack by strong nucleophiles, leading to the displacement of the chloride.[16] This SₙAr mechanism provides a classic, metal-free alternative for forming C-N, C-O, and C-S bonds.[17]

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[18][19] First, the nucleophile attacks the carbon bearing the chlorine, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[18][19] This intermediate is stabilized by resonance, particularly by the electron-withdrawing pyridine nitrogen. In the second step, aromaticity is restored by the elimination of the chloride leaving group.[16]

Exemplary Protocol: Synthesis of a 2-Aminopyridine Derivative

This protocol describes the reaction with a primary amine, benzylamine.

  • Reaction Setup: Combine this compound (1.0 mmol, 187.6 mg) and benzylamine (2.0 mmol, 218 µL) in a sealed tube.

  • Solvent and Base: Add a polar aprotic solvent such as DMSO or NMP (5 mL). Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) to act as an acid scavenger.

  • Reaction Conditions: Seal the tube and heat to 120-140 °C for 12-24 hours. Monitor the reaction's completion by LC-MS.

    • Rationale: High temperatures are often required to overcome the activation energy for disrupting the aromatic ring.[16] A polar aprotic solvent helps to stabilize the charged Meisenheimer intermediate.[18]

  • Work-up: Cool the reaction mixture and pour it into ice-water (50 mL). A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization.

Chapter 4: Leveraging the Other Functional Groups

Beyond the C2-chloride, the hydroxyl and ester groups provide further avenues for diversification.

Ester Hydrolysis and Amide Bond Formation

The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, a key precursor for amide synthesis.

Exemplary Protocol: Two-Step Amide Synthesis

  • Step A: Ester Hydrolysis

    • Dissolve this compound (1.0 mmol, 187.6 mg) in a mixture of THF (5 mL) and water (5 mL).

    • Add lithium hydroxide (LiOH) monohydrate (1.5 mmol, 62.9 mg).[6]

    • Stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Acidify the mixture to pH ~3-4 with 1M HCl. Extract the product with ethyl acetate, dry, and concentrate to yield the crude 2-chloro-5-hydroxypyridine-3-carboxylic acid.

  • Step B: Amide Coupling

    • Dissolve the crude carboxylic acid (1.0 mmol) in DMF or CH₂Cl₂ (10 mL).

    • Add a coupling agent such as HATU (1.1 mmol, 418 mg) and a base like DIPEA (2.5 mmol, 435 µL).

    • Stir for 10 minutes, then add the desired amine (e.g., aniline, 1.1 mmol, 100 µL).

    • Stir at room temperature for 4-12 hours.

    • Perform a standard aqueous work-up and purify by column chromatography to obtain the final amide.

Conclusion

This compound is a testament to the power of strategic molecular design. Its pre-installed, orthogonally reactive functional groups provide a streamlined entry point into diverse chemical spaces. By understanding the principles behind key transformations like Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Nucleophilic Aromatic Substitution, researchers can effectively leverage this building block to accelerate the discovery and development of novel pharmaceuticals and other high-value chemical entities.

References

The Versatile Scaffold: Methyl 2-chloro-5-hydroxypyridine-3-carboxylate in Modern Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. Central to this endeavor is the utilization of versatile chemical building blocks that offer multiple avenues for structural diversification. Methyl 2-chloro-5-hydroxypyridine-3-carboxylate, a polysubstituted pyridine derivative, has emerged as a valuable scaffold in medicinal chemistry. Its unique arrangement of functional groups—a reactive chloro substituent, a nucleophilic hydroxyl group, and an ester moiety—provides a rich platform for the synthesis of a wide array of complex molecules targeting various disease pathways.

This comprehensive guide delves into the practical applications of this compound in pharmaceutical research. We will explore its role as a key intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and other potentially bioactive compounds. This document is intended for researchers, scientists, and drug development professionals, providing not only theoretical insights but also detailed, field-proven experimental protocols.

Unveiling the Synthetic Potential

The utility of this compound lies in the distinct reactivity of its functional groups. The pyridine core is a common motif in many approved drugs, and its substitution pattern significantly influences pharmacological activity and pharmacokinetic properties.[1]

  • The 2-Chloro Substituent: This position is highly susceptible to nucleophilic aromatic substitution and serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] This allows for the introduction of a wide range of aryl, heteroaryl, and amino moieties, which are crucial for target engagement in many drug classes.

  • The 5-Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated to form ethers or can participate in condensation reactions. This functionalization can modulate solubility, lipophilicity, and hydrogen bonding interactions with biological targets.

  • The 3-Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification and interaction with protein targets.[4]

The interplay of these functional groups allows for a modular and strategic approach to library synthesis and lead optimization in drug discovery programs.

Application in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyridine scaffold is a prevalent feature in numerous FDA-approved kinase inhibitors.[5] this compound serves as an excellent starting material for the synthesis of kinase inhibitors by enabling the construction of the core structures that interact with the kinase hinge region and allosteric pockets.

The general strategy involves utilizing the 2-chloro position for a Suzuki-Miyaura coupling to introduce a larger aromatic or heteroaromatic system, a common feature in many kinase inhibitors that occupy the ATP-binding site.[6]

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for creating C-C bonds and expanding the molecular framework.[7][8]

Objective: To synthesize a 2-aryl-5-hydroxypyridine-3-carboxylate derivative as a core scaffold for kinase inhibitor development.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Nitrogen or Argon gas

  • Standard laboratory glassware, including a Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous, degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a mixture of degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-hydroxypyridine-3-carboxylate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen, which can lead to catalyst deactivation.[2]

  • Ligand Selection: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step for less reactive aryl chlorides.[3]

  • Base and Solvent: The choice of a suitable base and a degassed solvent system is crucial for the efficiency of the transmetalation step and to prevent side reactions like protodeboronation of the boronic acid.[9]

Diagram of Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic acid - K₂CO₃ setup Assemble in Schlenk Flask under N₂/Ar reagents->setup catalyst Prepare Catalyst: - Pd(OAc)₂ + SPhos in Dioxane catalyst->setup heat Heat to 100°C with Stirring (12-24h) setup->heat monitor Monitor by TLC/LC-MS heat->monitor extract Cool, Dilute with EtOAc & Water, Extract monitor->extract purify Dry, Concentrate, Column Chromatography extract->purify product Isolated Product: 2-Aryl-5-hydroxypyridine- 3-carboxylate purify->product

Caption: Workflow for Suzuki-Miyaura coupling.

Application in the Synthesis of Anti-Inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of novel anti-inflammatory drugs remains a significant area of research.[10] Pyridine-containing compounds have shown promise as anti-inflammatory agents by targeting various inflammatory mediators and pathways.[11]

This compound can be utilized as a scaffold to synthesize potent anti-inflammatory molecules. A key synthetic transformation in this context is the Buchwald-Hartwig amination, which allows for the introduction of various amine functionalities at the 2-position of the pyridine ring.[12] This is particularly relevant for the synthesis of compounds that can mimic the structure of known anti-inflammatory drugs or interact with specific receptors involved in the inflammatory cascade.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.

Objective: To synthesize a 2-amino-5-hydroxypyridine-3-carboxylate derivative as a potential anti-inflammatory agent.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware, including a Schlenk tube

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (XPhos, 0.04 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous, degassed toluene and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the flask with inert gas.

  • Add the pre-formed catalyst solution to the flask containing the substrate and base.

  • Add the amine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness Through Self-Validation:

  • Monitoring Progress: Regular monitoring by TLC or LC-MS allows for the determination of the reaction endpoint, preventing the formation of degradation products due to prolonged heating.

  • Proper Quenching: The careful quenching of the reaction is essential to neutralize the strong base and prevent any unwanted side reactions during workup.

Diagram of Buchwald-Hartwig Amination Workflow

G cluster_prep Catalyst & Reagent Prep cluster_reaction Reaction cluster_workup Workup & Purification catalyst Prepare Active Catalyst: - Pd₂(dba)₃ + XPhos in Toluene combine Combine Catalyst and Reagents under N₂/Ar catalyst->combine reagents Prepare Reagents: - this compound - NaOtBu - Amine reagents->combine heat Heat to 100-110°C with Stirring (12-24h) combine->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool, Quench with sat. aq. NH₄Cl, Extract monitor->quench purify Dry, Concentrate, Column Chromatography quench->purify product Isolated Product: 2-Amino-5-hydroxypyridine- 3-carboxylate purify->product

Caption: Workflow for Buchwald-Hartwig amination.

Further Diversification and Future Perspectives

Beyond the applications in kinase inhibitors and anti-inflammatory agents, the strategic functionalization of this compound opens doors to other therapeutic areas. For instance, the pyridine scaffold is of interest in the development of neuroprotective agents and CXCR4 antagonists for cancer and inflammatory diseases.[13][14][15] The ability to introduce diverse functionalities through the reactions described, as well as through derivatization of the hydroxyl and carboxylate groups, makes this building block a powerful tool in the hands of medicinal chemists.

The development of novel PET imaging agents is another exciting frontier where this scaffold could find application.[16] The introduction of fluorine-18, a commonly used positron-emitting radionuclide, could be achieved through nucleophilic substitution on an appropriately modified derivative of the title compound.

Table of Potential Reactions and Applications

Functional GroupReaction TypePotential Application
2-ChloroSuzuki-Miyaura CouplingKinase Inhibitors, Anticancer Agents
2-ChloroBuchwald-Hartwig AminationAnti-inflammatory Agents, CXCR4 Antagonists
5-HydroxylWilliamson Ether SynthesisModulating physicochemical properties
3-CarboxylateAmide Bond FormationCreating additional interaction points with targets

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in pharmaceutical research. While direct literature on its applications may be emerging, its chemical reactivity, inferred from analogous structures, points towards its utility in the synthesis of a diverse range of bioactive molecules. The protocols detailed herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a solid foundation for researchers to explore the synthetic potential of this scaffold in their drug discovery endeavors. As the quest for novel therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

References

Application Notes and Protocols: Synthetic Routes for Creating Derivatives from Methyl 2-chloro-5-hydroxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate is a versatile trifunctional scaffold of significant interest in medicinal chemistry and drug development. Its unique arrangement of a reactive chloro group, a nucleophilic hydroxyl group, and an ester moiety provides multiple avenues for chemical modification. This allows for the systematic exploration of chemical space and the generation of diverse molecular libraries for screening against various biological targets. Pyridine derivatives are integral components of numerous pharmaceuticals, agrochemicals, and functional materials, underscoring the importance of this particular building block.[1] This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the derivatization of this compound, empowering researchers to efficiently synthesize novel compounds with potential therapeutic applications.

Core Synthetic Strategies

The derivatization of this compound can be strategically approached by targeting its three key functional groups: the 2-chloro substituent, the 5-hydroxyl group, and the 3-methyl ester. The reactivity of each site allows for a range of chemical transformations.

Diagram of Synthetic Pathways

G A This compound B C2-Substituted Derivatives A->B C2 Position C C5-O-Substituted Derivatives A->C C5 Position D C3-Amide/Acid Derivatives A->D C3 Position E Suzuki Coupling B->E F Buchwald-Hartwig Amination B->F G Etherification C->G H Esterification/Acylation C->H I Hydrolysis D->I J Amidation D->J

Caption: Synthetic derivatization pathways from the core scaffold.

I. Derivatization at the C2-Position: Cross-Coupling Reactions

The 2-chloro position on the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting the 2-chloropyridine moiety with aryl or heteroaryl boronic acids.[2][3] This reaction is particularly valuable for generating compounds with extended aromatic systems.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

  • Add K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

ReagentMolar Equiv.Purpose
Phenylboronic acid1.5Aryl source
Pd(OAc)₂0.05Palladium catalyst
PPh₃0.1Ligand
K₂CO₃3.0Base
B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-alkyl derivatives by coupling the 2-chloro position with a primary or secondary amine.[4][5] This reaction is a cornerstone of modern medicinal chemistry for creating novel amine-containing compounds. The amination of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[6] Therefore, the choice of a suitable bulky, electron-rich phosphine ligand is crucial for activating the C-Cl bond.[6][7]

Protocol: Buchwald-Hartwig Amination with Aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound (1.0 eq), aniline (1.2 eq), and NaOtBu (1.4 eq).

  • Seal the tube and heat the mixture to 110 °C for 18-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate and purify by flash chromatography.

ReagentMolar Equiv.Purpose
Aniline1.2Amine source
Pd₂(dba)₃0.02Palladium pre-catalyst
Xantphos0.04Ligand
NaOtBu1.4Base

II. Derivatization at the C5-Position: O-Alkylation and O-Acylation

The phenolic hydroxyl group at the C5 position is a versatile handle for introducing a variety of substituents through etherification and esterification reactions.

A. Williamson Ether Synthesis

O-alkylation of the 5-hydroxyl group can be achieved through the Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide.

Protocol: O-Benzylation of the 5-Hydroxyl Group

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

Procedure:

  • Dissolve this compound (1.0 eq) in acetone.

  • Add K₂CO₃ (2.0 eq) and stir the suspension for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Heat the reaction to reflux and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

B. Acylation of the 5-Hydroxyl Group

Ester derivatives can be synthesized by acylating the 5-hydroxyl group with acyl chlorides or anhydrides in the presence of a base.

Protocol: O-Acetylation of the 5-Hydroxyl Group

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM and cool to 0 °C.

  • Add pyridine (1.5 eq).

  • Slowly add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, concentrate, and purify as needed.

III. Derivatization at the C3-Position: Ester Hydrolysis and Amidation

The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid or converted directly to a variety of amides.

A. Ester Hydrolysis

Saponification of the methyl ester provides the corresponding carboxylic acid, which is a key intermediate for further derivatization, such as amide bond formation. A green and efficient method for the hydrolysis of a similar ester has been reported using lithium hydroxide.[8]

Protocol: Hydrolysis to 2-chloro-5-hydroxypyridine-3-carboxylic acid

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).

  • Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

B. Amide Coupling

The resulting carboxylic acid can be coupled with various amines to form a diverse library of amides using standard peptide coupling reagents.

Protocol: Amide Formation with Benzylamine

Materials:

  • 2-chloro-5-hydroxypyridine-3-carboxylic acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-chloro-5-hydroxypyridine-3-carboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture for 15 minutes at room temperature.

  • Add benzylamine (1.05 eq) and continue stirring for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Workflow for Amide Synthesis

G A This compound B Hydrolysis (LiOH) A->B C 2-chloro-5-hydroxypyridine-3-carboxylic acid B->C D Amide Coupling (HATU, DIPEA) C->D E Amide Derivative D->E

Caption: Sequential workflow for amide synthesis from the methyl ester.

Conclusion

The strategic derivatization of this compound offers a powerful platform for the generation of novel and diverse chemical entities. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this valuable scaffold. By leveraging modern synthetic methodologies, such as palladium-catalyzed cross-coupling and robust amide bond formation techniques, scientists can efficiently create libraries of compounds for evaluation in drug discovery and development programs.

References

Application Notes and Protocols: The Strategic Use of Methyl 2-chloro-5-hydroxypyridine-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Pyridine Building Block

In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients is intrinsically linked to the availability of versatile and strategically functionalized chemical intermediates. Methyl 2-chloro-5-hydroxypyridine-3-carboxylate emerges as a key building block, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures. This guide provides an in-depth exploration of its application, focusing on the synthesis of next-generation herbicides. We will move beyond a simple recitation of steps to dissect the chemical logic underpinning the proposed synthetic protocols, empowering researchers to adapt and innovate in their own discovery programs.

The pyridine moiety is a cornerstone of modern agrochemicals, prized for its metabolic stability and its ability to interact with a wide range of biological targets.[1] The specific arrangement of a chloro-substituent, a hydroxyl group, and a methyl ester on this pyridine core in this compound (CAS 1256834-59-9) presents a powerful toolkit for synthetic chemists.[2] The chlorine at the 2-position is susceptible to nucleophilic substitution, the phenolic hydroxyl group at the 5-position is ideal for etherification, and the methyl carboxylate at the 3-position can be readily hydrolyzed and converted into an amide or other functional groups. This multi-functional nature allows for the construction of diverse derivatives, a crucial aspect in the search for new and effective crop protection agents.

This document will detail a plausible and scientifically-grounded synthetic pathway from this compound to a compound representative of the highly active aryloxyphenoxypropionate class of herbicides. While not a direct replication of a specific commercial synthesis, the principles and protocols outlined herein are based on established and robust chemical transformations, providing a solid foundation for laboratory application.

Chapter 1: Strategic Synthesis of a Pyridyloxyphenoxy Herbicide Analogue

The aryloxyphenoxypropionate "fop" herbicides are a vital class of agrochemicals used to control grassy weeds in broadleaf crops. A key structural feature of many of these herbicides is a substituted pyridyloxy moiety linked to a phenoxypropionate core.[1] The hydroxyl group of this compound is an ideal starting point for constructing this critical ether linkage.

The following protocol outlines a three-step synthesis to a hypothetical, yet representative, herbicide analogue.

Overall Synthetic Workflow

The proposed synthesis involves three key transformations:

  • Williamson Ether Synthesis: Formation of the pyridyloxyphenoxy ether linkage.

  • Ester Hydrolysis: Conversion of the methyl ester to a carboxylic acid to enable subsequent derivatization.

  • Amide Coupling: Formation of the final amide, a common toxophore in many active ingredients.

G cluster_0 Synthesis Workflow Start This compound Step1 Williamson Ether Synthesis Start->Step1 4-Fluorobenzotrifluoride, K2CO3, DMF Intermediate1 Methyl 2-chloro-5-(4-(trifluoromethyl)phenoxy)pyridine-3-carboxylate Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 LiOH, THF/H2O Intermediate2 2-Chloro-5-(4-(trifluoromethyl)phenoxy)pyridine-3-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Propylamine, HATU, DIPEA FinalProduct Final Herbicide Analogue Step3->FinalProduct

Caption: High-level overview of the synthetic pathway.

Step 1: Williamson Ether Synthesis

Principle: The Williamson ether synthesis is a robust and widely used method for forming ether linkages. In this step, the phenoxide, generated in situ from the hydroxyl group of the starting material by a mild base, acts as a nucleophile, attacking an activated aromatic ring to form the desired diaryl ether. We are targeting a trifluoromethyl-substituted phenoxy group, a common feature in modern agrochemicals that can enhance biological activity.[3]

Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL/g), add potassium carbonate (K₂CO₃, 2.0 eq) and 4-fluorobenzotrifluoride (1.2 eq).

  • Heat the reaction mixture to 120 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Methyl 2-chloro-5-(4-(trifluoromethyl)phenoxy)pyridine-3-carboxylate .

Causality and Insights:

  • Solvent Choice: DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

  • Base Selection: Potassium carbonate is a suitable and cost-effective base for deprotonating the phenolic hydroxyl group. It is strong enough to facilitate the reaction without causing unwanted side reactions, such as hydrolysis of the ester.

  • Temperature: The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient 4-fluorobenzotrifluoride.

Step 2: Ester Hydrolysis

Principle: The methyl ester is a convenient protecting group for the carboxylic acid functionality during the ether synthesis. Saponification, or base-catalyzed hydrolysis, is a standard method to deprotect the ester and reveal the carboxylic acid, which is essential for the subsequent amide coupling.

Protocol:

  • Dissolve the product from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 15 mL/g).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC/HPLC until the starting material is no longer detectable.

  • Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-Chloro-5-(4-(trifluoromethyl)phenoxy)pyridine-3-carboxylic acid . The product is often of sufficient purity for the next step without further purification.

Causality and Insights:

  • Reagent Choice: Lithium hydroxide is a preferred reagent for ester hydrolysis as it is less likely to cause side reactions compared to sodium or potassium hydroxide in some substrates.

  • Solvent System: The THF/water mixture ensures the solubility of both the organic substrate and the inorganic base, allowing the reaction to proceed efficiently in a homogeneous phase.

  • Acidification: This step is crucial to protonate the carboxylate salt formed during the reaction, rendering the carboxylic acid product soluble in the organic extraction solvent.

Step 3: Amide Coupling

Principle: The final step involves the formation of an amide bond, a common feature in many biologically active molecules. This is achieved by activating the carboxylic acid from Step 2 with a coupling agent, followed by the addition of an amine. HATU is a modern and highly efficient coupling reagent that minimizes side reactions and often leads to high yields of the desired amide.

Protocol:

  • Dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL/g).

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add propylamine (1.2 eq) dropwise to the reaction mixture.

  • Stir at room temperature for 3-5 hours, or until the reaction is complete as indicated by TLC/HPLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final herbicide analogue.

Causality and Insights:

  • Coupling Reagent: HATU is a superior choice for forming the activated ester intermediate, which readily reacts with the amine. It is known for its high efficiency and low rate of racemization if chiral amines are used.

  • Base: DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and to maintain a basic environment conducive to the coupling.

  • Workup: The aqueous washes are essential to remove the coupling byproducts and any unreacted starting materials, simplifying the final purification.

Chapter 2: Data Summary and Troubleshooting

Quantitative Data Summary

The following table presents expected results for the synthesis, based on typical yields for these types of reactions.

StepProduct NameStarting Material Weight (g)Product Weight (g)Theoretical Yield (g)% YieldPurity (HPLC)
1Methyl 2-chloro-5-(4-(trifluoromethyl)phenoxy)pyridine-3-carboxylate5.07.99.286%>95%
22-Chloro-5-(4-(trifluoromethyl)phenoxy)pyridine-3-carboxylic acid7.97.27.695%>95%
3Final Herbicide Analogue7.27.18.188%>98%
Troubleshooting Guide
IssueProbable Cause(s)Suggested Solution(s)
Step 1: Incomplete Reaction Insufficient temperature; inactive K₂CO₃; poor quality DMF.Ensure the reaction temperature reaches 120 °C. Use freshly dried K₂CO₃. Use anhydrous DMF.
Step 2: Low Yield after Acidification Product is partially soluble in the aqueous phase.Perform additional extractions (up to 5) with ethyl acetate. Ensure the pH is brought down to ~2.
Step 3: Multiple Byproducts Over-activation of the carboxylic acid; side reactions.Add the amine immediately after the 10-minute activation period. Ensure the reaction is run at room temperature and not allowed to exotherm.

Chapter 3: Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • This compound: May cause skin and eye irritation. Avoid inhalation of dust.

  • DMF: A known reproductive toxin. Handle with extreme care and avoid exposure.

  • HATU: Can be irritating. Avoid inhalation and contact with skin.

  • DCM: A suspected carcinogen. Use only in a fume hood.

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

Application Note: A Validated Protocol for the Selective Esterification of 2-chloro-5-hydroxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated experimental procedure for the selective esterification of the carboxylic acid functional group in 2-chloro-5-hydroxynicotinic acid. This molecule is a critical intermediate in the synthesis of various pharmaceutical compounds, and the ability to selectively modify its carboxylic acid moiety in the presence of a phenolic hydroxyl group is of significant synthetic importance. We detail a robust protocol based on the Fischer-Speier esterification method, optimized for high yield and purity. The guide explains the mechanistic rationale behind the procedure, outlines a detailed step-by-step workflow from reaction setup to product characterization, and includes methods for reaction monitoring and purification. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for synthesizing esters of 2-chloro-5-hydroxynicotinic acid.

Introduction and Scientific Rationale

2-chloro-5-hydroxynicotinic acid is a bifunctional heterocyclic compound featuring both a carboxylic acid and a phenolic hydroxyl group. In multi-step synthetic pathways common in drug development, the selective functionalization of one group while leaving the other intact is a frequent challenge. The direct esterification of the carboxylic acid is often desired to modulate solubility, bioavailability, or to serve as a precursor for further transformations.

The primary challenge lies in the potential for the phenolic hydroxyl group to undergo side reactions under typical esterification conditions. The chosen method, the Fischer-Speier esterification , is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] While phenols can be esterified, their reactivity is generally lower than that of carboxylic acids under these specific conditions. The reaction's success hinges on leveraging this reactivity difference. The mechanism, initiated by the protonation of the carboxylic acid's carbonyl oxygen, enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[3][4][5] This process is a reversible equilibrium, and therefore, the protocol is designed to drive the reaction toward the product by using the alcohol as both a reagent and the solvent (a large excess) and by carefully controlling the work-up conditions.[4]

Reaction Mechanism: Acid-Catalyzed Esterification

The Fischer-Speier esterification proceeds through a series of equilibrium steps, collectively known as nucleophilic acyl substitution.

Fischer_Esterification start Carboxylic Acid + Alcohol (R'-OH) protonated_acid Protonated Carbonyl start->protonated_acid + H⁺ (Catalyst) H_plus H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + R'-OH (Nucleophilic Attack) proton_transfer Proton Transfer (Forms H₂O) tetrahedral_intermediate->proton_transfer Reversible elimination Elimination of H₂O proton_transfer->elimination Reversible protonated_ester Protonated Ester elimination->protonated_ester Forms C=O π bond final_ester Ester + H₂O protonated_ester->final_ester - H⁺ (Catalyst Regen.) catalyst_regen H+

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol describes the synthesis of Methyl 2-chloro-5-hydroxynicotinate as a representative example. The procedure can be adapted for other primary or secondary alcohols.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-chloro-5-hydroxynicotinic acid≥98% PurityStandard Vendor
Methanol (MeOH), AnhydrousACS GradeStandard Vendor
Sulfuric Acid (H₂SO₄), ConcentratedACS Grade, 95-98%Standard Vendor
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard Vendor
Ethyl Acetate (EtOAc)ACS GradeStandard Vendor
HexaneACS GradeStandard Vendor
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard Vendor
Silica Gel60 Å, 230-400 meshStandard Vendor

Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, magnetic stir bar, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel 60 F₂₅₄), UV lamp.

Quantitative Data and Reaction Parameters
ParameterValueMoles (mmol)Rationale
2-chloro-5-hydroxynicotinic acid1.00 g5.76Starting material
Methanol (MeOH)25 mL~618Acts as both reagent and solvent; large excess drives the equilibrium.[4]
Concentrated Sulfuric Acid (H₂SO₄)0.5 mL~9.2Acid catalyst to protonate the carbonyl group.[6][7]
Reaction Temperature Reflux (~65 °C for MeOH)N/AProvides activation energy for the reaction.[7]
Reaction Time 4-6 hoursN/ASufficient time to reach equilibrium; monitor by TLC.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-chloro-5-hydroxynicotinic acid (1.00 g, 5.76 mmol).

  • Reagent Addition: Add anhydrous methanol (25 mL). Stir the suspension for 5 minutes. Place the flask in an ice-water bath and slowly add concentrated sulfuric acid (0.5 mL) dropwise. Causality Note: The addition of strong acid is exothermic; cooling prevents uncontrolled temperature spikes.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Reaction Monitoring (Trustworthiness Check): Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot of the reaction mixture and spotting it on a TLC plate.

    • Mobile Phase: 7:3 Hexane:Ethyl Acetate.

    • Visualization: UV light (254 nm).

    • Expected Result: The starting material (more polar) will have a lower Rf value than the product ester (less polar). The reaction is complete when the spot corresponding to the starting material has disappeared or is very faint.

  • Work-up and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing crushed ice (~50 g).

    • Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8. Causality Note: This step is critical. It quenches the acid catalyst and deprotonates the unreacted carboxylic acid, making it water-soluble and allowing for its separation from the organic-soluble ester product.[8][9]

  • Extraction:

    • Transfer the neutralized aqueous mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3).

    • Collect the fractions containing the pure product (identified by TLC) and concentrate them to yield the final product as a solid or oil.

Overall Experimental Workflow

Caption: From Reagents to Validated Product Workflow.

Product Characterization

Validation of the final product's structure and purity is essential.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Starting Material (in DMSO-d₆): Expect aromatic protons, a broad signal for the carboxylic acid proton (~13-14 ppm), and a signal for the hydroxyl proton.[10]

    • Product (in CDCl₃): The broad carboxylic acid proton signal will disappear. A new singlet corresponding to the methyl ester protons (-OCH₃) will appear around 3.9 ppm. The aromatic and hydroxyl proton signals will remain, though potentially shifted.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The carbon of the carboxylic acid (~165-170 ppm) will be replaced by an ester carbonyl carbon signal in a similar region. A new signal for the methoxy carbon (-OCH₃) will appear around 52 ppm.

  • MS (Mass Spectrometry):

    • The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ corresponding to the calculated molecular weight of the ester product (C₇H₆ClNO₃ = 187.58 g/mol ). The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in a ~3:1 ratio) should be observed.

  • IR (Infrared) Spectroscopy:

    • Starting Material: A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid) and a C=O stretch at ~1700-1725 cm⁻¹.

    • Product: The broad carboxylic acid O-H stretch will be absent. A sharp C=O stretch for the ester will appear at a slightly higher frequency (~1720-1740 cm⁻¹), and the phenolic O-H stretch will be visible as a broader band around 3200-3500 cm⁻¹.

References

Application Notes & Protocols for Cross-Coupling Reactions of 2-Chloropyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Chloropyridine Challenge in Modern Synthesis

In the landscape of pharmaceutical and materials science, pyridine-containing scaffolds are of paramount importance. They are integral components of numerous blockbuster drugs and advanced functional materials. Among the various synthetic precursors, 2-chloropyridines stand out as cost-effective and readily available building blocks. However, their utility is often hampered by their inherent lack of reactivity in traditional cross-coupling reactions.

This guide provides an in-depth analysis and practical, field-proven protocols for successfully employing 2-chloropyridine intermediates in several cornerstone cross-coupling reactions. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering researchers to not only replicate these methods but also to troubleshoot and adapt them for novel applications.

The primary challenges associated with 2-chloropyridines are twofold:

  • High C-Cl Bond Dissociation Energy: The carbon-chlorine bond is significantly stronger than its C-Br or C-I counterparts, making the rate-limiting oxidative addition step of the catalytic cycle kinetically challenging.[1][2] This necessitates the use of highly active catalyst systems.

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, effectively sequestering it from the catalytic cycle and leading to catalyst deactivation or inhibition.[3][4]

Overcoming these hurdles requires a carefully considered approach to the selection of catalysts, ligands, bases, and reaction conditions.

Strategic Workflow for Coupling 2-Chloropyridines

Before delving into specific protocols, it is useful to have a logical framework for selecting the appropriate cross-coupling strategy. The choice depends on the desired bond construction and the nature of the available coupling partner.

G Decision Workflow for 2-Chloropyridine Coupling cluster_input Define Synthetic Goal cluster_decision Select Bond Type cluster_output Resulting Scaffold Start Start with 2-Chloropyridine BondType What type of bond to form at C2? Start->BondType Suzuki Suzuki Coupling (Boronic Acid/Ester) BondType->Suzuki C(sp2)-C(sp2) or C(sp2)-C(sp3) Negishi Negishi Coupling (Organozinc) BondType->Negishi C(sp2)-C(sp2) or C(sp2)-C(sp3) (Func. Group Sensitive) Buchwald Buchwald-Hartwig (Amine/Amide) BondType->Buchwald C-N Sonogashira Sonogashira Coupling (Terminal Alkyne) BondType->Sonogashira C(sp2)-C(sp) Product_CC 2-Aryl/Alkyl-Pyridine Suzuki->Product_CC Negishi->Product_CC Product_CN 2-Amino-Pyridine Buchwald->Product_CN Product_CAlkynyl 2-Alkynyl-Pyridine Sonogashira->Product_CAlkynyl

Caption: Decision workflow for selecting a cross-coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a revolutionary tool for constructing aryl-amine bonds. For challenging substrates like 2-chloropyridines, success hinges on using a highly active catalyst system capable of activating the C-Cl bond without being inhibited by the product or starting material.

Mechanistic Insight & Causality

The key to a successful amination of 2-chloropyridine is facilitating the oxidative addition and preventing catalyst deactivation. Bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[1][5] Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive towards oxidative addition. The electron-donating nature of the ligand increases electron density on the palladium center, further accelerating this rate-limiting step.

G Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OA Oxidative Addition Pd0->OA 2-Cl-Py PdII L-Pd(II)(Py-Cl) OA->PdII Coord Amine Coordination PdII->Coord HNR'R'' AmineComplex [L-Pd(II)(Py)(HNR'R'')]Cl Coord->AmineComplex Deprot Deprotonation (Base) AmineComplex->Deprot AmidoComplex L-Pd(II)(Py)(NR'R'') Deprot->AmidoComplex RE Reductive Elimination AmidoComplex->RE RE->Pd0 Regeneration Product 2-Aminopyridine Product RE->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Key Parameters & Optimization
  • Catalyst System: Palladium pre-catalysts are highly recommended as they form the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂.[1] G3 or G4 palladacycles paired with ligands like RuPhos or BrettPhos are excellent starting points.[1][6]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[1]

  • Solvent: Toluene, 1,4-dioxane, and THF are common solvents. They must be anhydrous and degassed, as water and oxygen can deactivate the catalyst and lead to side reactions.[1]

  • Temperature: Elevated temperatures (80-110 °C) are typically required to overcome the energy barrier of C-Cl bond cleavage.[1]

Application Protocol: Amination of 2-Chloropyridine with Morpholine

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 2-Chloropyridine

  • Morpholine (1.2 - 1.5 equivalents)

  • RuPhos Pd G3 (1-3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the RuPhos Pd G3 pre-catalyst and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is critical as oxygen can deactivate the Pd(0) catalyst.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Follow with the addition of 2-chloropyridine and then morpholine. Using a slight excess of the amine can help favor the desired coupling pathway.[1]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues
IssueCommon Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; C-Cl bond not breaking.Use a more active pre-catalyst (e.g., G3/G4 palladacycle). Increase catalyst loading (up to 5 mol%). Increase temperature. Ensure strictly anhydrous/anaerobic conditions.[1]
Hydrodehalogenation Reduction of 2-chloropyridine to pyridine.Ensure the base is anhydrous and high purity. Ensure all reagents and solvent are scrupulously dried. A slight excess of amine can suppress this side reaction.[1]
Regioselectivity Issues On substrates with multiple chloro-substituents (e.g., 2,4-dichloropyridine).The C2 position is generally more activated towards oxidative addition.[1] Lower temperatures may favor reaction at the more reactive site. Careful choice of ligand can influence selectivity.

Suzuki-Miyaura Coupling: Building C-C Bonds with Boron Reagents

The Suzuki reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds due to the stability and low toxicity of the boronic acid coupling partners.[7] However, coupling with 2-chloropyridines can be challenging and prone to failure if not properly optimized.[3]

Mechanistic Insight & Causality

Similar to amination, activating the C-Cl bond is the primary hurdle. The Lewis basic nitrogen of the pyridine can also inhibit the catalyst.[3] Therefore, catalyst systems featuring electron-rich, sterically hindered phosphine ligands are required to promote the slow oxidative addition step.[3] The base plays a crucial role in the transmetalation step, forming a borate species that facilitates the transfer of the organic group to the palladium center.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA 2-Cl-Py PdII L_n-Pd(II)(Py-Cl) OA->PdII TM Transmetalation PdII->TM PdII_R L_n-Pd(II)(Py-R) TM->PdII_R Borate R-B(OR)3- (from Base + R-B(OR)2) Borate->TM RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product 2-Aryl-Pyridine Product RE->Product

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Key Parameters & Optimization
  • Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ are often ineffective for 2-chloropyridines.[3][8] Systems based on Pd₂(dba)₃ or Pd(OAc)₂ with bulky biarylphosphine ligands like SPhos or XPhos are highly recommended.[3]

  • Base: A moderately strong base is needed. K₃PO₄ or K₂CO₃ are common choices. The use of an aqueous solution of the base can sometimes accelerate the reaction, but it also increases the risk of protodeboronation.[3]

  • Boronic Acid Quality: Boronic acids can undergo self-condensation to form boroxines upon storage. Using high-purity boronic acids or boronate esters (e.g., pinacol esters) is crucial for reproducibility.

  • Solvent: Aprotic polar solvents like 1,4-dioxane, DME, or THF, often with a small amount of water, are typically used.[3]

Application Protocol: Suzuki Coupling of 2-Chloro-3-aminopyridine with Phenylboronic Acid

This substrate is particularly challenging due to the additional coordinating amino group, requiring a highly active catalyst system.[3]

Materials:

  • 3-Amino-2-chloropyridine

  • Phenylboronic acid (1.5 - 2.0 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous 1,4-dioxane

Procedure:

  • Setup: In an oven-dried reaction vessel, combine 3-amino-2-chloropyridine, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[3]

  • Inerting: Evacuate and backfill the vessel with argon or nitrogen at least three times.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor progress by LC-MS.[3]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[3]

Troubleshooting Common Issues
IssueCommon Cause(s)Recommended Solution(s)
Protodeboronation Boronic acid reacts with trace water/protons instead of transmetalating.Use anhydrous conditions. Use a boronate ester (e.g., pinacol) which is more stable. Use a non-aqueous base system if possible.[3]
Homocoupling Boronic acid couples with itself (R-R).Caused by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[3]
Dehalogenation 2-chloropyridine is reduced to pyridine.Often occurs with overly active catalysts or if hydride sources are present. Ensure solvents are pure. Sometimes a less active catalyst or lower temperature may be required.[3]

Negishi Coupling: High Reactivity with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are more reactive than their boronic acid or organotin counterparts.[9][10] This heightened reactivity allows for couplings to occur under milder conditions, but it comes at the cost of requiring strictly anhydrous and anaerobic conditions due to the sensitivity of organozinc compounds.[9]

Mechanistic Insight & Causality

The catalytic cycle is similar to the Suzuki coupling. The key difference is the transmetalation step, where the organozinc reagent transfers its organic group to the palladium(II) complex.[9] This step is typically very fast, meaning the rate-limiting step is almost always the initial oxidative addition of the 2-chloropyridine to the Pd(0) center.

G Negishi Coupling Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA 2-Cl-Py PdII L_n-Pd(II)(Py-Cl) OA->PdII TM Transmetalation PdII->TM PdII_R L_n-Pd(II)(Py-R) TM->PdII_R Organozinc R-ZnX Organozinc->TM RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product 2-Aryl/Alkyl-Pyridine Product RE->Product

Caption: Catalytic cycle for Negishi coupling.

Key Parameters & Optimization
  • Organozinc Reagent Preparation: Organozinc reagents can be prepared from organolithium or Grignard reagents via transmetalation with a zinc halide (e.g., ZnCl₂).[9] Alternatively, highly activated Rieke® Zinc can react directly with organic halides, tolerating a wider range of functional groups. More recently, stable solid 2-pyridylzinc reagents have been developed to improve ease of handling.[11]

  • Catalyst: Pd(PPh₃)₄ can be effective, but catalyst systems with more electron-rich ligands like tri-tert-butylphosphane (tBu₃P) have shown excellent results for coupling substituted 2-chloropyridines.[12]

  • Solvent: THF is the most common solvent for both the preparation of the organozinc reagent and the coupling reaction itself.[9]

  • Conditions: The reaction must be performed under a strictly oxygen and water-free environment.[9]

Application Protocol: Synthesis of a 2,2'-Bipyridine Derivative

This protocol is adapted from a modified Negishi reaction for synthesizing substituted bipyridines.[12]

Materials:

  • 5-substituted-2-chloropyridine

  • 2-Pyridylzinc bromide (prepared in situ or from a commercial source)

  • Pd(dba)₂ (2.5 mol%)

  • Tri-tert-butylphosphane (tBu₃P) (5 mol%)

  • Anhydrous THF

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under argon, dissolve Pd(dba)₂ and tBu₃P in anhydrous THF. Stir for 15 minutes at room temperature.

  • Reagent Addition: In a separate flame-dried Schlenk tube, add a solution of the 2-pyridylzinc bromide in THF. Add the 5-substituted-2-chloropyridine.

  • Reaction Initiation: Transfer the prepared catalyst solution to the reagent mixture via cannula.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or GC-MS.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds. The classic reaction uses a palladium catalyst and a copper(I) co-catalyst.[13] Copper-free variants have become increasingly popular to avoid issues with alkyne homocoupling (Glaser coupling) and simplify purification.[14][15]

Mechanistic Insight & Causality

In the traditional mechanism, copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-halide complex. The copper co-catalyst accelerates the reaction, allowing it to proceed under milder conditions.[13] In copper-free systems, the deprotonated alkyne is believed to coordinate directly to the palladium center, a process that often requires a stronger base or higher temperatures.

Key Parameters & Optimization
  • Catalyst System: For the classic reaction, a combination of a Pd(0) source (like Pd(PPh₃)₄) and a copper(I) salt (like CuI) is used.[13] For copper-free reactions, specialized palladium pre-catalysts with bulky, electron-rich phosphine ligands are effective.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves to deprotonate the terminal alkyne and act as a solvent.[16]

  • Solvent: The amine base can often serve as the solvent, or co-solvents like THF or DMF can be used.

  • Copper-Free Conditions: To suppress homocoupling, running the reaction in the absence of copper is highly advantageous. This typically requires a more robust palladium catalyst system and may need slightly more forcing conditions.[17]

Application Protocol: Copper-Free Sonogashira Coupling of 2-Chloropyridine

This protocol is a representative example of modern copper-free conditions.

Materials:

  • 2-Chloropyridine

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equivalents)

  • [DTBNpP]Pd(crotyl)Cl (a monoligated precatalyst) (2-5 mol%)

  • A strong, non-coordinating base like TMP (2,2,6,6-Tetramethylpiperidine) (2 equivalents)

  • Anhydrous DMSO or Acetonitrile (ACN)

Procedure:

  • Setup: To an oven-dried reaction vial, add the palladium pre-catalyst.

  • Inerting: Seal the vial and purge with argon.

  • Reagent Addition: Add the solvent (e.g., ACN), followed by the 2-chloropyridine, terminal alkyne, and the base (TMP).[14]

  • Reaction: Stir the reaction at room temperature. The high activity of modern pre-catalysts often allows this reaction to proceed without heating.[14] Monitor by TLC or LC-MS.

  • Workup: Upon completion, dilute with ethyl acetate and wash with water to remove the base and salts.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Comparative Summary of Cross-Coupling Reactions

FeatureSuzuki-MiyauraBuchwald-HartwigNegishiSonogashira (Cu-Free)
Bond Formed C(sp²)-C(sp²), C(sp²)-C(sp³)C(sp²)-NC(sp²)-C(sp²), C(sp²)-C(sp³)C(sp²)-C(sp)
Coupling Partner Boronic Acid / EsterAmine / AmideOrganozinc HalideTerminal Alkyne
Partner Stability Generally good, but protodeboronation is a risk.GoodAir and moisture sensitive.Good
Functional Group Tol. Very high.[7]Good, but sensitive to strong base.Moderate to good, but incompatible with acidic protons.Excellent.[14]
Typical Conditions High Temp (80-110°C)High Temp (80-110°C)Room Temp to Moderate HeatRoom Temp to Moderate Heat
Key Advantage Wide availability of stable reagents.Premier method for C-N bonds.High reactivity, mild conditions.Direct alkynylation.
Key Disadvantage Catalyst inhibition by pyridine N.Requires strong base.Requires strict inert conditions.Potential for alkyne homocoupling.

References

Synthesis of Potential Nicotinic Acetylcholine Receptor Imaging Agents: A Detailed Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating the Cholinergic System with Positron Emission Tomography

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels crucial for fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors, composed of various combinations of α and β subunits, form distinct subtypes with unique pharmacological profiles, such as the abundant α4β2 and α7 subtypes in the brain.[1] Dysregulation of nAChR function is implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][3][4]

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo quantification of molecular processes, including receptor density and occupancy.[5] The development of specific PET radiotracers for nAChRs has provided an invaluable window into the cholinergic system, enabling researchers and clinicians to study disease progression, understand drug mechanisms, and develop novel therapeutics.[5][6] This guide provides a detailed overview of the synthesis of potential nAChR imaging agents, with a focus on the practical aspects of precursor synthesis, radiolabeling, and quality control, using the promising α4β2 nAChR PET tracer, (-)-[18F]Flubatine , as a primary example.

Part 1: Foundational Principles of nAChR PET Tracer Design

The successful development of a nAChR PET tracer hinges on a delicate balance of several key properties. The ideal candidate must exhibit:

  • High Affinity and Selectivity: The tracer must bind with high affinity to the target nAChR subtype to generate a strong signal and be highly selective over other receptor subtypes and off-target binding sites to ensure the signal is specific.

  • Blood-Brain Barrier (BBB) Penetration: For neuroimaging, the tracer must efficiently cross the BBB to reach its target in the brain.

  • Appropriate Pharmacokinetics: The tracer should exhibit rapid uptake into the brain followed by washout from non-target tissues to achieve a good target-to-background ratio. The kinetics should also be suitable for quantitative modeling.[7]

  • Metabolic Stability: The tracer should be reasonably stable against in vivo metabolism to minimize the interference of radiometabolites in the imaging signal.

  • Favorable Safety Profile: The unlabeled ligand should have a low toxicity at the doses used for imaging.[6]

Part 2: Synthesis of a Precursor for an α4β2 nAChR PET Tracer: The Case of (-)-Flubatine

The synthesis of a PET tracer begins with the chemical synthesis of a precursor molecule that can be subsequently radiolabeled. For (-)-[18F]Flubatine, a highly optimized precursor containing a suitable leaving group for nucleophilic radiofluorination is required. The choice of protecting group is also critical to prevent unwanted side reactions during radiolabeling. A trimethylammonium iodide precursor with a Boc-protecting group has been shown to provide excellent results for the radiosynthesis of (-)-[18F]Flubatine.[8][9]

The following is a representative, multi-step protocol for the synthesis of an enantiomerically pure precursor for (-)-[18F]Flubatine, based on established literature.[8][10]

Experimental Protocol: Synthesis of the Boc-Protected Trimethylammonium Precursor

Step 1: Starting Material to Intermediate

The synthesis typically starts from an epibatidine-like intermediate. The initial steps involve the formation of the core heterocyclic structure and the introduction of a functional group that will be later converted to the trimethylammonium leaving group.

Step 2: Introduction of the Boc Protecting Group

The secondary amine in the heterocyclic core is protected with a di-tert-butyl dicarbonate (Boc) group to prevent its reaction during the subsequent steps.

Step 3: Formation of the Trimethylammonium Leaving Group

The precursor is then converted to the trimethylammonium salt. This is a crucial step as the trimethylammonium group is an excellent leaving group for nucleophilic aromatic substitution with [18F]fluoride.

Causality Behind Experimental Choices:

  • Enantiomerically Pure Precursor: The use of an enantiomerically pure precursor is essential to produce the desired enantiomer of the final radiotracer, as the two enantiomers of Flubatine have different binding affinities for the α4β2 nAChR.[10]

  • Boc Protecting Group: The Boc group is chosen for its stability under the conditions of trimethylammonium salt formation and its facile removal under acidic conditions during the final deprotection step of the radiosynthesis.[8]

  • Trimethylammonium Leaving Group: This group provides high reactivity towards nucleophilic [18F]fluorination, leading to high radiolabeling efficiencies.[8][10]

Part 3: Radiolabeling of the Precursor with Fluorine-18

The radiosynthesis of (-)-[18F]Flubatine is typically performed in an automated synthesis module to handle the high levels of radioactivity and ensure reproducibility. The process involves a two-step reaction: nucleophilic radiofluorination followed by deprotection.[8][9]

Experimental Protocol: Automated Radiosynthesis of (-)-[18F]Flubatine
  • [18F]Fluoride Production and Activation: Cyclotron-produced [18F]fluoride is trapped on an anion-exchange cartridge and then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. The mixture is azeotropically dried to activate the [18F]fluoride for nucleophilic substitution.

  • Nucleophilic Radiofluorination: The dried [18F]fluoride is reacted with the Boc-protected trimethylammonium precursor in a suitable solvent (e.g., dimethyl sulfoxide) at an elevated temperature (e.g., 120-150°C) for a short period (e.g., 5-10 minutes). This results in the formation of the Boc-protected [18F]Flubatine intermediate.

  • Deprotection: The Boc protecting group is removed by adding a strong acid, such as hydrochloric acid (1M HCl), and heating the reaction mixture (e.g., at 90°C for 5 minutes).[9]

  • Purification: The crude reaction mixture is neutralized and then purified by semi-preparative high-performance liquid chromatography (HPLC) using a reversed-phase column (e.g., C18). The fraction containing (-)-[18F]Flubatine is collected.

  • Formulation: The collected HPLC fraction is diluted with a sterile saline solution and passed through a sterile filter into a sterile vial for injection.

Diagram of the Radiosynthesis Workflow

G cluster_0 Step 1: [18F]Fluoride Activation cluster_1 Step 2: Radiolabeling & Deprotection cluster_2 Step 3: Purification & Formulation a Cyclotron-produced [18F]Fluoride b Anion-Exchange Cartridge a->b c Elution with K2.2.2/K2CO3 b->c d Azeotropic Drying c->d f Reaction with activated [18F]Fluoride d->f e Boc-Precursor e->f g Boc-[18F]Flubatine Intermediate f->g h Acidic Deprotection (HCl) g->h i Crude (-)-[18F]Flubatine h->i j Semi-preparative HPLC i->j k Purified (-)-[18F]Flubatine j->k l Formulation in Saline k->l m Final Product for Injection l->m

Caption: Automated radiosynthesis workflow for (-)-[18F]Flubatine.

Part 4: Quality Control of the Radiotracer

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product. The key QC tests for (-)-[18F]Flubatine include:

  • Appearance: The final solution should be clear, colorless, and free of particulate matter.

  • pH: The pH of the final formulation should be within a physiologically acceptable range (typically 4.5-7.5).

  • Radiochemical Purity: This is determined by analytical HPLC and/or thin-layer chromatography (TLC) to ensure that the radioactivity is predominantly associated with the desired chemical form. A radiochemical purity of >95% is generally required.[8]

  • Chemical Purity: The absence of chemical impurities, particularly the precursor and any by-products, is confirmed by analytical HPLC with a UV detector.

  • Specific Activity: This is a measure of the amount of radioactivity per unit mass of the compound (in GBq/µmol or Ci/µmol). High specific activity is crucial to minimize the mass of the injected compound and avoid pharmacological effects.

  • Radionuclidic Purity: This confirms that the radioactivity is primarily from Fluorine-18.

  • Sterility and Endotoxin Levels: The final product must be sterile and have low endotoxin levels to be safe for intravenous injection.

Parameter Typical Specification Reference
Radiochemical Yield (RCY)60 ± 5%[8]
Radiochemical Purity> 98%[8]
Specific Activity> 350 GBq/µmol[8][9]
Synthesis Time< 120 minutes[11]

Part 5: In Vitro and In Vivo Validation of Novel nAChR Imaging Agents

Once a new potential nAChR imaging agent is synthesized and passes all QC tests, its biological properties must be thoroughly evaluated.

In Vitro Validation
  • Binding Assays: Competition binding assays using cell membranes expressing specific nAChR subtypes are performed to determine the affinity (Ki or IC50) and selectivity of the new ligand.[3]

  • Autoradiography: In vitro autoradiography on brain slices from animals or humans is used to visualize the regional distribution of the radiotracer's binding and confirm that it matches the known distribution of the target nAChR subtype.[12][13]

In Vivo Validation
  • PET Imaging in Animal Models: Dynamic PET scans are performed in rodents or non-human primates to assess the brain uptake, regional distribution, and pharmacokinetics of the radiotracer.[5]

  • Blocking Studies: To confirm the specificity of the radiotracer's binding in vivo, blocking studies are conducted where a non-radioactive drug that binds to the same target is administered before the radiotracer. A significant reduction in the radiotracer's uptake in target-rich regions confirms specific binding.[5]

  • Metabolite Analysis: Blood and brain samples are analyzed to determine the rate of metabolism of the radiotracer and to identify any radiometabolites that may interfere with the imaging signal.

Diagram of the nAChR Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron a Action Potential b Voltage-gated Ca2+ channels open a->b c Ca2+ influx b->c d Vesicular release of Acetylcholine (ACh) c->d e nAChR (Ligand-gated ion channel) d->e ACh in synaptic cleft f Binding of ACh e->f g Channel opening f->g h Na+ and Ca2+ influx g->h i Depolarization (Excitatory Postsynaptic Potential) h->i j Cellular Response i->j

Caption: Simplified nicotinic acetylcholine receptor signaling pathway.

Conclusion

The synthesis of potential nicotinic acetylcholine receptor imaging agents is a multi-faceted process that requires expertise in organic chemistry, radiochemistry, and pharmacology. The development of highly specific and selective PET tracers, such as (-)-[18F]Flubatine, has revolutionized our ability to study the cholinergic system in the living brain. These powerful tools are not only advancing our understanding of the neurobiology of various brain disorders but are also playing a critical role in the development of the next generation of therapeutics targeting nAChRs. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for the synthesis and evaluation of novel nAChR imaging agents, ultimately contributing to the advancement of neuroscience and medicine.

References

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate: A Versatile Scaffold for the Synthesis of Novel Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive technical guide on the strategic use of methyl 2-chloro-5-hydroxypyridine-3-carboxylate as a pivotal starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. We delve into the intrinsic reactivity of its multiple functional groups—the chloro, hydroxyl, and carboxylate moieties—which collectively render it a uniquely versatile building block. Detailed, field-proven protocols for the synthesis of high-value fused pyridine systems, including furo[3,2-b]pyridines and pyrazolo[4,3-b]pyridines, are presented. The causality behind experimental choices, mechanistic insights, and practical considerations are explained to ensure reproducibility and facilitate further exploration. This guide is intended to empower researchers to leverage this scaffold for the development of novel molecular entities in drug discovery and materials science.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry, pyridine derivatives are considered "privileged structures" due to their prevalence in FDA-approved drugs and biologically active natural products.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound (MCHP) is a trifunctionalized pyridine that serves as an exceptional starting point for constructing complex heterocyclic systems.

Its value lies in the orthogonal reactivity of its functional groups:

  • 2-Chloro Group: An excellent leaving group, highly susceptible to nucleophilic aromatic substitution (SNAr), providing a primary site for introducing nitrogen, oxygen, or sulfur nucleophiles.

  • 5-Hydroxyl Group: A versatile handle for O-alkylation or O-acylation, enabling the introduction of side chains or serving as an anchor point for intramolecular cyclization. Its phenolic nature also influences the electronic properties of the ring.

  • 3-Carboxylate Group: Can be readily transformed into amides, hydrazides, or acids, or act as an electrophilic partner in ring-closing reactions to form an adjacent five- or six-membered ring.

This unique combination allows for a programmed, stepwise synthesis of fused heterocycles, making MCHP a cornerstone for library synthesis and lead optimization campaigns.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 1256834-59-9[2]
Molecular Formula C₇H₆ClNO₃[2]
Molecular Weight 187.58 g/mol [2]
Appearance Solid (typically off-white to pale yellow)[2]
Synonyms Methyl 2-chloro-5-hydroxynicotinate[2]

Application I: Synthesis of the Furo[3,2-b]pyridine Core

The furo[3,2-b]pyridine scaffold is a prominent structural motif in pharmacologically active molecules, known to possess kinase inhibitory, antibiotic, and anticancer properties.[3] The synthesis from MCHP proceeds via a robust two-step sequence: O-alkylation followed by an intramolecular cyclization.

Workflow for Furo[3,2-b]pyridine Synthesis

FuroPyridine_Synthesis cluster_workflow Synthetic Pathway Start This compound Step1 O-Alkylation Start->Step1  Ethyl bromoacetate,  K₂CO₃, Acetone Start->Step1 Intermediate1 Diester Intermediate (Methyl 2-chloro-5-(2-ethoxy-2-oxoethoxy)nicotinate) Step1->Intermediate1 Step1->Intermediate1 Step2 Intramolecular Cyclization (Dieckmann Condensation) Intermediate1->Step2  NaOEt, EtOH Intermediate1->Step2 Product Fused Furo[3,2-b]pyridine Core (Ethyl 6-chloro-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate) Step2->Product Step2->Product

Caption: Synthetic workflow for the formation of the Furo[3,2-b]pyridine core.

Protocol 1: Synthesis of Ethyl 6-chloro-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate

This protocol is adapted from established methods for similar pyridine precursors.[4]

Part A: O-Alkylation

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 1.88 g, 10 mmol) and anhydrous potassium carbonate (K₂CO₃) (1.5 eq, 2.07 g, 15 mmol).

  • Solvent & Reagent Addition: Add 40 mL of anhydrous acetone. Stir the suspension for 15 minutes at room temperature. Add ethyl bromoacetate (1.1 eq, 1.21 mL, 11 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 6-8 hours.

    • Causality Note: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. Acetone is an appropriate polar aprotic solvent for this SN2 reaction. Refluxing ensures a reasonable reaction rate.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with acetone (2 x 10 mL). Concentrate the combined filtrate under reduced pressure to yield the crude diester intermediate. This intermediate is often sufficiently pure for use in the next step.

Part B: Intramolecular Dieckmann Condensation

  • Setup: In a separate flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (NaOEt) by carefully adding sodium metal (1.2 eq, 0.28 g, 12 mmol) to 30 mL of anhydrous ethanol at 0°C. Allow the sodium to react completely.

    • Causality Note: The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. Sodium ethoxide is a strong, non-nucleophilic (towards the ester) base that deprotonates the α-carbon of the newly added ester, initiating the cyclization.

  • Reagent Addition: Dissolve the crude diester intermediate from Part A in 20 mL of anhydrous ethanol. Add this solution dropwise to the cooled NaOEt solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 78°C) for 4-6 hours.

  • Monitoring: Monitor the formation of the cyclic product by TLC until the intermediate is consumed.

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 1 M aqueous HCl until the pH is approximately 4-5. A precipitate should form.

  • Purification: Filter the solid precipitate, wash with cold water and then a small amount of cold ethanol. Dry the solid under vacuum to yield the target compound, ethyl 6-chloro-3-hydroxyfuro[3,2-b]pyridine-2-carboxylate. The product can be further purified by recrystallization from ethanol/water.

Application II: Synthesis of the Pyrazolo[4,3-b]pyridine Core

Pyrazolo[4,3-b]pyridines are another class of heterocycles with significant biological activity, including applications as kinase inhibitors for cancer therapy and as modulators of glutamate receptors.[5][6] The synthesis from MCHP leverages the reactivity of the 2-chloro position towards nitrogen nucleophiles like hydrazine.

Workflow for Pyrazolo[4,3-b]pyridine Synthesis

PyrazoloPyridine_Synthesis cluster_workflow Synthetic Pathway Start This compound Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1  Hydrazine hydrate,  Ethanol, Reflux Start->Step1 Intermediate1 Hydrazinyl-Pyridine Intermediate (Methyl 2-hydrazinyl-5-hydroxynicotinate) Step1->Intermediate1 Step1->Intermediate1 Step2 Intramolecular Cyclization (Amide Formation/Dehydration) Intermediate1->Step2  Heat (neat or high-  boiling solvent) Intermediate1->Step2 Product Fused Pyrazolo[4,3-b]pyridine Core (5-Hydroxy-1H-pyrazolo[4,3-b]pyridin-3(2H)-one) Step2->Product Step2->Product

Caption: Synthetic workflow for the formation of the Pyrazolo[4,3-b]pyridine core.

Protocol 2: Synthesis of 5-Hydroxy-1H-pyrazolo[4,3-b]pyridin-3(2H)-one

This protocol is designed based on general principles of pyrazolopyridine synthesis from 2-halopyridines.[6][7]

  • Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq, e.g., 1.88 g, 10 mmol) in 25 mL of ethanol.

  • Reagent Addition: Add hydrazine hydrate (3.0 eq, 1.46 mL, 30 mmol) to the solution.

    • Causality Note: Hydrazine acts as the nucleophile, displacing the chloride at the C2 position via an SNAr mechanism. The pyridine nitrogen activates the C2 position towards nucleophilic attack. An excess of hydrazine is used to drive the reaction to completion and act as a base to neutralize the HCl byproduct.

  • Reaction (SNAr): Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. The reaction should become a thick slurry as the intermediate precipitates.

  • Monitoring: Monitor the consumption of the starting material by TLC (e.g., 1:1 hexanes:ethyl acetate).

  • Isolation of Intermediate: After cooling, filter the precipitate and wash with cold ethanol to obtain the methyl 2-hydrazinyl-5-hydroxynicotinate intermediate. Dry the solid.

  • Reaction (Cyclization): Place the dried intermediate in a flask and heat it to a temperature above its melting point (typically 180-200°C) for 1-2 hours. The cyclization proceeds with the elimination of methanol. Alternatively, refluxing in a high-boiling solvent like diphenyl ether can be used for better temperature control.

    • Causality Note: At high temperatures, the terminal amino group of the hydrazine moiety attacks the electrophilic carbonyl carbon of the methyl ester. This is followed by the elimination of methanol to form the stable, fused pyrazolone ring.

  • Purification: Cool the reaction mixture. The resulting solid can be triturated with a solvent like ethyl acetate or diethyl ether to remove impurities. Recrystallization from a suitable solvent (e.g., DMF/water) will afford the purified 5-hydroxy-1H-pyrazolo[4,3-b]pyridin-3(2H)-one.

Conclusion and Future Perspectives

This compound is a cost-effective and highly adaptable starting material for constructing complex, fused heterocyclic systems of high value to the pharmaceutical and agrochemical industries. The protocols detailed herein for furo[3,2-b]pyridines and pyrazolo[4,3-b]pyridines represent robust and reproducible synthetic routes. The true potential of this scaffold, however, lies in its capacity for further derivatization. The carboxylate can be converted to a carbohydrazide, opening pathways to 1,2,4-triazoles and 1,3,4-oxadiazoles.[8] The remaining chloro- or hydroxyl- positions on the newly formed fused rings can be subjected to further functionalization, such as palladium-catalyzed cross-coupling reactions, to rapidly build molecular complexity. This guide serves as a foundational resource, encouraging chemists to explore the vast synthetic possibilities originating from this versatile building block.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-chloro-5-hydroxynicotinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-5-hydroxynicotinate and its related acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, explaining the causality behind experimental choices to ensure both success and safety in the lab.

Introduction: The Synthetic Challenge

2-Chloro-5-hydroxynicotinic acid and its esters are valuable intermediates in the pharmaceutical and agrochemical industries.[1] Their synthesis, however, is not without challenges. The classical route involves a Sandmeyer reaction, which converts an amino group on the pyridine ring into a chloro group via a diazonium salt intermediate.[2][3][4] While effective, this multi-step process is sensitive to reaction conditions, and deviations can lead to low yields, significant impurity profiles, and reaction failures. This guide provides a structured approach to identifying and resolving these common issues.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues encountered during the synthesis, which typically starts from 2-amino-5-hydroxynicotinic acid.

Q1: My diazotization reaction is not proceeding as expected. I don't observe the typical signs of diazonium salt formation. What's going wrong?

Possible Causes & Solutions:

  • Incorrect Acid Concentration: The diazotization of aminopyridines requires strongly acidic conditions to ensure the formation of nitrous acid (from NaNO₂) and to protonate the pyridine nitrogen.[4][5] Insufficient acid can lead to a stalled reaction.

    • Solution: Ensure you are using a sufficient excess of a strong mineral acid like HCl. The reaction mixture should be consistently maintained at a low pH. A patent for a similar process specifies using a hydrogen chloride-saturated aqueous solution for optimal results.[6]

  • Temperature Control Failure: Diazotization is highly exothermic and the resulting diazonium salts are often unstable at elevated temperatures. The reaction must be kept cold (typically -5 to 5 °C) to prevent premature decomposition of the diazonium intermediate.[5]

    • Solution: Use an ice-salt or acetone/dry ice bath to maintain the temperature of the reaction vessel between -5 and 5 °C during the dropwise addition of the sodium nitrite solution. Monitor the internal temperature closely with a low-temperature thermometer.

  • Reagent Quality: Sodium nitrite can degrade over time. If it has been improperly stored, it may not be effective.

    • Solution: Use a fresh, unopened bottle of sodium nitrite or test an older bottle on a small scale first.

Q2: The yield of 2-chloro-5-hydroxynicotinate after the Sandmeyer reaction is very low (<40%). How can I improve it?

Possible Causes & Solutions:

  • Formation of Hydroxylated Byproduct: The primary competing reaction in an aqueous Sandmeyer chlorination is the substitution of the diazonium group with a hydroxyl group from water, forming 2,5-dihydroxynicotinic acid.[6] This is a very common issue with diazotization in aqueous hydrochloric acid, where yields of the desired chloro-compound can be as low as 30-50%.[6]

    • Solution 1 (Catalyst): The cornerstone of the Sandmeyer reaction is the use of a copper(I) salt, typically copper(I) chloride (CuCl).[3][7] The Cu(I) catalyst facilitates a radical-nucleophilic aromatic substitution mechanism, which outcompetes the simple hydrolysis of the diazonium salt.[3] Ensure you are using a catalytic amount of high-purity CuCl.

    • Solution 2 (Alternative Reagents): Some protocols suggest using nitrosyl chloride in an HCl-saturated solution to achieve higher yields and purity.[6] Another modern approach for challenging aminoheterocycles involves using a pyrylium reagent and a chloride source like MgCl₂, which avoids the need for traditional diazotization conditions.[4]

  • Inefficient Diazonium Salt Conversion: If the diazonium salt does not efficiently react with the chloride source, it will decompose over time, especially if the reaction is allowed to warm up too quickly.

    • Solution: Add the cold diazonium salt solution slowly to the pre-heated (typically 60-70 °C) CuCl solution. This ensures that the diazonium salt reacts immediately upon addition, minimizing decomposition. Vigorous stirring is essential to ensure proper mixing.

Q3: I am observing significant amounts of a dark, tarry byproduct in my reaction mixture. What is it and how can I prevent it?

Possible Causes & Solutions:

  • Radical Side Reactions: The Sandmeyer reaction proceeds via an aryl radical intermediate.[2][3] These radicals can couple with each other to form biaryl compounds or undergo other undesired side reactions, leading to polymeric, tarry materials.

    • Solution: Maintain strict temperature control throughout the reaction. Do not let the temperature of the copper chloride solution exceed the recommended range. The slow addition of the diazonium salt helps to keep the concentration of the radical intermediate low at any given time, minimizing radical-radical coupling.

  • Impure Starting Materials: Impurities in the starting 2-amino-5-hydroxynicotinic acid can often lead to side reactions and discoloration.

    • Solution: Recrystallize or purify the starting material before use. Confirm its purity using techniques like NMR or melting point analysis.

Q4: My final product is contaminated with the starting material and/or the 2,5-dihydroxy byproduct. What is the best purification strategy?

Possible Causes & Solutions:

  • Similar Polarity: The desired product, starting material, and hydroxylated byproduct all contain a carboxylic acid and a pyridine ring, giving them similar polarities and making separation by standard silica gel chromatography challenging.

    • Solution 1 (pH-based Extraction): Exploit the different pKa values of the functional groups. Convert the carboxylic acids to their carboxylate salts with a mild base (e.g., NaHCO₃) and perform an aqueous/organic extraction. The phenolic hydroxyl group on the starting material and byproduct is more acidic than the product's hydroxyl group, which may allow for selective separation by carefully controlling the pH.

    • Solution 2 (Esterification): Convert the crude mixture of acids to their corresponding methyl or ethyl esters. The esters will have different polarities than the acids, often making them easier to separate via column chromatography. The desired ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Sandmeyer reaction?

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[3] It proceeds in three main steps:

  • Diazotization: An aromatic primary amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt (Ar-N₂⁺).[7]

  • Single Electron Transfer: The copper(I) catalyst transfers a single electron to the diazonium salt. This causes the loss of nitrogen gas (N₂), a very stable molecule, and generates an aryl radical.[2][7]

  • Halogen Transfer: The aryl radical then abstracts a chlorine atom from a copper(II) chloride species (formed in the previous step), yielding the final aryl chloride product and regenerating the copper(I) catalyst.[3]

Q2: Are there safer alternatives to the traditional Sandmeyer reaction?

Yes, concerns over the potentially explosive nature of diazonium salts under certain conditions have driven the development of alternative methods. One promising modern method avoids diazotization altogether, using a pyrylium reagent to activate the amine, followed by displacement with a simple chloride salt like MgCl₂ or CsCl.[4] This one-pot procedure often works well for electron-rich aminoheterocycles where traditional methods may fail.[4]

Q3: Can I use copper(II) chloride instead of copper(I) chloride?

While some Sandmeyer-type reactions have been developed with other transition metals, including copper(II), the classical and most reliable Sandmeyer chlorination uses copper(I) chloride as the catalyst.[3] Copper(I) is essential for the single-electron transfer step that initiates the radical mechanism. Using Cu(II) directly will not be as effective for this specific transformation.

Q4: What analytical techniques are best for monitoring the reaction progress?

  • Thin-Layer Chromatography (TLC): TLC is an excellent, rapid method for monitoring the disappearance of the starting material. A suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can help resolve the starting amine from the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is ideal. It can be used to track the consumption of the starting material and the formation of both the desired product and major byproducts, allowing you to determine the optimal reaction time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a crude sample can quickly confirm the formation of the product by showing the disappearance of the signals corresponding to the starting amine and the appearance of new aromatic signals characteristic of the product.

Data & Protocols

Table 1: Optimized Reaction Parameters
ParameterRecommended ConditionRationale
Diazotization Temp. -5 to 5 °CPrevents decomposition of the unstable diazonium salt.
Acid for Diazotization Concentrated HClEnsures complete formation of nitrous acid and protonation of the pyridine.
NaNO₂ Stoichiometry 1.1 - 1.2 equivalentsA slight excess ensures complete conversion of the amine.
Sandmeyer Catalyst Copper(I) Chloride (CuCl)Essential for the radical-nucleophilic substitution mechanism.[3]
Sandmeyer Temp. 60 - 70 °CPromotes the rapid conversion of the diazonium salt upon addition.

Experimental Workflow: Sandmeyer Chlorination

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Work-up & Purification A 1. Dissolve 2-amino-5-hydroxynicotinic acid in conc. HCl B 2. Cool solution to 0°C using an ice-salt bath A->B C 3. Slowly add aqueous NaNO₂ solution (maintain temp < 5°C) B->C D 4. Stir for 20-30 min at 0°C to form diazonium salt C->D G 7. Slowly add cold diazonium salt solution to the hot CuCl solution D->G Transfer E 5. In a separate flask, prepare a solution of CuCl in conc. HCl F 6. Heat CuCl solution to 65°C E->F H 8. Observe N₂ gas evolution. Stir until gas ceases. G->H I 9. Cool reaction mixture to room temperature H->I Reaction Complete J 10. Filter to collect crude solid I->J K 11. Wash solid with cold water J->K L 12. Purify via recrystallization or pH-based extraction K->L

Caption: General workflow for the synthesis via Sandmeyer reaction.

Troubleshooting Decision Tree

G Start Low Yield or Reaction Failure Q1 Is starting material consumed (TLC/HPLC)? Start->Q1 Troubleshoot_Diaz Troubleshoot Diazotization: - Check NaNO₂ quality - Ensure Temp < 5°C - Verify acid concentration Q1->Troubleshoot_Diaz No Q2 Major byproduct is 2,5-dihydroxy acid? Q1->Q2 Yes A1_Yes Yes A1_No No Improve_Sandmeyer Improve Sandmeyer Step: - Ensure active CuCl catalyst - Add diazonium slowly to hot CuCl - Control temperature strictly Q2->Improve_Sandmeyer Yes Tarry_Byproduct Tarry Byproducts Present? Q2->Tarry_Byproduct No A2_Yes Yes A2_No No Purify_SM Purify Starting Material & Re-run with strict temperature control Tarry_Byproduct->Purify_SM Yes Check_Purification Review Purification Strategy: - Consider pH extraction - Consider esterification Tarry_Byproduct->Check_Purification No

Caption: Decision tree for troubleshooting common synthesis issues.

References

Identifying and minimizing side products in pyridine chlorination reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you identify, understand, and minimize the formation of side products in pyridine chlorination reactions, ensuring higher yields and purity for your target molecules.

Section 1: Understanding the Challenges of Pyridine Chlorination

FAQ 1.1: Why is the chlorination of pyridine notoriously difficult to control and prone to side reactions?

The difficulty in controlling pyridine chlorination stems from the inherent electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect on the ring. This deactivates the ring towards electrophilic aromatic substitution (EAS), the classical mechanism for chlorinating aromatic compounds.[1]

Consequently, forcing conditions such as high temperatures or the use of potent chlorinating agents are often required.[1][2] These harsh conditions can lead to several undesirable outcomes:

  • Over-chlorination: The initial monochlorinated product is often more reactive than pyridine itself, leading to the formation of dichlorinated, trichlorinated, and even more highly chlorinated species.[3]

  • Low Regioselectivity: While electrophilic substitution on pyridine typically favors the 3-position, the high energy input can result in mixtures of 2-, 3-, and 4-chloropyridine isomers, complicating purification.[2][4]

  • Radical Reactions: At very high temperatures (e.g., >200°C in the gas phase), the reaction can proceed via a free radical mechanism, which also leads to a mixture of products.[1][5]

  • Tar Formation: The aggressive reaction conditions can cause decomposition and polymerization of the starting material and products, resulting in the formation of intractable tars which significantly reduces yield and complicates workup.[6]

Section 2: Identifying Common Side Products

FAQ 2.1: What are the most common side products I should expect, and how can I identify them?

The primary side products in pyridine chlorination are typically polychlorinated pyridines and various regioisomers.

Common Side Products:

  • Regioisomers: 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine.

  • Polychlorinated Species: 2,6-dichloropyridine, 2,3-dichloropyridine, 2,5-dichloropyridine, 3,5-dichloropyridine, and various trichloropyridines.

  • Degradation Products: High-molecular-weight oligomers and polymers, often observed as a dark, tarry residue.

Identification Techniques: The most effective methods for identifying and quantifying these products in your reaction mixture are chromatographic and spectroscopic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile pyridine derivatives and identifying them based on their mass-to-charge ratio and fragmentation patterns.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry detector (LC-MS), can effectively separate isomers and quantify the components of the reaction mixture.[8][9][10] Specific columns and methods have been developed for pyridine derivatives.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structure elucidation of the isolated products. The distinct chemical shifts and coupling patterns of the protons on the pyridine ring allow for unambiguous identification of the substitution pattern.

Section 3: Troubleshooting and Minimization Strategies

This section provides actionable solutions to common problems encountered during pyridine chlorination.

FAQ 3.1: My reaction is producing a high percentage of dichlorinated and trichlorinated pyridines. How can I improve the selectivity for the monochlorinated product?

Over-chlorination is a classic sign that the reaction conditions are too harsh or the stoichiometry is not well-controlled. Here are several strategies to enhance selectivity for monochlorination:

1. Choice of Chlorinating Agent: The reactivity of the chlorinating agent is paramount.

  • Chlorine Gas (Cl₂): Highly reactive and difficult to handle, often leading to over-chlorination, especially at elevated temperatures.[6][11]

  • Sulfuryl Chloride (SO₂Cl₂): Generally offers better selectivity than Cl₂ and can be used under milder conditions. It is a good starting point for optimizing a selective monochlorination.[12]

  • N-Chlorosuccinimide (NCS): A solid and milder chlorinating agent. While it may require longer reaction times or activation, it can significantly improve selectivity and reduce the formation of polychlorinated byproducts.[2]

Table 1: Comparison of Common Chlorinating Agents

Chlorinating AgentRelative ReactivityTypical ConditionsCommon Issues
Chlorine (Cl₂)Very HighHigh temperature (gas or liquid phase)Low selectivity, over-chlorination, tarring
Sulfuryl Chloride (SO₂Cl₂)HighModerate temperature, often with a catalystCan still lead to over-chlorination if not controlled
N-Chlorosuccinimide (NCS)ModerateMild temperature, often requires an acid catalystSlower reaction rates

2. Stoichiometric Control: Carefully control the molar ratio of the chlorinating agent to pyridine. Start with a 1:1 or even slightly less than stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents) to favor monosubstitution.

3. Temperature Management: Lowering the reaction temperature is one of the most effective ways to reduce the rate of subsequent chlorination reactions.

  • Perform the reaction at the lowest temperature that still allows for a reasonable conversion rate.

  • Consider a two-stage temperature profile, where an initial higher temperature initiates the reaction, followed by a lower temperature for the remainder of the process to improve selectivity.[6]

4. Use of Catalysts: Lewis acid catalysts like FeCl₃ or AlCl₃ can activate the chlorinating agent, potentially allowing for lower reaction temperatures.[1][3] However, they can also increase the rate of side reactions, so their concentration must be carefully optimized.

FAQ 3.2: My reaction yields a mixture of 2-, 3-, and 4-chloropyridines. How can I control the regioselectivity?

Controlling regioselectivity is challenging but can be achieved by modifying the reaction mechanism or the substrate.

  • For 3-Chlorination (Meta Position): This is the electronically favored position for standard electrophilic aromatic substitution on an unmodified pyridine ring.[2][4] Using milder conditions that favor the EAS mechanism will typically result in a higher proportion of the 3-isomer.

  • For 2- or 4-Chlorination (Ortho/Para Positions): To direct chlorination to the 2- or 4-positions, the electronic nature of the pyridine ring must be altered.

    • Pyridine N-Oxide Strategy: Converting pyridine to pyridine N-oxide activates the 2- and 4-positions towards electrophilic attack.[13] Chlorination of the N-oxide followed by deoxygenation (e.g., with PCl₃) is a reliable two-step method to obtain 2-chloro and 4-chloropyridines with high selectivity.[13]

The following workflow illustrates the decision-making process for achieving desired regioselectivity.

G cluster_n_oxide N-Oxide Workflow start Desired Regioisomer? meta 3-Chloropyridine start->meta Meta ortho_para 2- or 4-Chloropyridine start->ortho_para Ortho/Para eas Employ Standard EAS Conditions (e.g., SO2Cl2, NCS) Optimize T and Stoichiometry meta->eas n_oxide_path Use Pyridine N-Oxide Strategy ortho_para->n_oxide_path step1 1. Oxidize Pyridine to Pyridine N-Oxide step2 2. Chlorinate the N-Oxide step3 3. Deoxygenate to obtain 2- and/or 4-Chloropyridine

Caption: Decision workflow for regioselective pyridine chlorination.
FAQ 3.3: My reaction is producing a significant amount of black tar. What causes this and how can it be prevented?

Tar formation is a result of polymerization and decomposition reactions, often triggered by excessive heat or highly reactive species.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical factor. High "hot spot" temperatures in the reactor can initiate polymerization.[6]

  • Ensure Homogeneous Mixing: Inefficient stirring can create localized areas of high reagent concentration and temperature, promoting tar formation.

  • Use an Inert Solvent: Running the reaction in a suitable, inert solvent can help dissipate heat and maintain a more controlled temperature profile.

  • Consider a Milder Reagent: Switching from Cl₂ to SO₂Cl₂ or NCS can significantly reduce decomposition.

  • Quench the Reaction Properly: Once the reaction is complete (as determined by GC or TLC), quench it promptly to prevent further side reactions during workup.

Section 4: Protocols and Methodologies

Protocol 4.1: Selective Monochlorination of Pyridine N-oxide

This protocol is a reliable method for synthesizing 2- and 4-chloropyridines, minimizing the formation of other isomers and polychlorinated byproducts.[13]

Step 1: Synthesis of Pyridine N-oxide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 1.5 eq).

  • After the addition is complete, heat the mixture to 70-80 °C for 3-4 hours.

  • Monitor the reaction by TLC until the pyridine is consumed.

  • Cool the reaction mixture and carefully remove the excess acetic acid and water under reduced pressure.

  • The resulting crude pyridine N-oxide can often be used directly in the next step after thorough drying.

Step 2: Chlorination and Deoxygenation

  • Warning: This step should be performed in a well-ventilated fume hood.

  • To the crude pyridine N-oxide (1.0 eq), slowly add phosphorus oxychloride (POCl₃, 3.0 eq) or sulfuryl chloride (SO₂Cl₂) at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux (typically around 100-110 °C) for 2-3 hours.

  • Cool the reaction mixture to room temperature and quench by pouring it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a base (e.g., solid sodium carbonate or concentrated NaOH solution) until the pH is > 8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of 2- and 4-chloropyridine by column chromatography or distillation.

The following diagram illustrates the troubleshooting process when encountering common issues in a chlorination reaction.

G cluster_analysis Analysis problem Problem Observed (e.g., Low Yield, High Impurity) analyze Analyze product mixture (GC-MS, HPLC, NMR) problem->analyze identify Identify major side products analyze->identify over_chlor Issue: Over-chlorination (Di-, Tri-chloropyridines) identify->over_chlor Polychlorination isomer_mix Issue: Isomer Mixture (Poor Regioselectivity) identify->isomer_mix Isomers tar Issue: Tar Formation identify->tar Decomposition sol_over_chlor Solution: 1. Lower Temperature 2. Reduce Chlorinating Agent Stoichiometry 3. Use Milder Reagent (e.g., NCS) over_chlor->sol_over_chlor sol_isomer Solution: 1. For 3-Cl: Use mild EAS conditions 2. For 2-/4-Cl: Use Pyridine N-Oxide strategy isomer_mix->sol_isomer sol_tar Solution: 1. Drastically reduce temperature 2. Improve mixing 3. Use inert solvent for dilution tar->sol_tar

Caption: Troubleshooting workflow for pyridine chlorination.

References

Stability assessment of Methyl 2-chloro-5-hydroxypyridine-3-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-chloro-5-hydroxypyridine-3-carboxylate

A Guide to Stability Assessment and Experimental Troubleshooting

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and formulation scientists to navigate the complexities of assessing the stability of this molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot challenges, and ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability Profile

This section addresses fundamental questions about the inherent stability of this compound based on its structural characteristics.

Q1: What are the most likely degradation pathways for this molecule?

A1: The structure of this compound contains several functional groups susceptible to degradation:

  • Ester Hydrolysis: The methyl ester group is the most probable site of degradation, particularly under acidic or basic conditions, which would hydrolyze to form the corresponding carboxylic acid (2-chloro-5-hydroxypyridine-3-carboxylic acid). Ester and amide bonds in pharmaceuticals are known to be prone to hydrolysis at extreme pH levels.[1]

  • Oxidation: The hydroxypyridine ring is susceptible to oxidation. The electron-donating nature of the hydroxyl group can increase the ring's sensitivity to oxidative stress, potentially leading to ring-opening or the formation of N-oxide species.

  • Photodegradation: Chlorinated aromatic compounds, including chloropyridines, can be photolabile.[2] Exposure to UV light may induce dehalogenation (loss of the chlorine atom) or other complex rearrangements. It is crucial to handle and store the compound with protection from light.[3]

  • Thermal Decomposition: While many pyridine derivatives are thermally stable, some substituted pyridines can exhibit exothermic decomposition at relatively low temperatures.[4] It is essential to evaluate the molecule's thermal stability, especially if manufacturing or storage involves elevated temperatures.

Q2: How does pH impact the stability of this compound in aqueous solutions?

A2: The pH of an aqueous solution is a critical factor governing the stability of this molecule.[5][6]

  • Alkaline Conditions (pH > 7): The compound is expected to be highly unstable in basic solutions. The hydroxyl group will be deprotonated to a phenoxide-like anion, further activating the ring and increasing susceptibility to oxidation. More importantly, the ester will undergo rapid base-catalyzed hydrolysis. Studies on similar pyridine derivatives confirm extreme instability in alkaline mediums.[7]

  • Acidic Conditions (pH < 7): In acidic media, the pyridine nitrogen can be protonated. This makes the ester group more susceptible to acid-catalyzed hydrolysis, although this is typically slower than base-catalyzed hydrolysis.

  • Neutral Conditions (pH ≈ 7): While more stable than at pH extremes, gradual hydrolysis of the ester can still occur over time, especially in the presence of nucleophilic buffer species or at elevated temperatures.

Q3: What are the recommended storage conditions for this compound?

A3: Based on its potential liabilities, the following storage conditions are recommended for both solid material and solutions:

  • Solid Form: Store in a tightly sealed container at refrigerated temperatures (2-8 °C), protected from light and moisture.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a non-nucleophilic, aprotic solvent like anhydrous acetonitrile or THF, store at low temperatures (≤ -20 °C), and protect from light. Avoid aqueous buffers for long-term storage.

Q4: Which solvents are recommended for experimental work, and which should be avoided?

A4:

  • Recommended:

    • For Analysis (HPLC/LC-MS): Acetonitrile and water (with acid modifiers like formic or trifluoroacetic acid) are standard. Acetonitrile is generally preferred over methanol as the organic modifier to prevent potential transesterification.

    • For Reactions/Formulations: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF) are generally suitable, assuming they are compatible with other reagents.

  • Use with Caution:

    • Methanol/Ethanol: These protic solvents can act as nucleophiles and cause transesterification of the methyl ester group, especially if heated or in the presence of acid/base catalysts. This leads to the formation of ethyl ester or other alkyl esters, which can be misinterpreted as degradants.

  • Avoid for Long-Term Storage:

    • Aqueous Buffers: Due to the high risk of hydrolysis.

    • Protic Solvents: Due to the risk of solvolysis/transesterification.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Explanation
"My chromatogram shows a new, later-eluting peak after dissolving the compound in methanol for a few hours." Transesterification. This is a classic issue with methyl esters. Methanol has likely reacted with your compound to form the corresponding ethyl ester (if ethanol is present) or other alkyl esters if using different alcohols, which is often less polar and thus elutes later in reversed-phase HPLC. Solution: Switch to acetonitrile as your primary organic solvent for sample preparation and mobile phases. To confirm, analyze the mass spectrum of the new peak; it should correspond to the mass of the transesterified product.
"I observe rapid loss of my main peak in an aqueous formulation, even at neutral pH." Buffer-Catalyzed Hydrolysis or Oxidation. Even at neutral pH, certain buffer species (e.g., phosphate, citrate) can act as nucleophiles or general base catalysts, accelerating ester hydrolysis. Alternatively, dissolved oxygen in the aqueous medium could be causing slow oxidation. Solution: 1. Evaluate stability in unbuffered water first. 2. Test different, less-nucleophilic buffers (e.g., HEPES). 3. Degas your formulation buffer by sparging with nitrogen or argon to remove dissolved oxygen and see if stability improves.
"My sample turned yellow/brown after being left on the benchtop." Photodegradation or Oxidation. The hydroxypyridine ring is susceptible to both light and air oxidation, which often produces colored byproducts. This is a common indicator of instability.[2][8] Solution: Always handle the compound and its solutions under amber light or in foil-wrapped containers to protect from light.[3] Store solutions under an inert atmosphere (nitrogen or argon) to prevent oxidation.
"Forced degradation in 0.1 M HCl and 0.1 M NaOH resulted in over 90% degradation almost instantly." Conditions are too harsh. The goal of a forced degradation study is to achieve 5-20% degradation to properly identify the degradants.[9] Complete degradation provides little information about the primary degradation pathway. Solution: Reduce the stress level. Use lower concentrations of acid/base (e.g., 0.01 M or 0.001 M), decrease the temperature (perform on an ice bath), and/or shorten the exposure time significantly (e.g., check time points at 5, 15, 30 minutes).

Section 3: Experimental Protocols

These protocols provide a validated framework for conducting stability assessments.

Protocol 3.1: Forced Degradation (Stress Testing) Workflow

Forced degradation is essential for identifying likely degradation products and establishing a stability-indicating analytical method.[10]

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) dilute Dilute stock into stress condition media prep->dilute acid Acid Hydrolysis (0.01 M HCl, 50°C) dilute->acid base Base Hydrolysis (0.01 M NaOH, RT) dilute->base ox Oxidation (3% H₂O₂, RT) dilute->ox therm Thermal (Solid & Solution, 80°C) dilute->therm photo Photolytic (ICH Q1B light exposure) dilute->photo quench Quench reaction (neutralize if needed) acid->quench base->quench ox->quench therm->quench photo->quench hplc Analyze via HPLC-UV/MS quench->hplc mass_balance Calculate Mass Balance hplc->mass_balance peak_tracking Peak Purity & Tracking mass_balance->peak_tracking

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions: For each condition, dilute the stock solution into the stress medium to a final concentration of ~0.1 mg/mL.

    • Acid Hydrolysis: Use 0.01 M HCl. Keep at 50°C and analyze samples at T=0, 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Use 0.01 M NaOH. Keep at room temperature and analyze at T=0, 5, 15, 30, and 60 minutes.

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature, protected from light, and analyze at T=0, 1, 4, 8, and 24 hours.

    • Thermal Degradation:

      • Solution: Heat the stock solution in acetonitrile at 80°C.

      • Solid: Store solid powder in an oven at 80°C. Analyze at T=0, 1, 3, and 7 days.

    • Photostability: Expose the solid compound and a solution in quartz cuvettes to a calibrated light source according to ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/m².[3][11] A dark control sample must be stored under the same conditions but wrapped in foil.

  • Sample Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Analyze all samples using a stability-indicating HPLC method (see Protocol 3.2).

    • Crucial Step - Mass Balance: Ensure the sum of the parent compound and all degradation products accounts for 95-105% of the initial concentration. This confirms all significant degradants are being detected.

Protocol 3.2: Stability-Indicating HPLC-UV/MS Method

A robust analytical method is the cornerstone of any stability study. It must be able to separate the active compound from all potential degradation products.

  • Instrumentation: HPLC with a diode array detector (DAD) or UV detector, coupled to a mass spectrometer (MS).

  • Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a shallow gradient (e.g., 5-10% B) to elute any polar degradants.

    • Ramp up to a high percentage of B (e.g., 95%) to elute the parent compound and any non-polar degradants.

    • Hold at high %B to wash the column.

    • Return to initial conditions and re-equilibrate.

  • Detection:

    • UV/DAD: Monitor at a wavelength where the parent compound has significant absorbance (e.g., 254 nm or λmax). The DAD is critical for assessing peak purity.

    • MS: Use electrospray ionization (ESI) in both positive and negative modes to identify the mass-to-charge ratio (m/z) of the parent compound and any degradants.

Caption: Potential degradation pathways of the target molecule.

Section 4: Summary of Expected Stability

This table summarizes the anticipated stability of this compound under various conditions. This should be used as a predictive guide and confirmed with experimental data.

Solvent/Condition Stress Factor Expected Stability Primary Degradant
AcetonitrileRoom Temp, Protected from LightStable N/A
MethanolRoom TempModerate Potential for transesterification to ethyl ester (if ethanol impurity present)
Water (pH 3)50°CLow 2-chloro-5-hydroxypyridine-3-carboxylic acid
Water (pH 7)Room TempModerate to Low 2-chloro-5-hydroxypyridine-3-carboxylic acid
Water (pH 10)Room TempVery Low 2-chloro-5-hydroxypyridine-3-carboxylic acid
3% H₂O₂Room TempLow Oxidized ring species, N-oxides
Solid State80°CLikely Stable To be determined
Solid StateUV/Visible LightModerate to Low Dechlorinated product and other photolyzed species

References

Technical Support Center: Esterification of 2-chloro-5-hydroxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the synthesis of 2-chloro-5-hydroxynicotinic acid esters. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the specific challenges associated with this substrate. The unique combination of a carboxylic acid, a phenolic hydroxyl group, and a basic pyridine ring within one molecule requires careful consideration of reaction conditions to achieve high efficiency and purity. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Ester Yield

Q: My standard Fischer esterification (alcohol, strong acid catalyst) is giving very low yields with 2-chloro-5-hydroxynicotinic acid. What is the primary cause?

A: This is a common and expected issue. The primary culprit is the basic nitrogen atom in the pyridine ring. In the presence of a strong Brønsted acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), the pyridine nitrogen is readily protonated.[1][2] This has two major negative consequences:

  • Formation of a Non-Volatile Salt: The protonated pyridine forms a salt with the acid's conjugate base (e.g., pyridinium sulfate). This salt is often insoluble in non-polar solvents and has a very high melting point, effectively removing the substrate from the reaction phase.[3]

  • Deactivation: Protonation of the nitrogen atom deactivates the entire aromatic system, making the carbonyl carbon of the carboxylic acid less electrophilic and thus less susceptible to nucleophilic attack by the alcohol.

While Fischer-Speier esterification is a robust method for many carboxylic acids, it is generally unsuitable for basic pyridine carboxylic acids without significant modification.[4][5][6]

Q: Given the issues with acid catalysis, what are the most reliable methods for esterifying 2-chloro-5-hydroxynicotinic acid?

A: For substrates that are sensitive to strong acids or possess functionalities that can interfere with catalysis, we must turn to milder, coupling-agent-based methods. The two most recommended approaches are the Steglich Esterification and the Mitsunobu Reaction . These methods operate under neutral or basic conditions, circumventing the issue of pyridine protonation.

  • Steglich Esterification: This is often the go-to method. It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8] The reaction is mild, highly efficient, and well-suited for sterically hindered or sensitive substrates.[9]

  • Mitsunobu Reaction: This reaction uses a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate an alcohol for nucleophilic attack by the carboxylic acid.[10][11] It is renowned for its mild conditions and stereochemical inversion of chiral alcohols, though for this achiral application, its primary benefit is the gentle activation pathway.[12]

Below is a table summarizing the key parameters for these recommended methods compared to the problematic Fischer esterification.

FeatureFischer-Speier EsterificationSteglich Esterification (EDC/DMAP)Mitsunobu Reaction (PPh₃/DIAD)
Conditions Harsh (reflux, strong acid)Mild (room temp, neutral/basic)Mild (0 °C to room temp, neutral)
Key Reagents H₂SO₄ or TsOHEDC, DMAPPPh₃, DIAD
Byproducts WaterEDC-urea, DMAP-H⁺Triphenylphosphine oxide, DIAD-H₂
Suitability for Substrate Poor (Pyridine protonation)ExcellentVery Good
Purification Challenge Neutralization, salt removalAqueous extraction of ureaChromatography to remove PPh₃=O
Issue 2: Troubleshooting Steglich Esterification

Q: I'm performing a Steglich esterification, but my yield is still suboptimal and I'm seeing a persistent byproduct. What's going wrong?

A: The most likely issue is the formation of an N-acylurea byproduct. This occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide (DCC or EDC), undergoes an intramolecular 1,3-rearrangement before the alcohol can intercept it.[8][9][13] This N-acylurea is stable and unreactive towards the alcohol, representing a dead-end for your starting material.

Solution: The key to preventing this side reaction is the catalyst, 4-dimethylaminopyridine (DMAP) . DMAP is a superior nucleophile compared to the alcohol. It rapidly attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium salt ("active ester"). This intermediate does not undergo rearrangement and is readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst.[8][9]

Ensure you are using a catalytic amount (typically 5-10 mol%) of DMAP. Insufficient DMAP is the most common reason for N-acylurea formation and low yields.

Below is a diagram illustrating the reaction pathway and the critical role of DMAP.

Caption: Role of DMAP in preventing N-acylurea side product formation.

Q: Purification after my Steglich reaction is difficult. How do I effectively remove the urea and phosphine oxide byproducts?

A: Byproduct removal is a critical step for achieving high purity. The strategy depends on the reagents used.

  • For DCC/DCU: If you used DCC, the resulting dicyclohexylurea (DCU) is poorly soluble in many organic solvents like dichloromethane (DCM) or ethyl acetate. Much of it can be removed by simple filtration of the reaction mixture. A second filtration after concentrating the filtrate can remove more. Any remaining DCU typically requires column chromatography.

  • For EDC/EDC-Urea: This is often the preferred method for easier workup. EDC and its corresponding urea byproduct are water-soluble. After the reaction is complete (monitored by TLC or LCMS), the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with a mild acid (e.g., 5% HCl or citric acid solution) to remove unreacted EDC and DMAP, followed by a wash with saturated sodium bicarbonate solution, and finally brine. The water-soluble urea byproduct will be removed in the aqueous layers.

  • For Mitsunobu/Triphenylphosphine Oxide (TPPO): TPPO can be notoriously difficult to separate from the desired product by standard silica gel chromatography due to similar polarities. Strategies to remove it include:

    • Crystallization: If your product is crystalline, TPPO may remain in the mother liquor.

    • Solvent Precipitation: Concentrating the reaction mixture and triturating with a solvent in which your product is soluble but TPPO is not (e.g., cold diethyl ether or hexanes) can cause the TPPO to precipitate.

    • Modified Reagents: Using polymer-supported triphenylphosphine or fluorous-tagged phosphines allows for removal by filtration or specific extraction, respectively.[14]

Experimental Protocols & Workflows

Troubleshooting Workflow for Low Esterification Yield

For a systematic approach to diagnosing yield issues, follow this workflow.

Troubleshooting_Workflow Start Low Esterification Yield Observed Check_Purity 1. Verify Purity of Starting Materials (Acid, Alcohol, Solvents) Start->Check_Purity Check_Stoichiometry 2. Confirm Reagent Stoichiometry (Is coupling agent or alcohol limiting?) Check_Purity->Check_Stoichiometry Reaction_Conditions 3. Analyze Reaction Conditions Check_Stoichiometry->Reaction_Conditions Monitor_Progress 4. Monitor Reaction Progress (TLC/LCMS at t=0, 1h, 4h, 24h) Reaction_Conditions->Monitor_Progress Workup_Loss 5. Evaluate Workup & Purification (Are you losing product during extraction or chromatography?) Monitor_Progress->Workup_Loss Success Yield Improved Workup_Loss->Success

Caption: A logical workflow for troubleshooting low esterification yields.

Protocol 1: Optimized Steglich Esterification using EDC

This protocol is recommended as the primary method due to its mild conditions and straightforward purification.

Materials:

  • 2-chloro-5-hydroxynicotinic acid

  • Alcohol (e.g., ethanol, 1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP, 0.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-chloro-5-hydroxynicotinic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration). Add the alcohol (1.2 eq) and DMAP (0.1 eq). Stir the solution at room temperature for 10 minutes.

  • Initiation: Cool the mixture to 0 °C using an ice bath. Add EDC (1.5 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS to confirm the consumption of the starting acid.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Mitsunobu Reaction

This protocol is an excellent alternative, particularly if the Steglich esterification proves problematic for any reason.

Materials:

  • 2-chloro-5-hydroxynicotinic acid

  • Alcohol (e.g., benzyl alcohol, 1.5 equivalents)

  • Triphenylphosphine (PPh₃, 1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2-chloro-5-hydroxynicotinic acid (1.0 eq), the alcohol (1.5 eq), and PPh₃ (1.5 eq).

  • Dissolution: Dissolve the components in anhydrous THF (approx. 0.1 M concentration).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add DIAD (1.5 eq) dropwise via syringe over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.[15]

  • Monitoring: Monitor the reaction by TLC or LCMS. The formation of triphenylphosphine oxide (TPPO) is an indication of reaction progress.[15]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Attempt to precipitate the TPPO by adding cold diethyl ether and filtering.

  • Purification: Purify the crude product by flash column chromatography. A gradient elution is often necessary to separate the desired ester from any remaining TPPO and other byproducts.

References

Challenges and solutions for scaling up Methyl 2-chloro-5-hydroxypyridine-3-carboxylate production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-chloro-5-hydroxypyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for transitioning this process from the laboratory to pilot and production scales.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?

There are several synthetic pathways to this compound. The most viable route for industrial production typically involves a multi-step synthesis starting from readily available precursors. A common and scalable approach is outlined below:

  • Hantzsch Pyridine Synthesis: This classical method involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (like ammonia) to form a dihydropyridine, which is then oxidized to the pyridine ring.[1] This method is versatile but can have limitations in terms of regioselectivity and yield when scaling up.

  • Synthesis from Substituted Pyridines: A more common industrial approach involves the modification of an existing pyridine ring. For instance, starting with a suitable hydroxypyridine derivative, followed by chlorination and carboxylation/esterification steps. This often provides better control over the substitution pattern.

For large-scale production, a convergent synthesis strategy is often preferred to maximize overall yield and minimize the number of linear steps. The choice of route will ultimately depend on the cost and availability of starting materials, as well as the specific capabilities of the manufacturing facility.

Q2: We are experiencing a significant exotherm during the chlorination of the hydroxypyridine intermediate. How can we manage this at a larger scale?

Exothermic reactions are a major safety concern during scale-up.[2] The chlorination of hydroxypyridines, often using reagents like phosphorus oxychloride (POCl₃), can be highly exothermic.[3] Here are several strategies to manage the exotherm:

  • Controlled Reagent Addition: Instead of adding the chlorinating agent all at once, use a controlled addition rate via a dosing pump. This allows the cooling system to keep pace with the heat generation.

  • Solvent Selection: While solvent-free reactions can be efficient, using a high-boiling, inert solvent can help to moderate the temperature by increasing the thermal mass of the reaction mixture.[4]

  • Efficient Cooling: Ensure your reactor has adequate cooling capacity. This may involve using a jacketed reactor with a high-performance heat transfer fluid or installing internal cooling coils.

  • Semi-Batch or Continuous Flow Processing: For very energetic reactions, transitioning to a continuous flow reactor can offer superior heat transfer and temperature control, significantly improving safety.[5]

Troubleshooting Workflow for Exotherm Management:

exotherm_management cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_implementation Implementation & Monitoring Uncontrolled Exotherm Uncontrolled Exotherm Controlled Addition Controlled Addition Uncontrolled Exotherm->Controlled Addition Mitigate Solvent Dilution Solvent Dilution Uncontrolled Exotherm->Solvent Dilution Mitigate Enhanced Cooling Enhanced Cooling Uncontrolled Exotherm->Enhanced Cooling Mitigate Flow Chemistry Flow Chemistry Uncontrolled Exotherm->Flow Chemistry Mitigate Process Simulation Process Simulation Controlled Addition->Process Simulation Solvent Dilution->Process Simulation Pilot Scale Run Pilot Scale Run Enhanced Cooling->Pilot Scale Run Flow Chemistry->Pilot Scale Run Safe Operating Limits Safe Operating Limits Process Simulation->Safe Operating Limits Real-time Monitoring Real-time Monitoring Pilot Scale Run->Real-time Monitoring Real-time Monitoring->Safe Operating Limits

References

Technical Support Center: A Troubleshooting Guide for Low-Yield Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridine derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields. As a Senior Application Scientist, my goal is to provide not just procedural solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design. This resource is structured as a series of frequently asked questions (FAQs) that directly address common and complex issues in pyridine synthesis.

Section 1: Foundational Issues - Reaction Setup and Reagents

This section addresses the most common culprits for low yields, which often originate from the initial reaction setup and the quality of the starting materials.

FAQ 1: My reaction yield is consistently low across different pyridine synthesis methods. Where should I begin my investigation?

When facing universally low yields, a systematic evaluation of your foundational parameters is the most effective approach.[1] Before delving into complex mechanistic pathways, ensure the fundamentals are sound.

Core Areas for Initial Investigation:

  • Purity of Starting Materials: This is a frequently underestimated source of error. Impurities in reactants can act as catalyst poisons or participate in side reactions, leading to a complex mixture and difficult purification.[1][2][3] For instance, in the Kröhnke pyridine synthesis, the purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is paramount.[2]

    • Actionable Advice: Always use reagents of the appropriate purity.[3] When in doubt, purify your starting materials before use. Recrystallization is a common and effective method for solid reagents.[2]

  • Anhydrous Reaction Conditions: Pyridine synthesis reactions involving strong bases or organometallic reagents are often highly sensitive to moisture.[4] Water can quench reagents, leading to incomplete reactions, or promote hydrolysis of intermediates, generating byproducts.[4]

    • Actionable Advice: Ensure all glassware is thoroughly dried. Use anhydrous solvents and handle hygroscopic reagents in an inert atmosphere (e.g., under argon or nitrogen).

  • Solvent Selection: The solvent plays a critical role in solubility, reaction rate, and even the mechanistic pathway.[1][3][5] For example, in certain multicomponent reactions for pyridine synthesis, piperidine catalysis shows better results in ethanol, while tetrabutylammonium hydroxide (TBAH) in acetonitrile can provide similar yields in a much shorter time.[5]

    • Actionable Advice: If yields are low, consider screening a range of solvents with varying polarities and boiling points.[1] Modern approaches, such as using aqueous micellar solutions, have shown promise in improving yields for reactions like the Hantzsch synthesis.[6][7]

FAQ 2: I'm performing a Hantzsch pyridine synthesis and my yields are poor. What are the most likely causes?

The Hantzsch synthesis, while a classic method, has several potential pitfalls that can lead to diminished yields. The classical one-pot method often requires harsh reaction conditions and long reaction times, which can contribute to low product yields.[6][7]

Key Troubleshooting Points for Hantzsch Synthesis:

  • Inefficient Reaction Conditions: The traditional Hantzsch synthesis can be sluggish.

    • Optimization Strategy: The use of a catalyst, such as p-toluenesulfonic acid (PTSA), under ultrasonic irradiation in an aqueous micellar solution has been reported to significantly boost yields to as high as 96%.[6][7] Microwave-assisted synthesis is another excellent option that can lead to high yields (82%-94%) and drastically reduced reaction times (2-7 minutes).[6]

  • Poor Oxidation of the Dihydropyridine Intermediate: The final step, the aromatization of the dihydropyridine intermediate to the pyridine ring, is critical.[6]

    • The Problem with Classical Oxidants: Traditional oxidizing agents like CrO₃, KMnO₄, and HNO₃ can be harsh, leading to side products and complicated workups.[6][7]

    • Milder Alternatives: Consider using milder and more efficient oxidizing agents. A one-pot synthesis with direct aromatization using reagents like ferric chloride, manganese dioxide, or potassium permanganate in water has proven effective.[6][7]

  • Competing Mechanistic Pathways: At least five different mechanistic pathways have been proposed for the Hantzsch reaction.[6][7] Varying conditions can favor unintended pathways, leading to a mixture of products and low yields of the desired compound.[6]

    • Actionable Advice: Carefully control the reaction temperature and the stoichiometry of your reactants.[6] If possible, analyzing reaction intermediates via techniques like TLC or LC-MS can help identify where product loss is occurring.

Section 2: Delving Deeper - Catalysis and Reaction Conditions

Once the foundational aspects are addressed, the next step is to scrutinize the catalytic system and the specific reaction parameters.

FAQ 3: My catalyst appears to be inactive or is losing activity over time. What could be the cause and how can I mitigate this?

Catalyst deactivation is a common problem in many synthetic routes to pyridines.[1] The causes can range from poisoning by impurities to thermal degradation.

Common Causes of Catalyst Deactivation:

Cause of DeactivationDescriptionMitigation Strategies
Poisoning Impurities in the starting materials or solvent can bind to the active sites of the catalyst, rendering them inactive.[1]Ensure high purity of all reagents and solvents.[8] Consider passing liquid reagents through a plug of activated alumina or silica gel.
Coking At elevated temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[9]Optimize the reaction temperature to the lowest effective level.[2][10] In some cases, periodic catalyst regeneration may be possible.
Sintering At high temperatures, small metal catalyst particles can agglomerate into larger ones, reducing the active surface area.[1]Operate at the lowest possible temperature that still affords a reasonable reaction rate.
Ligand Decomposition For organometallic catalysts, the supporting ligands can degrade under the reaction conditions.Select ligands that are robust under the intended reaction conditions. Substitution at certain positions on the pyridine ring of a ligand can minimize competing reactions that lead to deactivation.[11]

Investigating Deactivation Pathways: In some cases, identifying the specific cause of deactivation is crucial for improving catalyst performance. For instance, in pyridine(diimine) iron-catalyzed reactions, the formation of a "flyover-dimer" complex has been identified as a deactivation pathway.[11][12] Understanding such pathways allows for the rational design of more stable and active catalysts.[11]

Experimental Protocol: A General Procedure for Microwave-Assisted Hantzsch Synthesis

This protocol provides a starting point for optimizing a Hantzsch synthesis using microwave irradiation.

  • Reagent Preparation: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and a nitrogen source such as ammonium acetate (1.2 mmol).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol or water).[6][13] If using a catalyst, add it at this stage (e.g., p-toluenesulfonic acid, 10 mol%).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[6]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling, the reaction mixture can be concentrated under reduced pressure. The residue is then ready for purification.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]

FAQ 4: How do I systematically optimize reaction parameters to improve my yield?

A systematic approach to optimization is crucial for identifying the ideal conditions for your specific substrate.

Key Parameters to Optimize:

  • Temperature: Temperature has a profound effect on reaction kinetics.[3] Too low, and the reaction may be incomplete; too high, and you risk decomposition or side-product formation.[1][3] It is advisable to screen a range of temperatures to find the optimal balance.[2] For example, the cyclodehydration step in the Bohlmann-Rahtz synthesis traditionally requires high temperatures, but the use of an acid catalyst can significantly lower this requirement.[3]

  • Reaction Time: Longer is not always better. Prolonged reaction times can lead to the degradation of the desired product.[2] Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation.

  • Order of Reagent Addition: In multicomponent reactions, changing the order of addition can sometimes prevent the formation of side products by favoring the formation of a key intermediate.[6]

Diagram: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Anhydrous Ensure Anhydrous Conditions Start->Check_Anhydrous Check_Solvent Evaluate Solvent Choice Start->Check_Solvent Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Check_Anhydrous->Optimize_Temp Check_Solvent->Optimize_Temp Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Optimize_Catalyst Investigate Catalyst (Activity & Loading) Optimize_Time->Optimize_Catalyst Analyze_Side_Products Identify Side Products (TLC, LC-MS, NMR) Optimize_Catalyst->Analyze_Side_Products Purification_Issues Address Purification Challenges Analyze_Side_Products->Purification_Issues Success Improved Yield Purification_Issues->Success

Caption: A systematic workflow for troubleshooting low-yield pyridine synthesis.

Section 3: Purification and Product Isolation

A successful reaction is only half the battle. Efficient purification is essential for obtaining a high yield of a pure product.

FAQ 5: I've successfully formed my pyridine derivative, but I'm struggling to remove the pyridine solvent or pyridine-based byproducts. What are the best methods?

Pyridine's high boiling point and basicity can make it challenging to remove.[4] The choice of method depends on the stability of your product.

Effective Methods for Pyridine Removal:

MethodDescriptionBest For
Dilute Acid Wash Washing the organic layer with a dilute acid (e.g., 1M HCl) converts pyridine to its water-soluble pyridinium salt, which is extracted into the aqueous layer.[4][14][15][16]Acid-stable compounds.[4]
Copper Sulfate Wash Washing with an aqueous solution of copper (II) sulfate forms a complex with pyridine, which is then extracted into the aqueous phase.[14][15][16] This is indicated by a color change from light blue to a deep violet or blue.[14][16]Acid-sensitive compounds.[15]
Azeotropic Removal Co-evaporation with a solvent like toluene forms an azeotrope with a lower boiling point, facilitating removal under reduced pressure.[14][15] This may need to be repeated multiple times.[15]Removing trace amounts of pyridine after bulk removal.

Troubleshooting Purification:

  • Persistent Emulsions: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help break it.[15]

  • Water-Soluble Products: If your product is water-soluble, adjusting the pH to be slightly basic (pH 8-9) can ensure the pyridine is in its free base form, allowing for extraction with an organic solvent like dichloromethane (DCM).[15]

Diagram: Decision Tree for Pyridine Removal

Pyridine_Removal Start Need to Remove Pyridine Acid_Stable Is the product acid-stable? Start->Acid_Stable Acid_Wash Use Dilute Acid Wash (e.g., 1M HCl) Acid_Stable->Acid_Wash Yes CuSO4_Wash Use Copper Sulfate Wash Acid_Stable->CuSO4_Wash No Trace_Amounts Are there still trace amounts? Acid_Wash->Trace_Amounts CuSO4_Wash->Trace_Amounts Azeotrope Use Azeotropic Removal with Toluene Trace_Amounts->Azeotrope Yes Finished Pyridine Removed Trace_Amounts->Finished No Azeotrope->Finished

Caption: A decision-making guide for selecting the appropriate pyridine removal method.

Section 4: Advanced Topics and Specific Synthesis Challenges

This final section addresses more nuanced issues that may arise in specific pyridine synthesis methodologies.

FAQ 6: I am attempting a Bohlmann-Rahtz synthesis, but the required high temperatures for the cyclodehydration step are causing decomposition. How can I improve this?

The high temperature required for the cyclodehydration is a well-known drawback of the classical Bohlmann-Rahtz synthesis.[3]

Strategies for Milder Bohlmann-Rahtz Conditions:

  • Acid Catalysis: The use of an acid catalyst can dramatically lower the required reaction temperature and improve the yield.[3]

    • Catalyst Options: Acetic acid or a solid-supported acid catalyst like Amberlyst 15 ion-exchange resin can facilitate the reaction at temperatures as low as 50°C, often allowing for a one-pot procedure with yields ranging from 65-95%.[3] Lewis acids such as ytterbium triflate or zinc bromide have also been shown to be effective.[3]

FAQ 7: In my Kröhnke synthesis, I am observing significant side product formation. What are the likely side reactions and how can I suppress them?

The Kröhnke synthesis is a powerful tool for generating highly functionalized pyridines.[2] However, side reactions can diminish the yield.

  • Common Side Reaction: Self-condensation of the α,β-unsaturated carbonyl compound can be a significant competing reaction, especially at elevated temperatures.[2]

    • Suppression Strategy: This can often be minimized by the controlled addition of reagents and by carefully optimizing the reaction temperature.[2]

By systematically addressing these common and complex issues, you can significantly improve the yield and purity of your pyridine derivative synthesis. This guide is intended to be a living document, and we encourage you to reach out with further questions to our technical support team.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of substituted pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged heterocyclic scaffold. Pyridine derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science, making their controlled synthesis a critical endeavor.[1][2]

This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Section 1: Troubleshooting Guide for Common Synthesis Challenges

This section addresses the most common issues encountered during the regioselective synthesis of pyridines, particularly focusing on classical condensation reactions like the Hantzsch and Bohlmann-Rahtz syntheses, as well as modern catalytic methods.

Issue 1: Low Yield in Hantzsch Pyridine Synthesis

Question: My Hantzsch synthesis of a 1,4-dihydropyridine (or its oxidized pyridine analogue) is resulting in disappointingly low yields. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the Hantzsch synthesis are a frequent challenge and can typically be traced back to one of three main areas: inefficient reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or competing side reactions.[3]

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale & Troubleshooting Steps
Suboptimal Reaction Conditions The traditional approach of refluxing in ethanol can be slow and inefficient.[3] Actionable Advice: Consider catalysis to improve kinetics and yield. Using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to dramatically increase yields, often exceeding 90%.[3] For solvent-sensitive substrates, a solvent-free approach using γ-Al2O3 nanoparticles as a reusable catalyst at elevated temperatures (e.g., 90°C) can also provide excellent yields (up to 95%) and shorter reaction times.[3]
Incomplete Oxidation The Hantzsch reaction first produces a 1,4-dihydropyridine (1,4-DHP), which must be oxidized to the aromatic pyridine.[4][5] Incomplete conversion is a common source of low yield for the final product.[3] Actionable Advice: Ensure you are using an effective oxidizing agent and the correct stoichiometry. While classical oxidants like nitric acid or KMnO4 work, they can be harsh.[3][4] For milder conditions, consider using iodine in refluxing methanol.[3] Crucially, monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the 1,4-DHP intermediate before workup.
Side Product Formation In unsymmetrical Hantzsch syntheses (using two different β-ketoesters), the order of reagent addition is critical. Incorrect sequencing can lead to the formation of undesired intermediates and byproducts, consuming starting materials.[3] Actionable Advice: Do not combine all reagents at once. A stepwise approach is more reliable. First, pre-form the Knoevenagel adduct by reacting the aldehyde with one equivalent of a β-ketoester. Separately, form the enamine from the second β-ketoester and the ammonia source. Then, combine these two stable intermediates for the final cyclization.[3]
Issue 2: Poor Regioselectivity or Side Products in Bohlmann-Rahtz Synthesis

Question: I'm attempting a Bohlmann-Rahtz synthesis to create a 2,3,6-trisubstituted pyridine, but I'm getting a mixture of isomers or significant decomposition. How can I improve the outcome?

Answer: The Bohlmann-Rahtz synthesis, which condenses an enamine with an ethynylketone, is powerful but sensitive.[6][7] The primary challenges are the high temperatures required for the final cyclodehydration step, which can cause decomposition, and the stability of the enamine starting material.[6]

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale & Troubleshooting Steps
High-Temperature Side Reactions The final step is a heat-induced cyclodehydration of an aminodiene intermediate.[6] High temperatures can lead to charring and the formation of complex side products. Actionable Advice: Lower the energy barrier with acid catalysis. Adding acetic acid to the solvent (e.g., a 5:1 mixture of toluene and acetic acid) can allow the cyclization to proceed at a much lower temperature, often enabling a one-step reaction from the enamine and ynone with good to excellent yields.[6]
Decomposition of Enamine Enamines, particularly those with acid-sensitive groups like t-butyl esters, can decompose under harsh acidic conditions.[6] Actionable Advice: Use a milder, solid-supported acid catalyst like Amberlyst-15 ion exchange resin.[6][7] This provides a localized acidic environment, is easily removed by filtration, and is compatible with a wider range of functional groups.[6]
Enamine Unavailability / Instability Not all enamines are commercially available or easy to prepare and isolate. Actionable Advice: Generate the enamine in situ. A highly effective three-component modification uses a 1,3-dicarbonyl compound, an ammonium source (like ammonium acetate), and the alkynone in a one-pot reaction.[6][7][8] This bypasses the need to isolate the often-unstable enamine intermediate.
Poor Solvent Choice The polarity and protic nature of the solvent can significantly impact the reaction. Actionable Advice: Protic polar solvents are generally favored. Studies have shown that ethanol is often a superior solvent to polar aprotic options like DMSO for this synthesis.[6]
Issue 3: Lack of Regiocontrol in Transition-Metal-Catalyzed C-H Functionalization

Question: My transition-metal-catalyzed C-H activation/borylation of a pyridine substrate is giving me a mixture of C2, C3, and C4 isomers. How can I direct the reaction to a single position?

Answer: Achieving high regioselectivity in the C-H functionalization of pyridines is a significant challenge because the Lewis basic nitrogen atom can coordinate to the metal center, deactivating the catalyst or leading to undesired reaction pathways.[9] Control is typically achieved by exploiting steric hindrance, electronic effects, or using specialized directing groups or catalyst systems.

Potential Causes & Recommended Solutions:

Potential Cause Scientific Rationale & Troubleshooting Steps
Undesired Coordination to Nitrogen The lone pair on the pyridine nitrogen can interfere with the catalytic cycle.[9] Actionable Advice: Introduce a sterically bulky substituent at the C2 (ortho) position. This physically blocks the nitrogen from coordinating with the metal center, often enabling selective functionalization at other positions (e.g., C4 or C5).[9]
Lack of Intrinsic Selectivity The electronic properties of the pyridine ring itself may not favor one position over another, leading to statistical mixtures. Actionable Advice: Employ a specialized catalyst system designed for specific regioselectivity. For example, novel Iridium-Lewis Acid (Ir-LA) bifunctional catalysts have been developed to achieve meta-selective (C3) C-H borylation by preventing the undesired coordination of the pyridine nitrogen to the iridium center.[9]
Mixture of C2 and C4 Products In radical-based methods like the Minisci reaction, electron-deficient pyridines can react at both the C2 and C4 positions, leading to mixtures.[10] Actionable Advice: Use a removable blocking group. A recently developed strategy involves using a maleate-derived blocking group that temporarily attaches to the pyridine nitrogen. This group sterically shields the C2 and C6 positions, forcing the radical alkylation to occur with high selectivity at the C4 position. The blocking group is then easily removed.[11]

Section 2: Visualized Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues in regioselective pyridine synthesis.

G start Problem Encountered low_yield Low Yield / Poor Conversion start->low_yield bad_regio Poor Regioselectivity / Isomer Mixture start->bad_regio decomp Decomposition / Side Products start->decomp check_oxidation Is it a Hantzsch synthesis? low_yield->check_oxidation check_method What is the reaction type? bad_regio->check_method check_temp Are high temperatures used (e.g., Bohlmann-Rahtz)? decomp->check_temp incomplete_ox Incomplete Oxidation of 1,4-DHP Solution: - Monitor by TLC/LC-MS - Use effective oxidant (e.g., I2/MeOH) check_oxidation->incomplete_ox Yes inefficient_cond Inefficient Condensation Solution: - Add catalyst (e.g., PTSA) - Try ultrasonication or solvent-free conditions check_oxidation->inefficient_cond No / Oxidation Complete tm_cat Transition-Metal Catalyzed C-H Functionalization Solution: - Add ortho-steric bulk - Use position-directing catalyst - Employ removable blocking group check_method->tm_cat C-H Activation hantzsch_unsym Unsymmetrical Hantzsch Solution: - Use stepwise addition - Pre-form Knoevenagel adduct and enamine separately check_method->hantzsch_unsym Hantzsch use_acid_cat High Temp Degradation Solution: - Add acid catalyst (AcOH, Amberlyst-15) to lower reaction temp. check_temp->use_acid_cat Yes check_enamine Is the enamine substrate stable? check_temp->check_enamine No enamine_decomp Enamine Decomposition Solution: - Use milder catalyst (Amberlyst-15) - Generate enamine in situ check_enamine->enamine_decomp No

Caption: Troubleshooting Decision Tree for Pyridine Synthesis.

Section 3: Detailed Experimental Protocol

Protocol: One-Pot, Three-Component Bohlmann-Rahtz Synthesis using Amberlyst-15

This protocol describes a robust and versatile method for synthesizing substituted pyridines that avoids the isolation of sensitive enamine intermediates and uses a recyclable solid acid catalyst.[6][7]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol)

  • Alkynone (e.g., 1-phenylprop-2-yn-1-one, 1.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Amberlyst-15 ion-exchange resin (e.g., 100 mg)

  • Solvent (e.g., Toluene or Chloroform, 5 mL)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (1.0 mmol), the alkynone (1.0 mmol), ammonium acetate (1.2 mmol), and Amberlyst-15 resin.

  • Solvent Addition: Add the solvent (5 mL) to the flask.

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at 50-80°C. Stir the mixture vigorously. The optimal temperature may vary depending on the substrates.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-8 hours).

  • Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a small plug of celite or filter paper to remove the Amberlyst-15 resin.

  • Workup: Wash the recovered resin with a small amount of the reaction solvent (e.g., chloroform or toluene).[3] Combine the filtrate and the washings.

  • Isolation: Evaporate the solvent from the combined filtrate under reduced pressure to yield the crude pyridine product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure substituted pyridine.

Self-Validation: The use of a solid acid catalyst like Amberlyst-15 simplifies workup significantly, as it is removed by simple filtration.[3] Successful completion can be confirmed by the disappearance of starting materials on TLC and the appearance of a new, typically more UV-active, spot corresponding to the aromatic pyridine product.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent for the Hantzsch synthesis to make it "greener"? A1: Yes, absolutely. The Hantzsch reaction has been demonstrated to proceed effectively in water, often in the presence of micelles (e.g., SDS).[4] This approach, especially when combined with ultrasonic irradiation, can lead to excellent yields and represents a significant improvement in the environmental friendliness of the synthesis.[3][4]

Q2: How do I purify my pyridine product if it's basic and streaks on a silica gel column? A2: Tailing on silica gel is a common issue due to the basic nature of the pyridine nitrogen interacting with acidic silica.[12] To mitigate this, you can add a small amount of a base, such as triethylamine (typically 0.1-1%), to your eluent. This will neutralize the acidic sites on the silica and allow for much sharper, more symmetrical peaks. Alternatively, if your product is non-basic or you need to avoid amines, using neutral alumina for chromatography can be an effective solution. For some products, acid-base extraction can be a powerful purification tool before chromatography.[12]

Q3: My reaction is highly exothermic. How can I manage the temperature? A3: Exothermic reactions pose safety risks and can lead to byproduct formation.[12] To manage thermal control, several strategies can be employed. First, ensure slow, dropwise addition of one reactant to the other while using an ice bath or cryostat to maintain a consistent low temperature. Running the reaction at a higher dilution can also help dissipate heat. For industrial applications or particularly hazardous reactions, transitioning to a continuous flow chemistry setup offers superior temperature control and is inherently safer.[12]

Q4: Are there alternatives to classical condensation reactions for building the pyridine ring? A4: Yes, transition-metal-catalyzed cycloaddition reactions are a major alternative.[13][14] For instance, cobalt-catalyzed [2+2+2] cycloadditions of alkynes and nitriles can construct the pyridine ring with high atom economy.[13] These methods provide access to substitution patterns that may be difficult to achieve through condensation chemistry, although they may require more expensive catalysts and anhydrous conditions.[13][14]

Section 5: References

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem. --INVALID-LINK--

  • Transition-Metal-Catalyzed Regioselective C–H Borylation of Pyridines. Synpacts. --INVALID-LINK--

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive. --INVALID-LINK--

  • Troubleshooting common issues in pyridine synthesis. Benchchem. --INVALID-LINK--

  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. --INVALID-LINK--

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. --INVALID-LINK--

  • Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. --INVALID-LINK--

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. --INVALID-LINK--

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. --INVALID-LINK--

  • Pyridine synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Chemical Reviews. --INVALID-LINK--

  • Influence of base and solvent on the regioselective sulfonyation of pyridine. ResearchGate. --INVALID-LINK--

  • Co(II)-Catalyzed Regioselective Pyridine C–H Coupling with Diazoacetates. ResearchGate. --INVALID-LINK--

  • Hantzsch pyridine synthesis. Wikipedia. --INVALID-LINK--

  • Metal-catalysed Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--

  • Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--

  • Hantzsch pyridine synthesis. Chemeurope.com. --INVALID-LINK--

  • Safety Issues with Pyridine Ring Construction. ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--

  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. NIH National Center for Biotechnology Information. --INVALID-LINK--

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC, NIH. --INVALID-LINK--

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. --INVALID-LINK--

  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Semantic Scholar. --INVALID-LINK--

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. --INVALID-LINK--

  • Hantzsch pyridine synthesis - overview. ChemTube3D. --INVALID-LINK--

  • Regioselective Synthesis of 3-(2-Hydroxyaryl)pyridines via Arynes and Pyridine N-Oxides. ResearchGate. --INVALID-LINK--

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-chloro-5-hydroxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool in this endeavor. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 2-chloro-5-hydroxypyridine-3-carboxylate, a substituted pyridine derivative with potential applications in medicinal chemistry. Beyond a simple spectral interpretation, this document offers a comparative analysis with its key synthetic precursors, providing a comprehensive framework for identifying the target molecule and potential impurities.

The Structural Landscape: Predicting the NMR Signature of this compound

The structure of this compound incorporates several functional groups that profoundly influence its electronic environment and, consequently, its NMR spectra. The pyridine ring is substituted with a chloro group at the 2-position, a methyl carboxylate group at the 3-position, and a hydroxyl group at the 5-position.

To predict the ¹H and ¹³C NMR spectra, we must consider the electronic effects of these substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, generally deshielding the ring protons and carbons. The chloro group is also electron-withdrawing through induction but can exhibit some electron-donating resonance effects. The hydroxyl group is a strong electron-donating group through resonance, which will significantly shield the ortho and para positions. The methyl carboxylate group is electron-withdrawing.

Predicted ¹H and ¹³C NMR Data

Based on these substituent effects and analysis of related structures, the predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H47.8 - 8.0d~2-3
H68.2 - 8.4d~2-3
OH9.5 - 10.5br s-
OCH₃3.8 - 3.9s-

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2148 - 152
C3120 - 124
C4135 - 139
C5150 - 154
C6140 - 144
C=O164 - 168
OCH₃52 - 54

A Comparative Approach: Distinguishing the Target from its Precursors

A robust analytical method not only identifies the target compound but also discerns it from potential impurities, including unreacted starting materials and synthetic byproducts. A plausible synthetic route to this compound involves the esterification of its corresponding carboxylic acid, 2-chloro-5-hydroxypyridine-3-carboxylic acid . This precursor could, in turn, be synthesized from compounds such as 2-amino-5-chloropyridine or 2-chloro-5-nitropyridine . The NMR spectra of these precursors will exhibit distinct features, allowing for their confident identification.

Comparative Compound 1: 2-chloro-5-hydroxypyridine-3-carboxylic acid

The most likely immediate precursor, this carboxylic acid, will have a very similar NMR spectrum to the target methyl ester, with the key difference being the absence of the methyl ester signals and the presence of a carboxylic acid proton.

Table 3: Expected ¹H and ¹³C NMR Data for 2-chloro-5-hydroxypyridine-3-carboxylic acid (in DMSO-d₆)

NucleusExpected Chemical Shift (δ, ppm)Key Differences from Target
¹H
H4~7.7 - 7.9 (d)Slightly different shift due to the electronic effect of COOH vs. COOCH₃.
H6~8.1 - 8.3 (d)Slightly different shift.
OH~9.5 - 10.5 (br s)Similar to target.
COOH~13.0 - 14.0 (br s)Diagnostic broad singlet, absent in the target molecule.
¹³C
C=O~166 - 170Shifted slightly downfield compared to the ester.
OCH₃-Absent.
Comparative Compound 2: 2-amino-5-chloropyridine

This potential starting material will show a significantly different NMR profile due to the strongly electron-donating amino group.

Table 4: ¹H and ¹³C NMR Data for 2-amino-5-chloropyridine (in DMSO-d₆) [1][2]

NucleusChemical Shift (δ, ppm)Key Features
¹H
H3~6.5 - 6.7 (d)Upfield shift due to the amino group.
H4~7.4 - 7.6 (dd)
H6~8.0 - 8.2 (d)
NH₂~6.0 - 6.5 (br s)Diagnostic broad singlet.
¹³C
C2~158 - 160
C3~108 - 110
C4~138 - 140
C5~120 - 122
C6~148 - 150
Comparative Compound 3: 2-chloro-5-nitropyridine

The presence of the strongly electron-withdrawing nitro group will dramatically deshield the ring protons and carbons.

Table 5: ¹H and ¹³C NMR Data for 2-chloro-5-nitropyridine (in CDCl₃) [3][4][5]

NucleusChemical Shift (δ, ppm)Key Features
¹H
H3~7.57 (d)
H4~8.47 (dd)Significantly downfield shifted.
H6~9.25 (d)Significantly downfield shifted.
¹³C
C2~157.1
C3~124.8
C4~133.6
C5~143.4
C6~145.4

Experimental Protocols for Robust NMR Analysis

To ensure high-quality, reproducible data, the following experimental protocols are recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified sample into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for substituted pyridines as it can solubilize a wide range of compounds and the hydroxyl proton is often observed as a sharper peak.

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent to the NMR tube. If necessary, gently warm or sonicate the sample to ensure complete dissolution.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

1D NMR Acquisition (¹H and ¹³C)
  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • Tuning and Locking: Tune the probe for the respective nucleus (¹H or ¹³C) and lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse experiment.

      • Spectral width: Typically 0-12 ppm.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 8-16 (adjust based on sample concentration).

    • ¹³C NMR:

      • Pulse sequence: Standard proton-decoupled pulse experiment.

      • Spectral width: Typically 0-200 ppm.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

2D NMR for Unambiguous Assignments

For complex structures or to confirm assignments, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for piecing together the carbon skeleton.

Visualizing the Connections: Workflow and Structure

The following diagrams illustrate the logical workflow for NMR analysis and the structure of the target molecule with predicted proton and carbon assignments.

G cluster_workflow NMR Analysis Workflow A Sample Preparation B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D 2D NMR (COSY, HSQC, HMBC) B->D C->D E Spectral Processing & Analysis D->E F Structure Elucidation E->F

Caption: A streamlined workflow for the NMR analysis of organic compounds.

Caption: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By presenting predicted spectral data alongside a comparative analysis with key synthetic precursors, researchers are better equipped to confirm the identity and purity of their target compound. The detailed experimental protocols and visualizations further serve as a practical resource for obtaining high-quality NMR data for this and other novel heterocyclic compounds.

References

A Senior Application Scientist's Guide to Elucidating Molecular Structure: Interpreting the Mass Spectrum of Methyl 2-chloro-5-hydroxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Methyl 2-chloro-5-hydroxypyridine-3-carboxylate, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its characterization demands a robust analytical strategy, with mass spectrometry (MS) serving as a primary tool for determining molecular weight and uncovering structural details through fragmentation analysis.

This guide provides an in-depth interpretation of the electron ionization (EI) mass spectrum of this compound. It is designed for researchers and scientists who not only seek to understand the fragmentation of this specific molecule but also wish to appreciate the logic behind choosing complementary analytical techniques for comprehensive characterization. We will delve into the causal factors driving fragmentation, compare the insights gained from MS with those from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, and provide actionable experimental protocols.

Section 1: Decoding the Electron Ionization Mass Spectrum

Electron ionization is a "hard" ionization technique, meaning it imparts significant energy into the analyte molecule, leading to extensive and often structurally informative fragmentation.[1][2][3] Understanding these fragmentation patterns allows us to piece together the molecular puzzle.

The structure of this compound (C₇H₆ClNO₃) has a monoisotopic molecular weight of approximately 187.00 g/mol . A key feature to anticipate in its mass spectrum is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass-to-charge units (m/z), with the M+2 peak having roughly one-third the intensity of the M peak.

Predicted Mass Spectrum and Fragmentation Pathways

While a publicly available, verified mass spectrum for this exact compound is not readily found in databases like the NIST Mass Spectrometry Data Center[4][5], we can predict its fragmentation based on established principles for aromatic esters, halogenated pyridines, and hydroxylated aromatics.[6][7][8][9]

The Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 187 (for ³⁵Cl) and m/z 189 (for ³⁷Cl). Due to the stable aromatic pyridine ring, this peak should be observable.[8]

Key Fragmentation Pathways:

  • Loss of the Methoxy Radical (˙OCH₃): A common fragmentation for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (˙OCH₃, 31 Da).[10][11] This would result in a prominent acylium ion.

    • m/z 187 ➝ m/z 156 + ˙OCH₃

    • This fragment at m/z 156 (and 158) would be a very stable acylium ion, likely a major peak in the spectrum.

  • Loss of the Carbomethoxy Group (˙COOCH₃): Cleavage of the bond between the pyridine ring and the carboxylate group can lead to the loss of the entire carbomethoxy radical (˙COOCH₃, 59 Da).

    • m/z 187 ➝ m/z 128 + ˙COOCH₃

    • The resulting ion at m/z 128 (and 130) corresponds to a 2-chloro-5-hydroxypyridinyl radical cation.

  • Loss of Chlorine Radical (˙Cl): Halogenated aromatic compounds can lose the halogen atom.

    • m/z 187 ➝ m/z 152 + ˙Cl

    • The fragment at m/z 152 would represent the methyl 5-hydroxypyridine-3-carboxylate radical cation.

  • Decarbonylation (Loss of CO): Following initial fragmentations, subsequent loss of carbon monoxide (CO, 28 Da) is a common pathway for aromatic carbonyl compounds. For instance, the acylium ion at m/z 156 could lose CO.

    • m/z 156 ➝ m/z 128 + CO

    • This provides an alternative route to the ion at m/z 128.

Below is a proposed fragmentation pathway visualized using Graphviz.

fragmentation_pathway M M⁺˙ m/z 187/189 C₇H₆ClNO₃⁺˙ F1 [M - ˙OCH₃]⁺ m/z 156/158 M->F1 - ˙OCH₃ F2 [M - ˙Cl]⁺˙ m/z 152 M->F2 - ˙Cl F3 [M - ˙COOCH₃]⁺˙ m/z 128/130 M->F3 - ˙COOCH₃ F4 [F1 - CO]⁺ m/z 128/130 F1->F4 - CO analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Dissolve Sample in Solvent GCMS 1. GC-MS Analysis Prep->GCMS NMR 2. NMR (¹H, ¹³C) Analysis Prep->NMR FTIR 3. FTIR Analysis Prep->FTIR MS_Data Interpret MS Fragments & Mol. Weight GCMS->MS_Data NMR_Data Assign NMR Signals & Connectivity NMR->NMR_Data FTIR_Data Identify Functional Groups FTIR->FTIR_Data Confirm Unambiguous Structure Confirmation MS_Data->Confirm NMR_Data->Confirm FTIR_Data->Confirm

References

A Comparative Spectroscopic Guide to Methyl 2-chloro-5-hydroxynicotinate: An FT-IR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Methyl 2-chloro-5-hydroxynicotinate, a substituted pyridine derivative, presents a unique spectroscopic profile owing to its distinct combination of functional groups. This guide provides an in-depth analysis of its Fourier-Transform Infrared (FT-IR) spectroscopic data, offering a comparative framework against structurally related compounds to aid in its unambiguous identification and characterization.

Introduction: The Significance of Spectroscopic Characterization

Methyl 2-chloro-5-hydroxynicotinate is a molecule of interest in medicinal chemistry and materials science. Its biological activity and physical properties are intrinsically linked to its molecular structure. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for elucidating the functional groups present in a molecule. By analyzing the vibrational modes of the chemical bonds, we can confirm the presence of key structural motifs, such as the hydroxyl, ester, and chloro groups, as well as the pyridine ring. This guide will dissect the expected FT-IR spectrum of Methyl 2-chloro-5-hydroxynicotinate, drawing comparisons with analogous compounds to provide a robust analytical methodology.

Predicted FT-IR Spectral Analysis of Methyl 2-chloro-5-hydroxynicotinate

While a publicly available, peer-reviewed FT-IR spectrum for Methyl 2-chloro-5-hydroxynicotinate is not readily accessible, a reliable predictive analysis can be constructed based on the known spectral data of its constituent functional groups and structurally similar molecules. The key vibrational modes are expected in the following regions:

  • O-H Stretching (Phenolic): A broad and strong absorption band is anticipated in the region of 3200-3550 cm⁻¹ . This broadening is a characteristic result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

  • C-H Stretching (Aromatic and Methyl): Aromatic C-H stretching vibrations are expected to appear as weaker bands in the 3000-3100 cm⁻¹ region. The methyl C-H stretching from the ester group will likely produce medium intensity bands between 2840-3000 cm⁻¹ .

  • C=O Stretching (Ester): A strong, sharp absorption peak characteristic of the ester carbonyl group is predicted to be prominent in the range of 1700-1730 cm⁻¹ . The exact position can be influenced by the electronic effects of the substituents on the pyridine ring.

  • C=C and C=N Stretching (Pyridine Ring): The aromatic pyridine ring will exhibit a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. These bands are often complex due to the coupling of C=C and C=N vibrations.

  • C-O Stretching (Ester): The C-O stretching of the ester group will likely result in two bands, an asymmetric stretch around 1250-1300 cm⁻¹ and a symmetric stretch between 1000-1100 cm⁻¹ .

  • C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a medium to strong band in the fingerprint region, typically between 600-800 cm⁻¹ .

Comparative FT-IR Data of Structurally Related Compounds

To substantiate our predictive analysis, a comparison with the FT-IR data of analogous molecules is invaluable. The following table summarizes the key vibrational frequencies for compounds sharing structural motifs with Methyl 2-chloro-5-hydroxynicotinate.

Functional GroupMethyl 2-chloro-5-hydroxynicotinate (Predicted)Nicotinic Acid[1]5-Hydroxynicotinic Acid[2]2-Chloronicotinic Acid[3]Methyl Nicotinate[4][5]
O-H Stretch (H-bonded) 3200-3550 cm⁻¹ (broad, strong)2500-3300 cm⁻¹ (very broad, strong)N/A2500-3300 cm⁻¹ (very broad, strong)N/A
C-H Stretch (Aromatic) 3000-3100 cm⁻¹ (weak-medium)3071-2808 cm⁻¹N/AN/AN/A
C=O Stretch 1700-1730 cm⁻¹ (strong, sharp)1703-1714 cm⁻¹N/AN/AN/A
C=C, C=N Stretch (Ring) 1400-1600 cm⁻¹ (multiple bands)1594 cm⁻¹N/AN/AN/A
C-O Stretch (Ester) 1250-1300 cm⁻¹, 1000-1100 cm⁻¹N/AN/AN/AN/A
C-Cl Stretch 600-800 cm⁻¹ (medium-strong)N/AN/AN/AN/A

Note: "N/A" indicates that the specific functional group is not present or the data for that specific vibration was not highlighted in the cited sources.

This comparative table underscores the diagnostic power of FT-IR spectroscopy. The presence of a broad O-H stretch, a sharp C=O stretch at a frequency typical for esters, and a C-Cl stretch in the fingerprint region would collectively provide strong evidence for the structure of Methyl 2-chloro-5-hydroxynicotinate.

Experimental Protocol for FT-IR Analysis

For researchers seeking to acquire their own FT-IR data for this compound, the following protocol outlines a standardized approach using an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.

Objective: To obtain a high-quality mid-infrared spectrum of solid Methyl 2-chloro-5-hydroxynicotinate.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Methyl 2-chloro-5-hydroxynicotinate sample

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with the appropriate solvent and a lint-free wipe.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the atmospheric conditions.

  • Sample Preparation and Spectrum Acquisition:

    • Place a small amount of the solid Methyl 2-chloro-5-hydroxynicotinate sample onto the center of the ATR crystal.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or smoothing.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as Methyl 2-chloro-5-hydroxynicotinate.

Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample Obtain Solid Sample ATR_Prep Clean ATR Crystal Sample->ATR_Prep Ensure purity Background Acquire Background Spectrum ATR_Prep->Background Sample_Spectrum Acquire Sample Spectrum Background->Sample_Spectrum Apply sample Process_Spectrum Process Spectrum (Baseline Correction, etc.) Sample_Spectrum->Process_Spectrum Peak_Picking Identify Peak Positions (cm⁻¹) Process_Spectrum->Peak_Picking Functional_Group_Assignment Assign Peaks to Functional Groups Peak_Picking->Functional_Group_Assignment Comparison Compare with Reference Spectra Functional_Group_Assignment->Comparison Structure_Confirmation Structure Confirmation/Elucidation Comparison->Structure_Confirmation

Caption: General workflow for FT-IR spectroscopic analysis.

Conclusion

The FT-IR spectroscopic analysis of Methyl 2-chloro-5-hydroxynicotinate, when approached with a comparative methodology, provides a powerful tool for its structural confirmation. By understanding the characteristic vibrational frequencies of its key functional groups and benchmarking them against related compounds, researchers can confidently identify this molecule. The provided experimental protocol and analytical workflow offer a standardized approach to ensure reproducible and accurate results, which are critical in the rigorous environment of pharmaceutical and chemical research.

References

A Senior Application Scientist's Guide to the Synthesis of Functionalized Nicotinic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Nicotinic Acid Scaffold

Functionalized nicotinic acids and their derivatives are cornerstones of modern medicinal chemistry and drug development. This pyridine-3-carboxylic acid framework is a privileged scaffold, appearing in a wide array of biologically active compounds, from the essential vitamin niacin (Vitamin B3) to blockbuster drugs targeting cardiovascular diseases and neurological disorders. The strategic synthesis of these molecules is therefore of paramount importance, enabling the creation of diverse molecular libraries for lead discovery and optimization. This guide provides an in-depth, objective comparison of the principal synthetic routes to functionalized nicotinic acids, grounded in experimental data and field-proven insights to empower researchers in selecting the optimal methodology for their target derivatives.

The synthesis of substituted nicotinic acids can be broadly categorized into two strategic approaches: the de novo construction of the pyridine ring system and the functionalization of a pre-existing pyridine or nicotinic acid core. Each strategy presents a unique set of advantages and is amenable to different substitution patterns. This guide will explore the nuances of these approaches, providing detailed protocols and a comparative analysis to facilitate informed decision-making in the laboratory.

I. De Novo Synthesis: The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful and convergent method for the de novo construction of highly substituted pyridines from acyclic precursors. This classical reaction has seen modern adaptations that enhance its efficiency and scope, making it a relevant strategy for accessing complex nicotinic acid derivatives.

Causality Behind Experimental Choices: The Bohlmann-Rahtz synthesis traditionally involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate. This intermediate then undergoes a thermally induced cyclodehydration to furnish the pyridine ring. The choice of an enamine and an ethynyl ketone as starting materials is strategic; the enamine provides the C5-C6-N fragment, while the ethynyl ketone delivers the C2-C3-C4 fragment of the pyridine ring, with the ester group of the enamine precursor ultimately becoming the carboxylate of the nicotinic acid derivative. Modern modifications often employ a one-pot, three-component approach, which improves atom economy and procedural efficiency. The use of acid catalysis, for instance, can significantly lower the high temperatures traditionally required for the cyclodehydration step, thereby improving the functional group tolerance of the reaction.

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis of Ethyl 2-methyl-6-phenylnicotinate

This protocol is adapted from a modern, acid-catalyzed, one-pot Bohlmann-Rahtz procedure.

Materials:

  • 1-Phenyl-2-propyn-1-one

  • Ethyl 3-aminocrotonate

  • Ethanol (EtOH)

  • Acetic acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenyl-2-propyn-1-one (1.23 mmol, 1.0 equiv) and ethyl 3-aminocrotonate (1.6 mmol, 1.3 equiv).

  • Add a 5:1 mixture of ethanol and acetic acid (12 mL).

Reaction Conditions:

  • Heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5 minutes when using microwave irradiation or can be run for longer periods with conventional heating.

Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-methyl-6-phenylnicotinate. A typical yield for this reaction is around 86%.[1]

Logical Workflow for the Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz Start Enamine + Ynone Intermediate Aminodiene Intermediate Start->Intermediate Michael Addition Isomerization E/Z Isomerization Intermediate->Isomerization Heat/Acid Cyclization Cyclodehydration Isomerization->Cyclization Product Substituted Pyridine Cyclization->Product

Caption: A logical workflow for the Bohlmann-Rahtz pyridine synthesis.

II. Functionalization of the Pre-existing Pyridine Core

This approach leverages the readily available nicotinic acid scaffold and introduces functional groups through various chemical transformations. This is often the preferred strategy when the desired substitution pattern is accessible from a commercially available starting material.

A. Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated nicotinic acid derivatives. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively.

Causality Behind Experimental Choices: These reactions rely on a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The choice of a halogenated nicotinic acid derivative (typically bromo- or iodo-) is crucial as it readily undergoes oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle. The selection of the appropriate ligand for the palladium catalyst is critical for the success of the reaction, as it influences the catalyst's stability, reactivity, and substrate scope. The base plays a key role in the transmetalation step of the Suzuki-Miyaura coupling and in the deprotonation of the amine in the Buchwald-Hartwig amination.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

This protocol describes a general procedure for the coupling of 5-bromonicotinic acid with an arylboronic acid.[2]

Materials:

  • 5-Bromonicotinic acid

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., DMF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Reaction Setup:

  • To a dry Schlenk flask, add 5-bromonicotinic acid (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst (e.g., 5 mol %).

  • Add the degassed solvent via syringe.

Reaction Conditions:

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

Workup and Purification:

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Acidify the mixture to a pH of ~4-5 with HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the 5-arylnicotinic acid. Yields for this type of reaction are typically in the range of 85-89%.[2]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura Ar-R Pd(0)L2 Pd(0)L2 Ar-X Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[3] In the context of nicotinic acid derivatives, a directing metalation group (DMG) on the pyridine ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic site for reaction with an electrophile.

Causality Behind Experimental Choices: The choice of the directing group is paramount in DoM. For nicotinic acid derivatives, the amide functionality (e.g., in N,N-diethylnicotinamide) is an excellent DMG. The carbonyl oxygen and the amide nitrogen can chelate to the lithium cation of the organolithium base, positioning it to abstract a proton from the C4 position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to minimize side reactions. The reaction is typically carried out at low temperatures to control the reactivity of the highly basic organometallic intermediates.

Experimental Protocol: Directed ortho-Metalation of N,N-Diethylnicotinamide

This protocol is a representative example of DoM on a nicotinic acid derivative.[4]

Materials:

  • N,N-Diethylnicotinamide

  • Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add a solution of N,N-diethylnicotinamide (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

Reaction Conditions:

  • Slowly add a solution of LDA (1.1 equiv) in THF to the cooled solution of the nicotinamide.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete metalation.

  • Add the electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for an additional 2 hours.

Workup and Purification:

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Flow of Directed ortho-Metalation

DoM Start Nicotinamide Derivative (with DMG) Metalation ortho-Lithiation (LDA, -78 °C) Start->Metalation Electrophile Electrophilic Quench Metalation->Electrophile Product Functionalized Nicotinamide Electrophile->Product

Caption: Logical workflow of the Directed ortho-Metalation (DoM) process.

C. C-H Activation/Functionalization

Direct C-H activation has emerged as a transformative and atom-economical strategy for the synthesis of functionalized aromatic compounds, including nicotinic acid derivatives. This approach avoids the need for pre-functionalization (e.g., halogenation) of the pyridine ring, making it a more sustainable and efficient alternative to traditional cross-coupling methods.

Causality Behind Experimental Choices: C-H activation reactions are typically catalyzed by transition metals, with palladium being a common choice. The regioselectivity of the C-H functionalization can be controlled by various factors, including the inherent electronic properties of the pyridine ring and the use of directing groups. For nicotinic acid derivatives, the carboxylate group or a derived amide can act as a directing group, guiding the metal catalyst to activate a specific C-H bond. The choice of the oxidant is also critical, as it is often required to regenerate the active catalyst.

Experimental Protocol: Palladium-Catalyzed C-4 Arylation of a Nicotinic Acid Derivative

This protocol is based on a reported Pd(0)-catalyzed arylation of a nicotinic acid amide.[5]

Materials:

  • N-(quinolin-8-yl)nicotinamide

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(0) catalyst (e.g., generated in situ from Pd(OAc)₂)

  • Phosphine ligand (e.g., P(o-tol)₃)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., toluene)

Reaction Setup:

  • To a Schlenk tube, add N-(quinolin-8-yl)nicotinamide (1.0 equiv), the aryl bromide (1.5 equiv), the palladium catalyst precursor (e.g., Pd(OAc)₂, 10 mol %), the phosphine ligand (20 mol %), and the base (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add the degassed solvent.

Reaction Conditions:

  • Heat the reaction mixture at 120 °C for 24 hours.

  • Monitor the reaction progress by LC-MS.

Workup and Purification:

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Scheme for Directed C-H Activation

CH_Activation Functionalized Product Pd(II) Pd(II) Substrate Substrate Cyclometalated Intermediate Cyclometalated Intermediate Pd(IV) Intermediate Pd(IV) Intermediate Cyclometalated Intermediate->Pd(IV) Intermediate Oxidative Addition (Ar-X) Pd(IV) Intermediate->Pd(II) Reductive Elimination Substrate->Cyclometalated Intermediate C-H Activation (with Directing Group) MCR A Component A OnePot One-Pot Reaction A->OnePot B Component B B->OnePot C Component C C->OnePot Product Complex Product OnePot->Product Cascade of Reactions

References

A Senior Application Scientist's Guide to Reactivity in 2-Halopyridine Carboxylates: A Comparative Analysis of 2-Bromo vs. 2-Chloro Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Halogen—Strategic Substrate Selection in Heterocyclic Synthesis

For researchers and professionals in drug development, the pyridine ring is a cornerstone scaffold, ubiquitous in a vast array of pharmaceuticals. The functionalization of this heterocycle often relies on robust cross-coupling and substitution methodologies, where 2-halopyridines serve as indispensable building blocks. The choice between a 2-bromo and a 2-chloro substituted pyridine carboxylate is not merely a matter of atomic mass; it is a critical strategic decision that profoundly impacts reaction kinetics, catalyst selection, process scalability, and overall cost-efficiency.[1][2]

This in-depth guide provides a comparative analysis of the reactivity profiles of 2-bromo- and 2-chloropyridine carboxylates. Moving beyond simple bond-energy tables, we will explore the mechanistic nuances, supported by experimental data, to explain the causality behind observed reactivity differences in key synthetic transformations. Our objective is to equip you, the practicing scientist, with the field-proven insights necessary to make informed, efficient, and logical choices in your synthetic campaigns.

The Underlying Principles: C-X Bond Dissociation and Electronic Effects

The fundamental difference in reactivity between 2-bromo- and 2-chloropyridines in the most common transition-metal-catalyzed reactions stems from the disparity in their carbon-halogen (C-X) bond dissociation energies (BDE).[2]

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Implication for Reactivity
C-Br~276 - 290Weaker bond, more readily cleaved.[2][3]
C-Cl~339 - 346Stronger bond, requires more energy to cleave.[2][3]

In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the C-X bond to the low-valent metal center (e.g., Pd(0)).[2][4] The significantly lower BDE of the C-Br bond means that 2-bromopyridines undergo this crucial activation step more rapidly and under milder conditions than their 2-chloro counterparts.[2]

The pyridine nitrogen and the appended carboxylate group add another layer of electronic complexity. Both are electron-withdrawing, which influences the electrophilicity of the carbon bearing the halogen. This electronic environment can affect the rate of both oxidative addition in cross-coupling and the initial nucleophilic attack in SNAr reactions.[5][6]

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

The Suzuki-Miyaura and Buchwald-Hartwig reactions are workhorses in modern medicinal chemistry for forming C-C and C-N bonds, respectively. Here, the choice between a chloro or bromo substrate dictates the entire reaction setup.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide.[7] The challenge with less reactive aryl chlorides, including 2-chloropyridines, is overcoming the high activation barrier of the C-Cl bond.[1]

Mechanistic Causality: The catalytic cycle for both substrates is the same, but the kinetics of the initial oxidative addition step differ dramatically. For a 2-bromopyridine carboxylate, a standard Pd(PPh₃)₄ catalyst may suffice at moderate temperatures. However, for the analogous 2-chloropyridine, this step is sluggish. To drive the reaction, the palladium center must be made more electron-rich and reactive. This is achieved by using specialized, bulky, and electron-donating phosphine ligands (e.g., SPhos, RuPhos) that promote the oxidative addition of the stronger C-Cl bond.[1][8][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ox_Adduct R-Pd(II)(X)L2 Pd(0)L2->Ox_Adduct Oxidative Addition (R-X) RATE-LIMITING STEP (C-Cl >> C-Br barrier) Transmetalation_Complex R-Pd(II)(R')L2 Ox_Adduct->Transmetalation_Complex Transmetalation (R'-B(OR)2 + Base) Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product R-R' Transmetalation_Complex->Product

Caption: Suzuki-Miyaura cycle highlighting the critical oxidative addition step.

Comparative Experimental Data: Suzuki Coupling

SubstrateCatalyst/LigandBaseTemp (°C)Time (h)Yield (%)Reference
Methyl 2-bromo pyridine-5-carboxylatePd(PPh₃)₄K₂CO₃10024~81%[10]
Methyl 2-chloro pyridine-5-carboxylatePd₂(dba)₃ / SPhosK₃PO₄10012-24>90%[8]
2-Bromo -4-methylpyridinePd(dppf)Cl₂K₂CO₃801281%[10]
2-Chloro pyridine(NHC)Pd(cinn)ClNaHCO₃1000.5-239-99%[11]

Note: Conditions are compiled from different sources and are not identical. Direct comparison of yields should be interpreted with caution, but the trend in required catalyst systems is clear.[10]

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine.[12][13] Similar to the Suzuki coupling, the reactivity trend holds: 2-bromopyridines react more readily than 2-chloropyridines. Overcoming the C-Cl activation barrier again necessitates more sophisticated catalytic systems.[14][15]

Mechanistic Causality: The Buchwald-Hartwig cycle also begins with oxidative addition. For 2-chloropyridine carboxylates, the combination of a strong C-Cl bond and potential catalyst inhibition by the pyridine nitrogen makes catalyst selection paramount.[9][16] Modern "precatalysts" and bulky biarylphosphine ligands are often required to achieve high turnover numbers and prevent the formation of inactive palladium species.[9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ox_Adduct L(X)Pd(II)-Ar Pd(0)L->Ox_Adduct Oxidative Addition (Ar-X) (C-Cl is slower) Amine_Complex [L(R2NH)Pd(II)-Ar]+X- Ox_Adduct->Amine_Complex Amine Coordination Amide_Complex L(R2N)Pd(II)-Ar Amine_Complex->Amide_Complex Deprotonation (Base) Amide_Complex->Pd(0)L Reductive Elimination Product Ar-NR2 Amide_Complex->Product

Caption: Buchwald-Hartwig cycle for C-N bond formation.

Experimental Protocol: General Procedure for Microwave-Assisted Suzuki Coupling of a 2-Chloropyridine Carboxylate

This protocol is a representative guideline and requires optimization for specific substrates.[1]

  • Reagent Preparation: To a dry microwave vial equipped with a stir bar, add the 2-chloropyridine carboxylate (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.75 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL) via syringe.

  • Reaction Setup: Seal the vial with a cap and place it in the microwave reactor.

  • Heating: Irradiate the mixture at the specified temperature (typically 120-150 °C) for the designated time (15-45 minutes).

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer, and combine the organic fractions. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity order can be inverted in SNAr. Here, the reaction proceeds via a two-step addition-elimination mechanism, and the rate-determining step is often the initial attack of the nucleophile to form a stabilized anionic intermediate (Meisenheimer complex).[17][18]

Mechanistic Causality:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile at the carbon bearing the halogen. The pyridine nitrogen activates the C2 and C4 positions to nucleophilic attack by stabilizing the negative charge in the intermediate through resonance.[18]

  • Intermediate Stability: A key resonance structure places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization.[18]

  • Leaving Group Departure: The aromaticity is restored by the expulsion of the halide ion.

The "element effect" often observed in SNAr (F > Cl > Br > I) is attributed to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and thus more susceptible to the initial nucleophilic attack.[19] Therefore, for many activated systems, 2-chloropyridines are more reactive than 2-bromopyridines in SNAr, provided the nucleophilic attack is the rate-determining step. However, for highly reactive systems like pyridinium salts, the deprotonation of the intermediate can become rate-limiting, leading to a different reactivity order where the halogens show similar reactivity (F ~ Cl ~ Br ~ I).[19]

Decision_Tree Start Goal: Synthesize functionalized 2-pyridine carboxylate Q_Reaction What bond are you forming? Start->Q_Reaction CC_CN C-C or C-N Bond (Cross-Coupling) Q_Reaction->CC_CN C-C / C-N C_Other C-O, C-S, etc. (SNAr) Q_Reaction->C_Other C-Nu Q_Scale What is the scale? CC_CN->Q_Scale Use_SNAr Consider SNAr: - 2-Chloro is often more reactive - Requires strong nucleophile or activating groups C_Other->Use_SNAr Scale_Bench Bench / Discovery (Mildness is key) Q_Scale->Scale_Bench < 1g Scale_Process Process / Scale-up (Cost is key) Q_Scale->Scale_Process > 100g Use_Bromo Choose 2-Bromo Substrate: - Simpler catalysts - Milder conditions Scale_Bench->Use_Bromo Use_Chloro Choose 2-Chloro Substrate: - Lower cost - Requires specialized ligands (e.g., SPhos) & harsher conditions Scale_Process->Use_Chloro

References

A Head-to-Head Comparison of Catalysts for Pyridine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyridine Ring

The pyridine scaffold is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. From the anti-tuberculosis agent isoniazid to the widely used herbicide paraquat, the pyridine motif's unique electronic properties and ability to act as a ligand and a base make it an invaluable synthon. Consequently, the efficient and selective synthesis of substituted pyridines is a topic of paramount importance for researchers in both academic and industrial settings.

Historically, classical methods like the Hantzsch or Chichibabin syntheses have been workhorses in this field.[1] However, these often require harsh conditions and can suffer from low yields and limited substrate scope. The advent of modern catalysis has revolutionized pyridine synthesis, offering milder, more efficient, and highly selective routes from simple, readily available precursors. This guide provides a head-to-head comparison of the leading catalytic systems, offering field-proven insights and experimental data to aid researchers in selecting the optimal catalyst for their specific application. We will delve into the mechanistic underpinnings of homogeneous and heterogeneous catalysis, compare their performance metrics, and provide detailed, validated protocols for key methodologies.

Catalytic Strategies: A Tale of Two Phases

The landscape of pyridine synthesis catalysis is broadly divided into two domains: homogeneous and heterogeneous systems. The choice between them represents a fundamental trade-off between the precision of a molecularly defined catalyst and the practical advantages of a recoverable, solid-phase system.[2][3]

  • Homogeneous Catalysis: In this approach, the catalyst exists in the same phase as the reactants, typically as a soluble metal-organic complex. This allows for high activity and selectivity under mild conditions, as every metal center is theoretically accessible.[3] However, the critical challenge lies in separating the catalyst from the product post-reaction, which can be costly and lead to product contamination with trace metals.[3]

  • Heterogeneous Catalysis: Here, the catalyst is in a different phase, usually a solid, while the reactants are in a liquid or gas phase.[4] This paradigm offers immense practical advantages, including straightforward separation (e.g., by simple filtration or magnetic decantation) and excellent potential for catalyst recycling, which is crucial for sustainable and industrial-scale processes.[2] The trade-off can be harsher reaction conditions (higher temperatures and pressures) and potentially lower activity compared to their homogeneous counterparts.[5]

This guide will focus on the most prominent and effective examples from both categories: transition metal-catalyzed [2+2+2] cycloadditions for the homogeneous approach and zeolite-based and magnetically recoverable nanocatalysts for the heterogeneous approach.

Homogeneous Catalysis: The [2+2+2] Cycloaddition

The metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile is one of the most elegant and atom-economical methods for constructing the pyridine ring.[5] This reaction forges three new carbon-carbon bonds and one carbon-nitrogen bond in a single, convergent step. Cobalt and rhodium complexes are the most explored catalysts for this transformation.[6][7]

Mechanism: A Cobalt-Catalyzed Dance of Electrons

The generally accepted mechanism for the cobalt-catalyzed [2+2+2] cycloaddition provides a clear example of how these catalysts orchestrate complex bond formations. The active catalyst is typically a Cobalt(I) species, which can be generated in situ from a more stable, air-tolerant Cobalt(III) precatalyst.[5][8]

The catalytic cycle proceeds as follows:

  • Ligand Exchange & Alkyne Coordination: The cycle begins with the coordination of two alkyne molecules to the Co(I) center, displacing other weakly bound ligands.

  • Oxidative Cyclization: The cobalt center undergoes oxidative cyclization with the two alkynes to form a five-membered cobaltacyclopentadiene intermediate. This is a key step where the metal formally changes its oxidation state from Co(I) to Co(III).

  • Nitrile Coordination & Insertion: A nitrile molecule then coordinates to the cobalt center and inserts into one of the Co-C bonds, forming a seven-membered cobaltazacycloheptatriene intermediate.

  • Reductive Elimination: The final step is a reductive elimination event that releases the aromatic pyridine product and regenerates the active Co(I) catalyst, allowing it to re-enter the catalytic cycle.

G Product Pyridine Product Co_III_aza Co_III_aza Co_III_aza->Product

Caption: Generalized catalytic cycle for the Co-catalyzed [2+2+2] cycloaddition.

Performance Insights

Homogeneous catalysts based on cobalt and rhodium exhibit excellent performance, particularly for the synthesis of polysubstituted pyridines. They often operate at moderate temperatures (room temperature to 80 °C) and can tolerate a wide range of functional groups on both the alkyne and nitrile coupling partners. The choice of ligand on the metal center is crucial and can be tuned to optimize activity and selectivity. For instance, complexes with hemilabile P-N ligands have been shown to be more active than those with more rigid bisphosphane ligands.[5]

Heterogeneous Catalysis: Industrial Workhorses and Modern Innovations

For large-scale production and green chemistry applications, heterogeneous catalysts are often preferred due to their ease of separation and reusability.[2]

Zeolites: Shape-Selective Gas-Phase Synthesis

Zeolites, particularly HZSM-5, are the catalysts of choice for the industrial gas-phase synthesis of pyridine and its simple alkylated derivatives (picolines).[5][9] This process, a variation of the Chichibabin synthesis, typically uses inexpensive feedstocks like acetaldehyde, formaldehyde, and ammonia at high temperatures (350-500 °C).[1][9]

The catalytic activity of zeolites is intimately linked to their unique structural and acidic properties.[5] The reaction is believed to proceed through a series of steps on the acidic sites within the zeolite pores:

  • Adsorption of reactants (aldehydes and ammonia) onto the catalyst's acid sites.

  • Formation of imine intermediates.

  • A series of aldol-type condensations and cyclization reactions within the confined space of the zeolite channels.

  • Dehydration and dehydrogenation to form the final aromatic pyridine product.

  • Desorption of the product from the catalyst surface.

The Si/Al ratio of the zeolite is a critical parameter; it dictates the density and strength of the acid sites, which in turn influences the catalyst's activity and the product distribution.[10] Modification of zeolites with metals like zinc can further enhance the yield and selectivity towards pyridine.[9]

Magnetically Recoverable Nanocatalysts: The Best of Both Worlds?

A major advancement in heterogeneous catalysis is the development of magnetically recoverable nanocatalysts.[2][11] These materials typically consist of a magnetic core (e.g., iron oxide, Fe₃O₄) coated with a functional shell (e.g., silica) that is decorated with active catalytic sites.[12][13] This core-shell structure provides several advantages:

  • High Surface Area: The nanoscale dimensions provide a large surface area for reactant interaction, leading to high catalytic activity.[2]

  • Easy Separation: The magnetic core allows for rapid and efficient separation of the catalyst from the reaction mixture using an external magnet, eliminating the need for filtration.[12]

  • Tunable Acidity/Basicity: The shell can be functionalized with various acidic (e.g., -SO₃H) or basic (e.g., -NH₂) groups to catalyze a wide range of multicomponent reactions for pyridine synthesis under milder, often solvent-free, conditions.[2]

  • Excellent Reusability: These catalysts often exhibit high stability and can be recycled for multiple runs without a significant loss in activity.[11][12]

G

Caption: Typical workflow for a reaction using a recoverable heterogeneous catalyst.

Head-to-Head Performance Comparison

The choice of catalyst ultimately depends on the specific target molecule, desired scale, and process constraints. The following table summarizes typical performance data for the discussed catalyst classes, compiled from various literature sources. Note that direct comparison is challenging as reaction conditions and substrates vary significantly.

Catalyst Type (Example)Typical SubstratesConditionsYield (%)SelectivityTON / TOFReusability
Homogeneous
Co(I) Cp Complex[5]Diynes, Nitriles40-80 °C, Organic Solvent70-95%High regioselectivityModerate to HighPoor (Difficult Separation)
Rh(III) Cp* Complex[14]α,β-Unsaturated Oximes, Alkynes45-100 °C, TFE Solvent60-90%Ligand-dependent regioselectivityModeratePoor (Difficult Separation)
Heterogeneous
HZSM-5 Zeolite[9]Acetaldehyde, Formaldehyde, NH₃350-450 °C, Gas Phase40-70% (total pyridines)Mixture of pyridine & picolinesHigh (continuous flow)Excellent (with regeneration)
Fe₃O₄@SiO₂-SO₃H[2]Aldehydes, Malononitrile, NH₄OAc80-100 °C, Solvent-free85-98%High for specific productsHighExcellent (5-7 cycles)

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Exact values are highly substrate and condition-dependent.

Experimental Protocols

To provide a practical context, we present representative, step-by-step protocols for two of the discussed catalytic systems.

Protocol 1: Homogeneous Cobalt-Catalyzed [2+2+2] Cycloaddition

This protocol is adapted from methodologies for the synthesis of substituted pyridines using an in situ generated Co(I) catalyst.[5]

Objective: Synthesize a 2,3,4,6-tetrasubstituted pyridine from a diyne and a nitrile.

Materials:

  • Cobalt(III) precatalyst (e.g., [CoCp*(CH₃CN)(P–N)][BF₄]₂) (1-5 mol%)

  • Diyne substrate (1.0 equiv)

  • Nitrile substrate (1.2-2.0 equiv)

  • Reducing agent (e.g., NaBEt₃H) (1.1 equiv relative to Co)

  • Anhydrous, degassed solvent (e.g., THF or 1,2-dichloroethane)

  • Standard Schlenk line and inert atmosphere (N₂ or Ar) glassware

Procedure:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add the Co(III) precatalyst to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reactant Addition: Add the diyne substrate followed by the nitrile substrate to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Catalyst Activation: Cool the mixture to 0 °C. Slowly add the reducing agent (NaBEt₃H) dropwise to generate the active Co(I) species in situ. A color change is typically observed.

  • Reaction: Allow the reaction mixture to warm to the desired temperature (e.g., 60 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction carefully with a few drops of methanol.

  • Purification: Remove the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure pyridine product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Heterogeneous Synthesis using a Magnetically Recoverable Catalyst

This protocol describes a typical multicomponent reaction for pyridine synthesis using a functionalized magnetic nanoparticle catalyst.[2]

Objective: Synthesize a 2-amino-3-cyanopyridine derivative.

Materials:

  • Magnetically recoverable acid catalyst (e.g., Fe₃O₄@SiO₂-SO₃H) (e.g., 10 mg)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ketone (e.g., acetophenone) (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Solvent (e.g., water or ethanol, or solvent-free)

  • High-power external magnet (e.g., Nd-Fe-B magnet)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ketone, ammonium acetate, and the magnetic catalyst. If using a solvent, add it at this stage.

  • Reaction: Heat the mixture with vigorous stirring to the specified temperature (e.g., 80 °C) for the required time (typically 30-90 minutes). Monitor the reaction progress by TLC.

  • Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, add a small amount of a solvent like ethanol to decrease viscosity. Place a strong external magnet against the side of the flask. The black catalyst particles will be attracted to the magnet, leaving a clear solution of the product.

  • Product Isolation: Carefully decant or pipette the supernatant into a separate flask. Wash the catalyst with a small amount of ethanol (2-3 times), placing the magnet back each time and decanting the washings into the product flask.

  • Catalyst Recycling: The recovered catalyst can be washed with a suitable solvent, dried in an oven, and stored for reuse in subsequent reactions.

  • Purification: Combine the supernatant and washings. Remove the solvent under reduced pressure. The resulting solid product is typically pure enough for many applications but can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.

Conclusion and Future Outlook

The synthesis of pyridines has been profoundly advanced by the development of sophisticated catalytic systems. Homogeneous catalysts, particularly those based on cobalt and rhodium for [2+2+2] cycloadditions, offer unparalleled elegance and efficiency for constructing complex, polysubstituted pyridines with high selectivity.[6] They remain the tool of choice for intricate, small-scale syntheses where catalyst cost and separation are secondary to chemical precision.

Conversely, heterogeneous catalysts are paving the way for more sustainable and industrially viable processes. Zeolites are established workhorses for the bulk production of simple pyridines, while the rise of magnetically recoverable nanocatalysts offers a compelling fusion of high activity and practical reusability for a broader range of pyridine derivatives.[2][5] These systems address key green chemistry principles by minimizing waste and simplifying process workflows.

The future of pyridine synthesis will likely involve a continued blurring of the lines between these two domains. The development of catalysts in which single-metal sites are anchored onto robust, recoverable supports will aim to capture the high performance of homogeneous systems within a heterogeneous framework. Furthermore, the use of flow chemistry, photocatalysis, and electrocatalysis will undoubtedly open new, highly efficient avenues for constructing this vital heterocyclic scaffold. For the modern researcher, a deep understanding of the principles, advantages, and limitations of each catalytic approach is essential for the successful and innovative synthesis of the next generation of pyridine-containing molecules.

References

A Senior Application Scientist's Guide to Evaluating the Therapeutic Potential of the 2-Chloro-5-hydroxypyridine-3-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel therapeutic agents requires a systematic evaluation of new chemical scaffolds that can serve as starting points for drug discovery campaigns. This guide provides a comparative analysis of Methyl 2-chloro-5-hydroxypyridine-3-carboxylate, a functionalized pyridine derivative, against established "privileged" scaffolds in medicinal chemistry. While direct biological data on this specific ester is limited, the inherent reactivity of the 2-chloro-5-hydroxypyridine core suggests significant potential, particularly in the domain of kinase inhibition.[1][2][3] We will dissect the structural attributes of this scaffold, propose a logical path for its evaluation, and compare its hypothetical performance against the well-established Quinazoline and 2-Aminopyrimidine scaffolds. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a framework for assessing new chemical entities.

Introduction: The Pyridine Scaffold and Its Privileged Status

Heterocyclic compounds form the cornerstone of modern pharmacology. Among them, the pyridine ring is a quintessential "privileged scaffold," a term for molecular frameworks that can provide ligands for diverse biological targets.[4] Its presence in FDA-approved drugs and natural products like NADP and Vitamin B6 underscores its versatility.[4] The pyridine scaffold's utility stems from its unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity for extensive functionalization, allowing chemists to meticulously tune the physicochemical and biological properties of target molecules.[3][5]

The subject of this guide, This compound , presents a compelling starting point for a discovery program. Its key features include:

  • A Pyridine Core: For foundational target interactions.

  • A Chlorine at the 2-position: A versatile synthetic handle susceptible to nucleophilic aromatic substitution, enabling the introduction of diverse functional groups to explore structure-activity relationships (SAR).[3]

  • A Hydroxyl Group at the 5-position: A potential hydrogen bond donor or a point for further derivatization.

  • A Methyl Carboxylate at the 3-position: A group that can engage in hydrogen bonding or be readily hydrolyzed to the corresponding carboxylic acid, which has been implicated in metal chelation for enzyme inhibition (e.g., HIV RNase H).[6]

Given the prevalence of pyridine and pyrimidine cores in clinically successful kinase inhibitors,[7] this guide will focus on evaluating the 2-chloro-5-hydroxypyridine-3-carboxylate scaffold within the context of oncology and kinase inhibitor discovery.

Comparative Scaffolds: Quinazoline and 2-Aminopyrimidine

To objectively assess the potential of our target scaffold, we compare it against two titans of kinase inhibition:

  • Quinazoline: A bicyclic scaffold famous for its role in first-generation EGFR inhibitors like Gefitinib and Erlotinib. Its fused ring system provides a rigid structure that orients substituents into the ATP-binding site with high affinity.

  • 2-Aminopyrimidine: A flexible, monocyclic scaffold central to blockbuster drugs like Imatinib (Gleevec) and Dasatinib (Sprycel).[7] Its success lies in its ability to form critical hydrogen bonds with the kinase hinge region while allowing extensive derivatization at other positions to achieve selectivity and desired pharmacokinetic properties.

The logical relationship for evaluating these scaffolds can be visualized as a screening cascade.

G cluster_0 Scaffold Selection cluster_1 Primary Evaluation cluster_2 Secondary Evaluation cluster_3 Lead Optimization S1 Pyridine-3-carboxylate (Lead Scaffold) P1 Biochemical Kinase Assay (e.g., ADP-Glo) S1->P1 S2 Quinazoline (Comparator) S2->P1 S3 2-Aminopyrimidine (Comparator) S3->P1 P2 Initial ADME Profiling (Solubility, Permeability) P1->P2 Potent Hits S_A Cell-Based Target Engagement (e.g., NanoBRET) P2->S_A Good Drug-like Properties S_B Cellular Proliferation Assay (e.g., CellTiter-Glo) S_A->S_B S_C Metabolic Stability Assay (Microsomal Stability) S_B->S_C Cellularly Active LO SAR Expansion & In Vivo Xenograft Models S_C->LO Stable & Active G hinge Kinase Hinge Region (Backbone NH groups) pyridine Pyridine-3-carboxylate (N1 as H-bond acceptor) pyridine->hinge H-Bond quinazoline Quinazoline (N1 as H-bond acceptor) quinazoline->hinge H-Bond aminopyrimidine 2-Aminopyrimidine (N1, N3, exocyclic NH as H-bond acceptors/donors) aminopyrimidine->hinge H-Bond

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-chloro-5-hydroxypyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in pharmaceutical research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-chloro-5-hydroxypyridine-3-carboxylate (CAS No. 1256834-59-9), a halogenated pyridine derivative. By understanding the chemical nature of this compound and adhering to established safety protocols, researchers can mitigate risks and ensure compliance with environmental regulations.

The principles outlined herein are grounded in the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[1]

Part 1: Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE)

Your first line of defense is appropriate PPE. When handling this compound, the following should be considered mandatory:

  • Eye Protection : Chemical splash goggles are essential to protect against accidental splashes.

  • Hand Protection : Nitrile or neoprene gloves are recommended for handling pyridine-based compounds. Always check the glove manufacturer's compatibility chart.

  • Body Protection : A standard laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection : All handling of this compound, especially in powdered form or when generating aerosols, should be conducted within a certified chemical fume hood to prevent inhalation.[2][4]

Emergency Preparedness

Ensure that an emergency eyewash station and safety shower are readily accessible.[5] In the event of accidental exposure:

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes and seek prompt medical attention.[2][5]

  • Skin Contact : Wash the affected area thoroughly with soap and water.[6]

  • Spills : Small spills should be contained using an inert absorbent material (e.g., vermiculite, sand) and transferred to a sealed, labeled container for hazardous waste disposal.[4][7]

Part 2: Waste Characterization and Segregation

Under RCRA, it is the generator's responsibility to determine if a waste is hazardous.[1][8] Given that this compound is a halogenated pyridine derivative, it should be treated as hazardous waste.

Table 1: Waste Profile of this compound
Property Classification & Rationale
Physical Form Solid[9]
Chemical Class Halogenated Pyridine Derivative
Likely Hazards Based on analogous compounds, potential for toxicity if ingested, inhaled, or absorbed through the skin.[2] Halogenated organic compounds are often persistent in the environment.
EPA Hazardous Waste Should be managed as a hazardous waste due to its chemical structure.[10]

Proper segregation is critical to prevent dangerous chemical reactions. This waste stream should be collected separately from other laboratory waste.

Incompatible Materials to Avoid:

  • Strong Oxidizers

  • Strong Acids (especially nitric acid)

  • Strong Bases[5]

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.

Waste Collection
  • Select a Compatible Container : Use a designated, sealable, and airtight hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Initial Labeling : As soon as the first quantity of waste is added, the container must be labeled.

  • Proper Labeling : The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Halogenated Organic Waste")

    • The date of initial accumulation.

On-site Accumulation and Storage
  • Secure Storage : Keep the waste container tightly sealed except when adding waste.

  • Designated Area : Store the container in a well-ventilated, designated satellite accumulation area. This area should be cool and dry, away from sources of ignition.[2]

  • Secondary Containment : It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Final Disposal
  • Incineration : The recommended method for the final disposal of pyridine and its derivatives is high-temperature incineration.[10] This process effectively destroys the organic structure of the compound.

  • Engage a Licensed Contractor : Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[3] Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company.

  • Documentation : Ensure all required documentation, such as a hazardous waste manifest, is completed to track the waste from your laboratory to the final disposal facility.[8]

Part 4: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste assess_hazards Assess Hazards (Halogenated Pyridine Derivative) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat, Fume Hood) assess_hazards->select_ppe characterize_waste Characterize as Hazardous Waste select_ppe->characterize_waste segregate_waste Segregate from Incompatible Materials characterize_waste->segregate_waste collect_waste Collect in Labeled, Compatible Container segregate_waste->collect_waste store_waste Store in Designated Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs transport Licensed Contractor Transports Waste contact_ehs->transport dispose Final Disposal via High-Temperature Incineration transport->dispose

Caption: Decision workflow for safe disposal.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Mastering the Safe Handling of Methyl 2-chloro-5-hydroxypyridine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 2-chloro-5-hydroxypyridine-3-carboxylate (CAS No. 1256834-59-9), a key reagent in many synthetic pathways. Beyond a simple checklist, this document delves into the "why" behind each safety protocol, empowering you to make informed decisions and foster a culture of safety in your laboratory.

Immediate Safety Profile: Understanding the Risks

This compound is a compound that demands respect. A thorough understanding of its hazard profile is the foundation of safe handling. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance presents the following hazards:

Hazard ClassificationGHS Hazard StatementImplication for Handling
Acute Toxicity (Oral)H302: Harmful if swallowedAccidental ingestion can lead to adverse health effects. Strict prohibition of eating, drinking, and smoking in the laboratory is critical.
Skin IrritationH315: Causes skin irritationDirect contact with the skin can cause redness, itching, and inflammation. The use of appropriate gloves and a lab coat is mandatory.
Eye IrritationH319: Causes serious eye irritationVapors or splashes can cause significant eye damage. Eye protection is non-negotiable.
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort. All handling of this compound must be done in a well-ventilated area, preferably a fume hood.

These classifications are not merely bureaucratic labels; they are critical data points that inform our entire approach to working with this chemical. The potential for skin, eye, and respiratory irritation necessitates a multi-layered approach to personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are fundamental to mitigating the risks associated with this compound. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical splash goggles are required at all times.[1] Standard safety glasses do not provide adequate protection from splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[1] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination. Never wear gloves outside of the laboratory.

  • Body Protection: A long-sleeved laboratory coat is essential to protect the skin from accidental contact.[1]

  • Respiratory Protection: For operations that may generate significant dust or aerosols, a NIOSH-approved respirator may be necessary.[1]

The causality is clear: because the compound is a known skin and eye irritant, and can cause respiratory irritation, a physical barrier is the most effective and immediate way to prevent exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation and Handling:
  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control vapor and dust exposure.[2]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

The following diagram illustrates the logical workflow for the safe handling of this compound:

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood Enter Lab weigh Weigh Solid Compound prep_hood->weigh Begin Experiment dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate Experiment Complete dispose Dispose of Waste in Designated Container decontaminate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands Exit Lab

Caption: A workflow for the safe handling of this compound.

Spill Response:

In the event of a spill, immediate and correct action is critical.

  • Evacuate: Alert others in the area and, if necessary, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite.

  • Clean: Carefully sweep or scoop the absorbed material into a designated waste container. Do not generate dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal is a legal and ethical responsibility.

  • Waste Segregation: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a clearly labeled, sealed container for hazardous waste.[1][3]

  • Consult Local Regulations: Follow your institution's and local regulations for the disposal of chemical waste.[2] Do not pour any waste down the drain.

By adhering to these protocols, you not only protect yourself and your colleagues but also contribute to a sustainable and responsible research environment. This commitment to safety is the bedrock of scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-5-hydroxypyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-5-hydroxypyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.